molecular formula C34H37N5O5 B144486 Ergostine CAS No. 2854-38-8

Ergostine

Cat. No.: B144486
CAS No.: 2854-38-8
M. Wt: 595.7 g/mol
InChI Key: BOLCFGMGGWCOOE-CTTKVJGISA-N
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Description

Ergostine is a natural product found in Festuca rubra with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6aR,9R)-N-[(1S,2S,4R,7S)-7-benzyl-4-ethyl-2-hydroxy-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H37N5O5/c1-3-33(36-30(40)22-16-24-23-11-7-12-25-29(23)21(18-35-25)17-26(24)37(2)19-22)32(42)39-27(15-20-9-5-4-6-10-20)31(41)38-14-8-13-28(38)34(39,43)44-33/h4-7,9-12,16,18,22,26-28,35,43H,3,8,13-15,17,19H2,1-2H3,(H,36,40)/t22-,26-,27+,28+,33-,34+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLCFGMGGWCOOE-CTTKVJGISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@H]5CN([C@@H]6CC7=CNC8=CC=CC(=C78)C6=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H37N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2854-38-8
Record name Ergostine
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URL https://commonchemistry.cas.org/detail?cas_rn=2854-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ergostine
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Record name ERGOSTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RM45QOC5P
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Biosynthesis of Ergothioneine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergothioneine (EGT) is a naturally occurring sulfur-containing amino acid derived from histidine. It functions as a potent antioxidant and cytoprotectant in various organisms, including humans. Unlike other antioxidants, ergothioneine is not synthesized by human cells and must be obtained from dietary sources. Its unique stability and the presence of a specific cellular transporter, the organic cation transporter novel type 1 (OCTN1), underscore its physiological importance. This technical guide provides an in-depth exploration of the biosynthetic pathways of ergothioneine, presenting quantitative data, detailed experimental protocols, and pathway visualizations to serve as a valuable resource for researchers in academia and the pharmaceutical industry.

Ergothioneine Biosynthetic Pathways

The biosynthesis of ergothioneine is primarily carried out by bacteria and fungi through distinct aerobic and anaerobic pathways. These pathways utilize L-histidine, L-cysteine, and S-adenosylmethionine (SAM) as the main precursors.

Aerobic Biosynthesis in Bacteria (e.g., Mycobacterium smegmatis)

In aerobic bacteria like Mycobacterium smegmatis, the biosynthesis of ergothioneine is a five-step enzymatic process involving the EgtA, EgtB, EgtC, EgtD, and EgtE proteins.[1]

  • Hercynine Formation: The pathway initiates with the trimethylation of the α-amino group of L-histidine to form hercynine. This reaction is catalyzed by the SAM-dependent methyltransferase, EgtD.[1]

  • γ-Glutamylcysteine Synthesis: Concurrently, the dipeptide γ-glutamylcysteine is synthesized from L-glutamate and L-cysteine by the γ-glutamylcysteine ligase, EgtA.[1]

  • Sulfur Transfer and Sulfoxide Formation: The non-heme iron enzyme EgtB catalyzes the oxidative C-S bond formation between hercynine and γ-glutamylcysteine, yielding hercynyl-γ-glutamylcysteine sulfoxide.[1]

  • Glutamate Cleavage: The amidohydrolase EgtC removes the L-glutamate moiety from hercynyl-γ-glutamylcysteine sulfoxide to produce hercynylcysteine sulfoxide.[1]

  • Ergothioneine Release: Finally, the pyridoxal 5'-phosphate (PLP)-dependent C-S lyase, EgtE, catalyzes the cleavage of the C-S bond in hercynylcysteine sulfoxide to release ergothioneine, pyruvate, and ammonia.[1]

bacterial_ergothioneine_pathway cluster_precursors Precursors cluster_pathway Bacterial Biosynthetic Pathway Histidine L-Histidine EgtD EgtD (Methyltransferase) Histidine->EgtD SAM S-Adenosylmethionine SAM->EgtD Glutamate L-Glutamate EgtA EgtA (γ-Glutamylcysteine Ligase) Glutamate->EgtA Cysteine L-Cysteine Cysteine->EgtA Hercynine Hercynine EgtD->Hercynine EgtB EgtB (Sulfoxide Synthase) Hercynine->EgtB gamma_GC γ-Glutamylcysteine EgtA->gamma_GC gamma_GC->EgtB HGC_sulfoxide Hercynyl-γ-glutamylcysteine Sulfoxide EgtB->HGC_sulfoxide EgtC EgtC (Amidohydrolase) HGC_sulfoxide->EgtC HC_sulfoxide Hercynylcysteine Sulfoxide EgtC->HC_sulfoxide EgtE EgtE (C-S Lyase) HC_sulfoxide->EgtE Ergothioneine Ergothioneine EgtE->Ergothioneine

Bacterial aerobic ergothioneine biosynthetic pathway.
Aerobic Biosynthesis in Fungi (e.g., Neurospora crassa)

Fungi, such as Neurospora crassa, employ a more streamlined two-enzyme system for ergothioneine biosynthesis, involving Egt1 and Egt2.[2]

  • Bifunctional Egt1 Activity: The multifunctional enzyme Egt1 first catalyzes the SAM-dependent trimethylation of L-histidine to form hercynine. Subsequently, the same enzyme, Egt1, catalyzes the oxidative coupling of hercynine with L-cysteine to form hercynylcysteine sulfoxide.[2] This bifunctional nature bypasses the need for a separate γ-glutamylcysteine synthesis and incorporation step seen in bacteria.

  • C-S Lyase Activity: The PLP-dependent C-S lyase, Egt2, then cleaves hercynylcysteine sulfoxide to yield ergothioneine.[2]

fungal_ergothioneine_pathway cluster_precursors Precursors cluster_pathway Fungal Biosynthetic Pathway Histidine L-Histidine Egt1 Egt1 (Bifunctional Enzyme) Histidine->Egt1 SAM S-Adenosylmethionine SAM->Egt1 Cysteine L-Cysteine Cysteine->Egt1 Hercynine Hercynine Egt1->Hercynine HC_sulfoxide Hercynylcysteine Sulfoxide Egt1->HC_sulfoxide Hercynine->Egt1 Egt2 Egt2 (C-S Lyase) HC_sulfoxide->Egt2 Ergothioneine Ergothioneine Egt2->Ergothioneine

Fungal aerobic ergothioneine biosynthetic pathway.
Anaerobic Biosynthesis (e.g., Chlorobium limicola)

Certain anaerobic bacteria, like the green sulfur bacterium Chlorobium limicola, have evolved an oxygen-independent pathway for ergothioneine synthesis. This pathway involves two key enzymes, EanA and EanB.[3]

  • Hercynine Formation: Similar to the aerobic pathways, the initial step is the conversion of L-histidine to hercynine, catalyzed by the methyltransferase EanA.[3]

  • Sulfur Transfer: The sulfur transferase EanB then directly transfers a sulfur atom to the imidazole ring of hercynine to form ergothioneine. The exact sulfur donor for this reaction is still under investigation.[3]

anaerobic_ergothioneine_pathway cluster_precursors Precursors cluster_pathway Anaerobic Biosynthetic Pathway Histidine L-Histidine EanA EanA (Methyltransferase) Histidine->EanA SAM S-Adenosylmethionine SAM->EanA Sulfur_Donor Sulfur Donor EanB EanB (Sulfurtransferase) Sulfur_Donor->EanB Hercynine Hercynine EanA->Hercynine Hercynine->EanB Ergothioneine Ergothioneine EanB->Ergothioneine

Anaerobic ergothioneine biosynthetic pathway.

Quantitative Data

Enzyme Kinetic Parameters

The following table summarizes the available kinetic parameters for key enzymes in the ergothioneine biosynthetic pathway.

EnzymeOrganismSubstrate(s)Km (μM)kcat (min-1)kcat/Km (M-1s-1)Reference
Egt1 Neurospora crassaHercynine436 ± 30136 ± 4-[4]
L-Cysteine603 ± 40--[4]
EgtBCth Candidatus Chloracidobacterium thermophilumHercynine, γ-Glu-Cys41.4 ± 3.5 (Hercynine), 5900 ± 900 (γ-Glu-Cys)~18-[5]
Hercynine, L-Cys87.7 ± 7.6 (Hercynine), 205 ± 18 (L-Cys)~26-[5]
Methionine Adenosyltransferase Mycobacterium smegmatisMethionine288.47 ± 40.900.93 s-13200[1]
ATP76.19 ± 13.530.93 s-112200[1]
Ergothioneine Production in Recombinant Organisms

Metabolic engineering has enabled the heterologous production of ergothioneine in various host organisms. The table below presents a selection of reported production titers.

Host OrganismGenetic ModificationProduction Titer (mg/L)Fermentation ScaleReference
Escherichia coli Expression of M. smegmatis egtBCDE19Shake Flask[6]
Expression of M. smegmatis egtBCDE + thiosulfate feeding24Shake Flask[6]
Co-expression of T. reesei tregt1 and tregt270.59Shake Flask[7]
Co-expression of T. reesei tregt1 and tregt243402-L Fed-batch[7]
Co-expression of N. crassa egt1 and egt242202-L Fed-batch[7]
Fused N. crassa NcEgt1-1 and C. thermophilum CtEgtB, with M. smegmatis MsEgtE7905-L Fed-batch[8]
Saccharomyces cerevisiae Expression of fungal EGT pathway genes598 ± 18Fed-batch[9]
Engineered precursor supply2390 ± 80Fed-batch[10]

Experimental Protocols

General Enzyme Assay Protocol

A generalized protocol for determining the activity of ergothioneine biosynthetic enzymes is outlined below. Specific conditions will need to be optimized for each enzyme.

enzyme_assay_workflow start Start prepare_reagents Prepare Reagents (Buffer, Substrates, Cofactors, Enzyme) start->prepare_reagents reaction_setup Set up Reaction Mixture (Incubate at optimal temperature) prepare_reagents->reaction_setup initiate_reaction Initiate Reaction (Add final component, e.g., enzyme or substrate) reaction_setup->initiate_reaction monitor_reaction Monitor Reaction Progress (e.g., Spectrophotometry, HPLC, LC-MS) initiate_reaction->monitor_reaction data_analysis Data Analysis (Calculate initial velocity, determine kinetic parameters) monitor_reaction->data_analysis end End data_analysis->end

General workflow for an enzyme assay.

Coupled Assay for MsEgtE Activity:

The activity of M. smegmatis EgtE can be determined using a coupled enzyme assay.[11]

  • Reaction Mixture: In a total volume of 200 µL, combine 10 nM of purified EgtE (pre-incubated with PLP), 0.13 mM NADH, 1 mM DTT, 22.5 U/mL lactate dehydrogenase (LDH), and varying concentrations of the substrate hercynylcysteine sulfoxide in 50 mM potassium phosphate buffer (pH 8.0).

  • Incubation: Incubate the reaction mixture at 25°C.

  • Monitoring: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ as pyruvate (a product of the EgtE reaction) is converted to lactate by LDH.

  • Calculation: Use a standard curve for NADH absorbance to calculate the enzymatic activity.

HPLC Method for Ergothioneine Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used method for the quantification of ergothioneine.

Sample Preparation (General):

  • Extract ergothioneine from the sample (e.g., cell lysate, fermentation broth) using a suitable solvent, such as 70% ethanol or methanol.

  • Centrifuge the extract to pellet any insoluble material.

  • Filter the supernatant through a 0.22 µm or 0.45 µm filter before injection.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of water and a small percentage of an organic solvent like methanol or acetonitrile (e.g., 90:10 water:methanol). The aqueous phase may contain a buffer, such as sodium phosphate, and an ion-pairing agent if necessary.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV detection at approximately 254-257 nm.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

  • Injection Volume: 5-20 µL.

Ergothioneine is quantified by comparing the peak area of the sample to a standard curve of known ergothioneine concentrations.

LC-MS/MS Method for Ergothioneine and Intermediates Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high sensitivity and selectivity for the analysis of ergothioneine and its biosynthetic intermediates.

Sample Preparation:

Similar to HPLC, with the potential addition of a protein precipitation step (e.g., with acetonitrile) for complex biological matrices. An isotopically labeled internal standard (e.g., ergothioneine-d9) is often added for accurate quantification.

LC Conditions:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or reverse-phase C18 column.

  • Mobile Phase: A gradient of aqueous and organic phases, often containing a modifier like formic acid to improve ionization.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for the analyte and internal standard.

Regulation of Ergothioneine Biosynthesis

The biosynthesis of ergothioneine is a regulated process to ensure cellular homeostasis. In Mycobacterium tuberculosis, the activity of EgtD, the first committed enzyme in the pathway, is regulated by phosphorylation.

The serine/threonine protein kinase PknD phosphorylates EgtD, which negatively regulates its methyltransferase activity.[1] This phosphorylation event provides a mechanism for the bacterium to control the metabolic flux towards ergothioneine biosynthesis in response to environmental cues.

pknD_regulation_pathway Environmental_Signal Environmental Signal (e.g., Nutrient Starvation) PknD PknD (Serine/Threonine Protein Kinase) Environmental_Signal->PknD Activates EgtD_active EgtD (Active) PknD->EgtD_active Phosphorylates EgtD_inactive EgtD-P (Inactive) EgtD_active->EgtD_inactive Ergothioneine_synthesis Ergothioneine Biosynthesis EgtD_active->Ergothioneine_synthesis Catalyzes EgtD_inactive->Ergothioneine_synthesis Inhibits

Regulation of EgtD by PknD phosphorylation.
Experimental Workflow for Studying Protein Phosphorylation

The following workflow can be employed to investigate the phosphorylation of proteins involved in ergothioneine biosynthesis.

phosphorylation_workflow start Start in_vitro_kinase_assay In Vitro Kinase Assay (Incubate purified kinase and substrate with ATP) start->in_vitro_kinase_assay sds_page SDS-PAGE and Autoradiography (If using radiolabeled ATP) in_vitro_kinase_assay->sds_page western_blot Western Blot (Using phospho-specific antibodies) in_vitro_kinase_assay->western_blot mass_spec Mass Spectrometry (Identify phosphorylation sites) in_vitro_kinase_assay->mass_spec functional_assay Functional Assay (Compare activity of phosphorylated vs. unphosphorylated protein) sds_page->functional_assay western_blot->functional_assay mass_spec->functional_assay end End functional_assay->end

Workflow for studying protein phosphorylation.

Conclusion

The biosynthesis of ergothioneine is a fascinating and complex process with variations across different microbial species. This technical guide has provided a detailed overview of the known biosynthetic pathways, quantitative data on enzyme kinetics and production titers, and methodologies for the study of this important molecule. A deeper understanding of these pathways and their regulation will be instrumental in developing strategies for the large-scale production of ergothioneine for applications in nutrition, cosmetics, and medicine. The provided diagrams and protocols offer a solid foundation for researchers to further explore the intricacies of ergothioneine biosynthesis and its physiological roles.

References

The Discovery and Cellular Biology of Ergothioneine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergothioneine (ET) is a naturally occurring sulfur-containing amino acid derived from histidine. First identified over a century ago, its unique antioxidant properties and specific cellular transport mechanism have increasingly positioned it as a molecule of significant interest in cellular biology and therapeutic development. This technical guide provides an in-depth exploration of the discovery of ergothioneine, its historical context in cellular biology, and the key experimental findings that have elucidated its function. Particular focus is given to quantitative data, detailed experimental methodologies, and the signaling pathways through which ergothioneine exerts its effects.

Discovery and Early History

Ergothioneine was first isolated in 1909 by the French pharmacist and chemist Charles Tanret from the ergot fungus (Claviceps purpurea), from which it derives its name.[1] For several decades following its discovery, its physiological significance remained largely enigmatic. Early research focused on its chemical characterization and distribution in various biological tissues. It was noted to accumulate in specific cells and tissues, particularly those subjected to high levels of oxidative stress, hinting at a protective role.[2]

A pivotal moment in the history of ergothioneine research was the discovery of a highly specific transporter, which explained its selective accumulation in certain cell types and underscored its biological importance.

The Ergothioneine Transporter: OCTN1/SLC22A4

A breakthrough in understanding the cellular biology of ergothioneine came with the identification of the Organic Cation Transporter Novel Type 1 (OCTN1), encoded by the SLC22A4 gene, as the specific transporter for ergothioneine.[3][4][5] This discovery transformed the perception of OCTN1, which was previously thought to be a transporter of organic cations like tetraethylammonium (TEA).[4][5] The transporter is now often referred to as the ergothioneine transporter (ETT).[4][5]

Quantitative Data on Transporter Kinetics and Specificity

The identification of OCTN1 as the ergothioneine transporter was supported by compelling quantitative data demonstrating its high affinity and specificity for ergothioneine over other potential substrates. The following table summarizes key kinetic parameters from studies on human OCTN1 (hOCTN1).

SubstrateTransporterCell LineK_m_ (μM)V_max_ (pmol/mg protein/min)Transport Efficiency (μL/min/mg protein)Reference
Ergothioneine hOCTN1HEK293214100195[4]
StachydrinehOCTN1HEK29388170019[4]
Tetraethylammonium (TEA)hOCTN1HEK293--0.8 ± 0.1[4]
L-CarnitinehOCTN1HEK293--0.6 ± 0.4[4]
HercyninehOCTN1HEK2931400--[6]
MethimazolehOCTN1HEK2937500--[6]

Note: Vmax was calculated from the reported transport efficiency and Km value in the primary literature.

Experimental Protocol: Cellular Uptake Assay for Ergothioneine

The following is a representative protocol for a cellular uptake assay used to characterize the transport of radiolabeled ergothioneine via OCTN1-expressing cells.

Objective: To quantify the uptake of [³H]-Ergothioneine in cells overexpressing the human OCTN1 transporter.

Materials:

  • HEK293 cells stably transfected with a vector containing the human SLC22A4 gene (hOCTN1-HEK293) and mock-transfected control cells.

  • Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

  • Phosphate-buffered saline (PBS), ice-cold.

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

  • [³H]-Ergothioneine (radiolabeled substrate).

  • Unlabeled ergothioneine (for competition assays).

  • Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

  • Scintillation cocktail.

  • Scintillation counter.

  • 24-well cell culture plates.

Procedure:

  • Cell Seeding: Seed hOCTN1-HEK293 and mock-transfected cells into 24-well plates at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells twice with 1 mL of pre-warmed uptake buffer. Add 0.5 mL of uptake buffer to each well and pre-incubate for 15 minutes at 37°C.

  • Initiation of Uptake: To initiate the uptake, aspirate the pre-incubation buffer and add 0.5 mL of uptake buffer containing a known concentration of [³H]-Ergothioneine (e.g., 10 µM, with a specific activity of 1 µCi/mL). For competition assays, include a high concentration of unlabeled ergothioneine (e.g., 1 mM).

  • Incubation: Incubate the plates at 37°C for a specified time course (e.g., 1, 5, 15, 30, and 60 minutes).

  • Termination of Uptake: To stop the uptake, rapidly aspirate the uptake buffer and wash the cells three times with 1 mL of ice-cold PBS.

  • Cell Lysis: Add 0.5 mL of cell lysis buffer to each well and incubate for at least 30 minutes at room temperature with gentle agitation to ensure complete lysis.

  • Quantification: Transfer the cell lysate from each well to a scintillation vial. Add 5 mL of scintillation cocktail to each vial.

  • Measurement: Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis: Determine the protein concentration in parallel wells using a standard protein assay (e.g., BCA assay). Calculate the rate of uptake as picomoles of ergothioneine per milligram of protein per minute.

Signaling Pathways Involving Ergothioneine

Ergothioneine's primary recognized function is as a potent antioxidant. It exerts its cytoprotective effects through direct scavenging of reactive oxygen species (ROS) and by modulating key signaling pathways involved in the cellular stress response.

The KEAP1-NRF2 Signaling Pathway

The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a critical regulator of cellular antioxidant defenses. Under basal conditions, KEAP1 targets NRF2 for ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress, NRF2 is stabilized, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-containing genes. Ergothioneine has been shown to modulate this pathway, leading to the upregulation of downstream antioxidant enzymes.[3][7]

KEAP1_NRF2_Pathway Ergothioneine and the KEAP1-NRF2 Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ergothioneine Ergothioneine ROS Oxidative Stress (ROS) Ergothioneine->ROS Scavenges KEAP1_NRF2 KEAP1-NRF2 Complex ROS->KEAP1_NRF2 Induces dissociation KEAP1 KEAP1 KEAP1_NRF2->KEAP1 Releases NRF2_cyto NRF2 KEAP1_NRF2->NRF2_cyto Releases KEAP1->NRF2_cyto Targets for degradation Ub Ubiquitin NRF2_cyto->Ub NRF2_nuc NRF2 NRF2_cyto->NRF2_nuc Translocation Proteasome Proteasome Ub->Proteasome sMAF sMAF NRF2_nuc->sMAF Heterodimerizes with ARE Antioxidant Response Element (ARE) sMAF->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates transcription Antioxidant_Genes->ROS Reduces

Ergothioneine's modulation of the KEAP1-NRF2 antioxidant pathway.
Regulation of SIRT1 and SIRT6

Sirtuins are a class of NAD⁺-dependent deacetylases that play crucial roles in cellular metabolism, stress resistance, and aging. Ergothioneine has been shown to upregulate the expression of Sirtuin 1 (SIRT1) and Sirtuin 6 (SIRT6).[4][8][9] This upregulation is associated with protective effects against cellular senescence and inflammation.

SIRT_Pathway Ergothioneine's Influence on SIRT1 and SIRT6 cluster_downstream Downstream Effects Ergothioneine Ergothioneine SIRT1 SIRT1 Upregulation Ergothioneine->SIRT1 SIRT6 SIRT6 Upregulation Ergothioneine->SIRT6 p66Shc p66Shc Downregulation SIRT1->p66Shc Inhibits NFkB NF-κB Downregulation SIRT6->NFkB Inhibits Cellular_Senescence Cellular Senescence Inhibition p66Shc->Cellular_Senescence Inflammation Inflammation Reduction NFkB->Inflammation

Ergothioneine upregulates SIRT1 and SIRT6, leading to protective cellular effects.

Experimental Workflow for Transporter Identification

The identification of OCTN1 as the ergothioneine transporter involved a systematic experimental approach. The following diagram illustrates a generalized workflow representative of the research that led to this discovery.

Transporter_ID_Workflow Workflow for Ergothioneine Transporter Identification A Hypothesis: A specific transporter for ergothioneine exists B Candidate Transporter Selection (e.g., OCTN1 based on homology) A->B C Cloning and Expression of hOCTN1 in a null cell line (e.g., HEK293) B->C D Cellular Uptake Assays with radiolabeled compounds C->D E Substrate Specificity Screening (Ergothioneine, TEA, Carnitine, etc.) D->E F Kinetic Analysis (Determination of Km and Vmax) E->F G Confirmation of high affinity and high capacity transport of ergothioneine F->G H Conclusion: OCTN1 (SLC22A4) is the primary ergothioneine transporter G->H

A simplified experimental workflow for identifying the ergothioneine transporter.

Standard Protocol: DPPH Radical Scavenging Assay

The antioxidant capacity of ergothioneine is a cornerstone of its biological activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the radical scavenging ability of a compound.

Objective: To determine the free radical scavenging activity of ergothioneine using the DPPH radical.

Materials:

  • Ergothioneine.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl).

  • Methanol (spectroscopic grade).

  • Ascorbic acid (positive control).

  • Spectrophotometer or microplate reader capable of measuring absorbance at 517 nm.

  • 96-well microplate or cuvettes.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

  • Preparation of Sample and Control Solutions: Prepare a stock solution of ergothioneine in methanol. From the stock solution, prepare a series of dilutions to test a range of concentrations. Prepare a similar dilution series for the positive control, ascorbic acid.

  • Assay Procedure: a. In a 96-well plate, add 100 µL of the DPPH solution to each well. b. Add 100 µL of the different concentrations of ergothioneine or ascorbic acid to the wells. c. For the blank, add 100 µL of methanol to a well containing 100 µL of the DPPH solution. d. For the negative control, add 100 µL of methanol to a well containing 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Scavenging Activity = [(A_blank - A_sample) / A_blank] x 100

    Where:

    • A_blank is the absorbance of the DPPH solution without the sample.

    • A_sample is the absorbance of the DPPH solution with the sample.

  • IC₅₀ Determination: Plot the percentage of scavenging activity against the concentration of ergothioneine. The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined from the graph.

Conclusion and Future Directions

The journey of ergothioneine from its initial discovery in a fungus to its recognition as a vital component of cellular antioxidant defense, with its own dedicated transport system, is a testament to its biological importance. The elucidation of its role in modulating key signaling pathways like KEAP1-NRF2 and its influence on sirtuin activity have opened up new avenues for research and therapeutic development. For researchers, scientists, and drug development professionals, a thorough understanding of the history, cellular biology, and experimental validation of ergothioneine's functions is crucial. Future research will likely focus on further delineating its precise mechanisms of action in various disease models, exploring its potential as a therapeutic agent for a range of oxidative stress-related pathologies, and investigating the regulation of its transporter, OCTN1, in health and disease. The in-depth technical understanding provided in this guide serves as a foundation for these future endeavors.

References

The Biological Functions of Ergothioneine in Mammals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergothioneine (EGT) is a naturally occurring, sulfur-containing amino acid derived from histidine, which mammals acquire exclusively through their diet. Its unique chemical properties and specific cellular uptake via the OCTN1 transporter (SLC22A4) underscore its physiological significance. EGT accumulates in tissues susceptible to oxidative stress and inflammation, where it functions as a potent cytoprotectant. This technical guide provides an in-depth exploration of the multifaceted biological roles of ergothioneine in mammals, with a focus on its antioxidant, anti-inflammatory, and cellular protection mechanisms. Detailed experimental protocols for assessing its activity and quantitative data from key studies are presented to serve as a comprehensive resource for researchers and professionals in cellular biology, pharmacology, and drug development.

Introduction

Cellular homeostasis is perpetually challenged by endogenous metabolic processes and exogenous factors, leading to the generation of reactive oxygen species (ROS). Unchecked, ROS can inflict oxidative damage upon vital macromolecules, including DNA, proteins, and lipids, contributing to cellular senescence and the pathogenesis of a myriad of diseases. Ergothioneine has emerged as a significant physiological antioxidant and cytoprotectant, distinguished by its high stability and specific transport system. This guide delineates the core biological functions of ergothioneine in mammalian systems.

Physicochemical Properties and Bioavailability

Ergothioneine (C₉H₁₅N₃O₂S) is a hydrophilic thione/thiol compound. At physiological pH, it predominantly exists in the thione tautomeric form, which confers exceptional stability and resistance to auto-oxidation compared to other biological thiols like glutathione.[1] Mammals are incapable of synthesizing ergothioneine and must obtain it from dietary sources, with mushrooms being a particularly rich source.[2]

Following ingestion, ergothioneine is absorbed from the gastrointestinal tract and distributed throughout the body via the bloodstream. Its uptake into cells is mediated by the specific transporter OCTN1 (Organic Cation Transporter Novel Type 1), encoded by the SLC22A4 gene.[3] This transporter facilitates the accumulation of ergothioneine in various tissues, with particularly high concentrations found in the liver, whole blood, spleen, and kidney.[4][5]

Core Biological Functions

Potent Antioxidant and Radical Scavenger

Ergothioneine's primary and most well-characterized function is its role as a potent antioxidant. It directly quenches a variety of reactive oxygen and nitrogen species, including hydroxyl radicals (•OH), superoxide anions (O₂•⁻), and peroxynitrite (ONOO⁻).[1] Furthermore, it can chelate divalent metal ions, such as iron and copper, thereby preventing their participation in Fenton and Haber-Weiss reactions, which generate highly reactive hydroxyl radicals.

Ergothioneine also contributes to the regeneration of other antioxidants, such as vitamin C, and can work in concert with the glutathione system.[1] Its ability to accumulate in mitochondria, a major site of ROS production, further highlights its importance in protecting against oxidative damage at a subcellular level.

Modulation of Inflammatory Responses

Chronic inflammation is a key driver of many pathological conditions. Ergothioneine exhibits significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory cascade. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a master regulator of pro-inflammatory gene expression.[6] By suppressing NF-κB activation, ergothioneine can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[7][8]

Cellular Protection and Cytoprotective Signaling

Beyond its direct antioxidant and anti-inflammatory effects, ergothioneine plays a crucial role in cellular protection through the modulation of various signaling pathways.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes through the antioxidant response element (ARE). Ergothioneine has been demonstrated to activate the Nrf2/ARE pathway, leading to the upregulation of enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which are critical for cellular defense against oxidative stress.[9][10]

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the p38, JNK, and ERK cascades, are involved in a variety of cellular processes, including stress responses, inflammation, and apoptosis. Ergothioneine has been shown to modulate MAPK signaling, although its effects can be context-dependent. For instance, in some models of oxidative stress, ergothioneine has been observed to inhibit the phosphorylation of p38 and JNK, thereby mitigating stress-induced apoptosis.[11]

Sirtuins are a family of NAD⁺-dependent deacetylases that play crucial roles in regulating metabolism, cellular stress resistance, and aging. Ergothioneine has been shown to upregulate the expression and activity of SIRT1 and SIRT6.[12][13] This activation of sirtuins may contribute to ergothioneine's protective effects against endothelial senescence and other age-related cellular dysfunctions.

Quantitative Data Presentation

The following tables summarize key quantitative data regarding the distribution and biological effects of ergothioneine.

Table 1: Basal Ergothioneine Concentrations in Mouse Tissues

TissueErgothioneine Concentration (ng/mg wet weight)
Liver80.65 ± 4.14
Spleen36.45 ± 3.72
Kidney27.61 ± 2.61
Lung19.56 ± 1.46
Heart12.09 ± 1.20
Small Intestine7.23 ± 0.86
Eye5.40 ± 0.29
Large Intestine4.37 ± 0.93
Brain3.73 ± 0.59
Whole Blood 58.99 ± 2.05 (ng/µl)
Data from a study on male C57BL6J mice.[4][5]

Table 2: Effects of Ergothioneine Supplementation in Humans

StudyDosageDurationKey Findings
Clinical Trial 15 or 25 mg/day7 daysDose-dependent increase in plasma, urine, and whole blood ergothioneine levels.[2]
Clinical Trial 210 or 25 mg/day16 weeksDose-dependent increase in plasma ergothioneine (~3-6 fold for 10 mg, ~6-16 fold for 25 mg).[14]
Clinical Trial 35 or 10 mg/day8 weeksPlasma EGT increased from ~3.4-3.5 µM to ~5.5 µM (5 mg) and ~8.0 µM (10 mg).[11]

Table 3: Effects of Ergothioneine on Inflammatory Markers and Antioxidant Enzymes

ParameterCell/Animal ModelTreatment/DoseObserved EffectReference
TNF-α, IL-6, IL-1βLPS-stimulated macrophagesVariesDose-dependent reduction in cytokine production.[15]
NF-κB ActivationH₂O₂ and TNF-α stimulated A549 cellsVariesInhibition of NF-κB activation.[6]
Superoxide Dismutase (SOD) ActivityMouse model of UVA-induced skin damageTopical EGTIncreased SOD activity.[9]
Catalase ActivityIn vitro studiesVariesReports of increased catalase levels.[1]

Mandatory Visualizations

Signaling Pathways

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binding Cul3 Cul3-Rbx1 (Ubiquitination) Nrf2->Cul3 Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE Nrf2_n->ARE Binding Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCL) ARE->Antioxidant_Genes Transcription EGT Ergothioneine EGT->Keap1 Modulation Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1 Inactivation NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition Proteasome Proteasome IkB->Proteasome Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation DNA DNA NFkB_n->DNA Binding Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, IL-1β) DNA->Inflammatory_Genes Transcription EGT Ergothioneine EGT->IKK Inhibition Inflammatory_Stimuli Inflammatory Stimuli (LPS, TNF-α) Inflammatory_Stimuli->IKK Activation MAPK_Pathway Stress Cellular Stress (Oxidative, Inflammatory) ASK1 ASK1 Stress->ASK1 MEK1_2 MEK1/2 Stress->MEK1_2 EGT Ergothioneine EGT->ASK1 Inhibition p38 p38 EGT->p38 Inhibition JNK JNK EGT->JNK Inhibition MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6->p38 MKK4_7->JNK ERK ERK MEK1_2->ERK Apoptosis Apoptosis p38->Apoptosis Inflammation Inflammation p38->Inflammation JNK->Apoptosis Proliferation Proliferation ERK->Proliferation Sirtuin_Pathway cluster_nucleus Nucleus EGT Ergothioneine SIRT1 SIRT1 EGT->SIRT1 Upregulation SIRT6 SIRT6 EGT->SIRT6 Upregulation p53_Ac p53-Ac SIRT1->p53_Ac Deacetylation NFkB_Ac NF-κB-Ac SIRT1->NFkB_Ac Deacetylation Histones_Ac Histones-Ac SIRT6->Histones_Ac Deacetylation p53 p53 p53_Ac->p53 Apoptosis_Senescence ↓ Apoptosis & Senescence p53->Apoptosis_Senescence NFkB NF-κB NFkB_Ac->NFkB Inflammation_Genes ↓ Inflammatory Gene Expression NFkB->Inflammation_Genes Histones Histones Histones_Ac->Histones DNA_Repair ↑ DNA Repair Histones->DNA_Repair HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Whole Blood) Spike Spike with Internal Standard (Ergothioneine-d9) Sample->Spike Precipitate Protein Precipitation (Acetonitrile/Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry_Reconstitute Dry Down & Reconstitute Supernatant->Dry_Reconstitute Inject Inject into HPLC Dry_Reconstitute->Inject Separate Chromatographic Separation (C18 or HILIC column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem Mass Spectrometry (MRM mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification of Ergothioneine Calibrate->Quantify Nrf2_Activation_Workflow cluster_cell_culture Cell Culture & Treatment cluster_western_blot Western Blot Analysis cluster_luciferase_assay Luciferase Reporter Assay Seed Seed Cells (e.g., HaCaT keratinocytes) Treat Treat with Ergothioneine Seed->Treat Transfect Transfect with ARE-Luciferase Reporter Plasmid Seed->Transfect Induce_Stress Induce Oxidative Stress (e.g., UVA irradiation) Treat->Induce_Stress Lyse Cell Lysis & Protein Quantification Induce_Stress->Lyse SDS_PAGE SDS-PAGE Lyse->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block Blocking (5% BSA) Transfer->Block Primary_Ab Incubate with Primary Antibody (anti-Nrf2, anti-HO-1) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detect Chemiluminescent Detection Secondary_Ab->Detect Treat_Luc Treat with Ergothioneine Transfect->Treat_Luc Lyse_Luc Cell Lysis Treat_Luc->Lyse_Luc Measure Measure Luciferase Activity Lyse_Luc->Measure

References

Ergothioneine: A Comprehensive Technical Guide to its Natural Sources, Dietary Intake, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ergothioneine (EGT) is a naturally occurring sulfur-containing amino acid with potent antioxidant and cytoprotective properties. Unlike other antioxidants, humans cannot synthesize ergothioneine and must obtain it through their diet.[1][2][3][4][5] This has led to growing interest in its potential role as a "longevity vitamin" and its application in pharmaceuticals and functional foods.[1][6] This technical guide provides an in-depth overview of the natural sources of ergothioneine, dietary intake levels across different populations, and detailed methodologies for its extraction and quantification. The guide also visualizes the biosynthetic pathways of this unique compound.

Natural Sources of Ergothioneine

Ergothioneine is synthesized primarily by fungi and certain bacteria.[7][8][9] Consequently, its presence in the food chain is largely dependent on the microbial ecosystems in the soil and the consumption of organisms that accumulate it.

Fungi: The Richest Dietary Source

Mushrooms are unequivocally the most significant dietary source of ergothioneine.[2][10][11][12][13] The concentration of ergothioneine varies considerably among different mushroom species, with some specialty mushrooms containing exceptionally high levels.[6][10][14] For instance, gourmet wild and cultivated mushrooms like Hen of the Woods, Shiitake, and King Boletes can have ergothioneine levels 500 to 1000 times higher than those found in grains and vegetables.[10] In contrast, the common button mushroom (Agaricus bisporus) contains lower, yet still significant, amounts.[10][11]

Animal Products

Ergothioneine is also found in animal products, particularly in organ meats such as liver and kidney.[12][15][16] This is a result of animals consuming plants and other materials that contain ergothioneine, which then accumulates in their tissues.

Plant-Based Sources

While plants do not synthesize ergothioneine themselves, they can absorb it from the soil through symbiotic relationships with mycorrhizal fungi.[10][11] This results in detectable, albeit generally lower, levels of ergothioneine in certain grains, beans, and vegetables.[10][12] Notable plant sources include black and red beans, and oat bran.[16] Fermented foods, such as tempeh, can also be a source of ergothioneine, depending on the microorganisms involved in the fermentation process.[2][3]

Quantitative Data on Ergothioneine Content in Foods

The following tables summarize the ergothioneine content in various food sources, compiled from multiple studies. It is important to note that these values can vary based on factors such as the specific variety of the food, cultivation methods, and analytical techniques used.[3][10]

Table 1: Ergothioneine Content in Various Mushroom Species

Mushroom SpeciesErgothioneine Content (mg/kg dry weight)Reference
Pleurotus citrinopileatus (Golden Oyster)822.1 ± 20.6[17][18]
Lepista nuda (Blewit)Up to 5540[14]
Grifola frondosa (Maitake/Hen of the Woods)High[10]
Lentinula edodes (Shiitake)High[6][10][12]
Boletus edulis (King Bolete/Porcini)High[10][13]
Pleurotus ostreatus (Oyster Mushroom)High[6][10][12][13]
Flammulina velutipes (Enokitake)High[10]
Agaricus bisporus (Portobello, Crimini)Moderate[6]
Agaricus bisporus (White Button)Lower than many other mushrooms[6][10]
Ganoderma species (Reishi)0.6 - 0.8[14]

Table 2: Ergothioneine Content in Other Food Sources

Food SourceErgothioneine Content (mg/kg wet weight unless specified)Reference
Tempeh201.13 (dry weight)[3]
King CrabSignificant amounts[13]
Black BeansSignificant amounts[13][16]
Red BeansSignificant amounts[13][16]
OatsSignificant amounts[13]
Asparagus163.25 (dry weight)[3]
Liver (Animal)High[12][15][16]
Kidney (Animal)High[12][15][16]
Beer0.02[3]

Dietary Intake Levels of Ergothioneine

The dietary intake of ergothioneine varies significantly across different geographical regions, likely reflecting differences in mushroom consumption.

Table 3: Estimated Daily Dietary Intake of Ergothioneine in Various Countries

Country/RegionEstimated Daily IntakeReference
Italy4.69 - 17.1 mg[1]
France2.24 - 3.57 mg[1]
United States1.12 - 10.7 mg[1]
JapanPositively correlated with fish intake[19]

Biosynthesis of Ergothioneine

Ergothioneine is synthesized from the amino acid L-histidine through distinct pathways in fungi and mycobacteria.

Fungal Biosynthesis Pathway

In fungi, such as Neurospora crassa, the biosynthesis of ergothioneine is a two-step enzymatic process.

Fungal_Ergothioneine_Biosynthesis Histidine L-Histidine Hercynine Hercynine Histidine->Hercynine Egt1 SAM S-adenosylmethionine (SAM) SAM->Hercynine Cys_Hercynine Hercynylcysteine sulfoxide Hercynine->Cys_Hercynine Egt1 Cysteine L-Cysteine Cysteine->Cys_Hercynine Ergothioneine Ergothioneine Cys_Hercynine->Ergothioneine Egt2

Caption: Fungal ergothioneine biosynthesis pathway.

This pathway is more efficient than the bacterial pathway as it involves fewer enzymatic steps.[9] The enzyme Egt1 first catalyzes the trimethylation of L-histidine to form hercynine, utilizing S-adenosylmethionine (SAM) as the methyl group donor. Egt1 then facilitates the attachment of cysteine to hercynine. Subsequently, the enzyme Egt2, a C-S lyase, converts hercynylcysteine sulfoxide to ergothioneine.[9][20]

Mycobacterial Biosynthesis Pathway

The biosynthesis of ergothioneine in mycobacteria, such as Mycobacterium smegmatis, is a more complex, five-step process.

Mycobacterial_Ergothioneine_Biosynthesis Histidine L-Histidine Hercynine Hercynine Histidine->Hercynine EgtD SAM SAM SAM->Hercynine Hercynyl_gamma_Glu_Cys Hercynyl-γ-glutamyl- cysteine sulfoxide Hercynine->Hercynyl_gamma_Glu_Cys EgtB gamma_Glu_Cys γ-glutamylcysteine gamma_Glu_Cys->Hercynyl_gamma_Glu_Cys Hercynyl_Cys Hercynylcysteine sulfoxide Hercynyl_gamma_Glu_Cys->Hercynyl_Cys EgtC Ergothioneine Ergothioneine Hercynyl_Cys->Ergothioneine EgtE Ergothioneine_Extraction_Workflow Start Mushroom Sample FreezeDry Freeze-drying and Grinding Start->FreezeDry Extraction Hot Water Extraction (100°C, 1 hr) FreezeDry->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Pellet1 Pellet Centrifugation1->Pellet1 Pooling Pool Supernatants Supernatant1->Pooling RepeatExtraction Repeat Extraction (2x) Pellet1->RepeatExtraction Centrifugation2 Centrifugation RepeatExtraction->Centrifugation2 Supernatant2 Collect Supernatant Centrifugation2->Supernatant2 Pellet2 Discard Pellet Centrifugation2->Pellet2 Supernatant2->Pooling FinalPrep Adjust Volume & Filter Pooling->FinalPrep Analysis HPLC Analysis FinalPrep->Analysis

References

Cellular Uptake and Distribution of Ergothioneine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ergothioneine (EGT) is a naturally occurring amino acid derivative with potent antioxidant and cytoprotective properties. Unlike other antioxidants, mammals do not synthesize EGT and must acquire it from dietary sources. Its cellular uptake and tissue distribution are mediated by a specific transporter, the organic cation transporter novel type 1 (OCTN1), also known as SLC22A4. This high-affinity transport system ensures the efficient accumulation of EGT in tissues prone to oxidative stress. This technical guide provides a comprehensive overview of the cellular uptake and distribution of ergothioneine, including quantitative data on transport kinetics and tissue distribution, detailed experimental protocols for its study, and a visual representation of the key signaling pathways involved.

Cellular Uptake of Ergothioneine

The cellular uptake of ergothioneine is a crucial process that governs its bioavailability and subsequent physiological effects. This process is primarily mediated by the specific transporter OCTN1.

The Ergothioneine Transporter: OCTN1 (SLC22A4)

OCTN1 is a member of the solute carrier 22 family and is the high-affinity transporter responsible for the uptake and retention of ergothioneine in mammalian cells.[1][2] The transport process is sodium-dependent and pH-sensitive, with optimal uptake occurring at physiological pH.[3] The expression of the SLC22A4 gene varies across different tissues, which directly influences the tissue-specific accumulation of ergothioneine.[4][5]

Kinetics of Ergothioneine Transport

The transport of ergothioneine by OCTN1 follows Michaelis-Menten kinetics, characterized by a specific affinity (Km) and maximum velocity (Vmax). These parameters can vary depending on the cell type and experimental conditions.

Cell LineTransporterKm (µM)Vmax (pmol/min/mg protein)Reference
HEK293Human OCTN121Not specified[1]
HEK293Mouse OCTN14.68532[6]
HEK293Rat OCTN14640Not specified[3]

Table 1: Kinetic Parameters of Ergothioneine Transport by OCTN1 in Different Cell Lines.

Inhibition of Ergothioneine Transport

Several compounds have been shown to inhibit the transport of ergothioneine via OCTN1. Understanding these interactions is crucial for studying the transporter's function and for identifying potential drug interactions.

InhibitorIC50Cell Line/SystemReference
Verapamil11 µM (Ki)HEK293 cells expressing human ETT[7]
Quinidine0.14 µMCHO cells expressing HERG + OCTN1[8]
CimetidineNo significant inhibitionHEK293 cells expressing OCTN1[9]

Table 2: IC50 Values of Selected Inhibitors of OCTN1-Mediated Ergothioneine Transport. Note: The quinidine IC50 value is for the inhibition of the HERG potassium channel, potentiated by OCTN1 expression, and may not directly reflect competitive inhibition of ergothioneine transport.

Tissue Distribution of Ergothioneine

Following intestinal absorption via OCTN1, ergothioneine is distributed throughout the body, accumulating in specific tissues. Its distribution pattern reflects the expression levels of OCTN1 and the sites of high oxidative stress.

Ergothioneine Distribution in Humans

Ergothioneine is found in various human tissues, with particularly high concentrations in red blood cells, bone marrow, liver, kidneys, and the central nervous system.[7][10]

TissueConcentrationReference
Whole BloodApproaching millimolar range[10]
LiverApproaching millimolar range[10]
KidneyApproaching millimolar range[10]
Brain (Cortex)~3.73 ± 0.59 ng/mg[10]
Erythrocytes8% of control subjects in hemodialysis patients[11][12]
PlasmaReduced in hemodialysis patients[11][12]

Table 3: Ergothioneine Concentration in Human Tissues.

Ergothioneine Distribution in Mice

Studies in mice have provided a detailed map of ergothioneine distribution and have shown that its levels can be significantly influenced by dietary intake.[13]

TissueBasal Concentration (ng/mg wet weight)Reference
Liver80.65 ± 4.14[10]
Spleen36.45 ± 3.72[10]
Kidney27.61 ± 2.61[10]
Lung19.56 ± 1.46[10]
Heart12.09 ± 1.20[10]
Small Intestine7.23 ± 0.86[10]
Eye5.40 ± 0.29[10]
Large Intestine4.37 ± 0.93[10]
Brain3.73 ± 0.59[10]
Skeletal Muscle (Soleus)Significantly higher than gastrocnemius and plantaris[14]

Table 4: Basal Ergothioneine Concentration in Mouse Tissues.

Experimental Protocols

Accurate and reproducible methods are essential for studying the cellular uptake and distribution of ergothioneine. This section provides detailed protocols for key experiments.

Quantification of Ergothioneine by LC-MS/MS

This protocol describes a general method for the quantification of ergothioneine in biological samples using liquid chromatography-tandem mass spectrometry.

3.1.1. Sample Preparation (Tissues)

  • Accurately weigh approximately 100 mg of frozen tissue.

  • Add 500 µL of ice-cold extraction solvent (e.g., methanol/water, 80:20, v/v) containing an internal standard (e.g., d9-ergothioneine).

  • Homogenize the tissue using a bead beater or a Dounce homogenizer on ice.

  • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and transfer it to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

3.1.2. LC-MS/MS Analysis

  • Column: A HILIC or C18 reversed-phase column is typically used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient runs from high organic to high aqueous for reversed-phase or the opposite for HILIC.

  • Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

    • Ergothioneine transition: m/z 230.1 → 127.1

    • d9-Ergothioneine transition: m/z 239.1 → 127.1

Cellular Uptake Assay using Radiolabeled Ergothioneine

This protocol outlines a method for measuring the uptake of radiolabeled ergothioneine (e.g., [3H]-ergothioneine) in cultured cells.

  • Cell Seeding: Seed cells (e.g., HEK293 cells stably expressing OCTN1) in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Washing: On the day of the assay, aspirate the culture medium and wash the cells twice with 1 mL of pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Uptake Initiation: Add 200 µL of transport buffer containing a known concentration of [3H]-ergothioneine and unlabeled ergothioneine to each well.

  • Incubation: Incubate the plate at 37°C for a specified time course (e.g., 1, 5, 15, 30, and 60 minutes).

  • Uptake Termination: To stop the uptake, rapidly aspirate the uptake solution and wash the cells three times with 1 mL of ice-cold transport buffer.

  • Cell Lysis: Lyse the cells by adding 250 µL of 0.1 M NaOH with 1% SDS to each well and incubating for at least 30 minutes at room temperature.

  • Scintillation Counting: Transfer the cell lysate to scintillation vials, add 4 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Protein Quantification: Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay) to normalize the uptake data.

Signaling Pathways and Experimental Workflows

Ergothioneine has been shown to influence several key signaling pathways involved in cellular defense and homeostasis. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for studying ergothioneine uptake.

G cluster_uptake Cellular Uptake of Ergothioneine Extracellular Ergothioneine (Extracellular) OCTN1 OCTN1 (SLC22A4) Transporter Extracellular->OCTN1 Intracellular Ergothioneine (Intracellular) OCTN1->Intracellular Sodium Na+ Sodium->OCTN1 Co-transport

Diagram 1: Cellular Uptake of Ergothioneine via OCTN1.

G cluster_workflow Experimental Workflow for Ergothioneine Quantification start Biological Sample (Tissue, Cells, Blood) extraction Extraction with Organic Solvent + Internal Standard start->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant evaporation Evaporation supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms quantification Data Analysis & Quantification lcms->quantification

Diagram 2: Experimental Workflow for Ergothioneine Quantification.

G cluster_nrf2 Ergothioneine and the Nrf2 Signaling Pathway EGT Ergothioneine ROS Oxidative Stress (ROS) EGT->ROS Scavenges Keap1 Keap1 ROS->Keap1 Oxidizes (Cys residues) Nrf2 Nrf2 Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates transcription of

Diagram 3: Ergothioneine's Influence on the Nrf2 Signaling Pathway.

G cluster_sirt Ergothioneine and Sirtuin Signaling EGT Ergothioneine SIRT1 SIRT1 EGT->SIRT1 Upregulates SIRT6 SIRT6 EGT->SIRT6 Upregulates p66Shc p66Shc SIRT1->p66Shc Downregulates NFkB NF-κB SIRT6->NFkB Downregulates Senescence Cellular Senescence p66Shc->Senescence Promotes Inflammation Inflammation NFkB->Inflammation Promotes

Diagram 4: Ergothioneine's Modulation of SIRT1 and SIRT6 Signaling.

Conclusion

The cellular uptake and distribution of ergothioneine, orchestrated by the specific transporter OCTN1, are fundamental to its protective roles in human health. This technical guide provides a foundational understanding for researchers, scientists, and drug development professionals. The provided quantitative data, detailed experimental protocols, and visual representations of signaling pathways offer valuable resources for further investigation into the therapeutic potential of this unique antioxidant. Future research should continue to elucidate the precise mechanisms of ergothioneine's action and its role in the prevention and treatment of diseases associated with oxidative stress.

References

Ergothioneine: A Technical Guide to its Core Role in Mitigating Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Ergothioneine (EGT) is a naturally occurring, sulfur-containing amino acid with potent antioxidant and cytoprotective properties.[1] Unlike other antioxidants, EGT is actively transported into cells and accumulates in tissues susceptible to oxidative stress, suggesting a significant physiological role in cellular defense.[2] This technical guide provides an in-depth overview of the mechanisms by which ergothioneine mitigates oxidative stress, including direct radical scavenging, metal ion chelation, and modulation of endogenous antioxidant pathways. Detailed experimental protocols and quantitative data from key assays are presented to support researchers and drug development professionals in evaluating and harnessing the therapeutic potential of ergothioneine.

Introduction

Ergothioneine is a unique thiourea derivative of histidine, existing predominantly in its stable thione form at physiological pH.[3][4] Humans cannot synthesize ergothioneine and must acquire it through dietary sources, primarily mushrooms.[1][3] Its active uptake and retention in the body, mediated by the specific transporter OCTN1 (Organic Cation Transporter Novel Type 1), underscore its biological importance.[2] This guide delves into the multifaceted role of ergothioneine in combating oxidative stress, a key pathological factor in numerous chronic and degenerative diseases.[1]

Mechanisms of Action in Mitigating Oxidative Stress

Ergothioneine employs a multi-pronged approach to mitigate oxidative stress, encompassing both direct and indirect antioxidant activities.

Direct Scavenging of Reactive Oxygen and Nitrogen Species (ROS/RNS)

Ergothioneine is a versatile scavenger of a wide array of reactive oxygen and nitrogen species.[5] Its direct radical scavenging activity is a cornerstone of its antioxidant function.

  • Hydroxyl Radical (•OH): Ergothioneine is a powerful scavenger of the highly reactive hydroxyl radical.[5]

  • Singlet Oxygen (¹O₂): It exhibits a high rate of singlet oxygen quenching, potentially faster than other biological thiols like glutathione.

  • Peroxynitrite (ONOO⁻): Ergothioneine effectively scavenges peroxynitrite, a potent nitrating and oxidizing agent formed from the reaction of superoxide and nitric oxide.[5]

  • Hypochlorous Acid (HOCl): It provides protection against the damaging effects of hypochlorous acid, a reactive species produced by myeloperoxidase in neutrophils.[5]

Metal Ion Chelation

Ergothioneine can chelate divalent metal cations, such as copper (Cu²⁺) and iron (Fe²⁺).[2] By binding these transition metals, it prevents their participation in redox reactions like the Fenton reaction, which generates highly destructive hydroxyl radicals. This chelation activity contributes significantly to its ability to prevent oxidative damage to macromolecules.[2]

Modulation of Endogenous Antioxidant Pathways

Beyond its direct scavenging activities, ergothioneine plays a crucial role in upregulating the body's own antioxidant defense systems, primarily through the activation of the Nrf2 signaling pathway.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which targets it for proteasomal degradation.[6] Upon exposure to oxidative stress or in the presence of Nrf2 activators like ergothioneine, this interaction is disrupted.

Ergothioneine is believed to promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[7] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription.[6]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Keap1_free Keap1 Keap1_Nrf2->Keap1_free Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation EGT Ergothioneine EGT->Keap1_Nrf2 Inhibits interaction Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1_Nrf2 Disrupts complex ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1, SOD, CAT, GPx) ARE->Antioxidant_Genes Activates transcription

Ergothioneine-mediated activation of the Nrf2 signaling pathway.

This leads to an increased expression of a battery of antioxidant enzymes, including:

  • Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, with biliverdin and its subsequent product, bilirubin, being potent antioxidants.

  • NAD(P)H:quinone oxidoreductase 1 (NQO1): A cytosolic flavoprotein that detoxifies quinones and their derivatives.

  • Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx): Key enzymes involved in the detoxification of superoxide radicals and hydrogen peroxide.[7]

Quantitative Data on Antioxidant Capacity

The antioxidant capacity of ergothioneine has been quantified using various in vitro assays. The following tables summarize key findings, though it is important to note that results can vary based on experimental conditions.

Table 1: Radical Scavenging Activity of Ergothioneine
AssayRadical ScavengedIC₅₀ Value / ActivityReference Compound(s) and Activity
DPPH 2,2-diphenyl-1-picrylhydrazyl~0.07 mg/mLAscorbic Acid: ~0.005 mg/mL
ABTS 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)15.29 µg/mg of mushroom extract (96% scavenging)-
Peroxyl Radicals Peroxyl (ROO•)11.74 µM-
Hydroxyl Radicals Hydroxyl (•OH)Higher scavenging capacity than uric acidUric Acid
Peroxynitrite Peroxynitrite (ONOO⁻)Higher scavenging capacity than uric acidUric Acid
Table 2: Effect of Ergothioneine on Endogenous Antioxidant Enzyme Expression/Activity
EnzymeEffect of Ergothioneine TreatmentCell/System
Superoxide Dismutase (SOD) Increased activity.[3]Brain tissue (in vivo)
Catalase (CAT) Upregulation of gene expression via Nrf2 pathway.[7]Various cell lines (in vitro)
Glutathione Peroxidase (GPx) Upregulation of gene expression via Nrf2 pathway.[7]Various cell lines (in vitro)
Heme Oxygenase-1 (HO-1) Increased protein expression.Hepatic cells, Keratinocytes (in vitro)
NQO1 Increased protein expression.Hepatic cells, Keratinocytes (in vitro)

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of ergothioneine's antioxidant properties.

Cell Culture and Induction of Oxidative Stress

This protocol outlines a general procedure for treating cultured cells with ergothioneine and inducing oxidative stress.

Cell_Culture_Workflow start Start cell_seeding Seed cells in appropriate culture plates start->cell_seeding adherence Allow cells to adhere (overnight incubation) cell_seeding->adherence pretreatment Pre-treat cells with various concentrations of Ergothioneine adherence->pretreatment stress_induction Induce oxidative stress (e.g., with H₂O₂, UV radiation) pretreatment->stress_induction incubation Incubate for a defined period stress_induction->incubation analysis Perform downstream analysis (e.g., viability, ROS, protein expression) incubation->analysis end End analysis->end

General workflow for in vitro cell culture experiments.

  • Cell Seeding: Plate cells (e.g., human dermal fibroblasts, hepatocytes, or neuronal cells) in appropriate culture vessels (e.g., 96-well plates for viability assays, larger plates for protein or RNA extraction) at a density that allows for logarithmic growth during the experiment.

  • Adherence: Incubate the cells overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.

  • Ergothioneine Pre-treatment: Prepare a stock solution of L-ergothioneine in a sterile, aqueous solvent (e.g., phosphate-buffered saline or cell culture medium). Dilute the stock solution to the desired final concentrations in fresh culture medium and replace the existing medium with the ergothioneine-containing medium. Include a vehicle control (medium without ergothioneine). Incubate for a predetermined time (e.g., 2-24 hours) to allow for cellular uptake.

  • Induction of Oxidative Stress: Introduce an oxidative stressor. For example, add hydrogen peroxide (H₂O₂) to the culture medium at a final concentration determined by a prior dose-response experiment to induce a suboptimal level of cell death (e.g., 50-500 µM). Alternatively, expose the cells to a controlled dose of UVA or UVB radiation.

  • Incubation: Continue the incubation for a period relevant to the endpoint being measured (e.g., 1-24 hours).

  • Downstream Analysis: Proceed with specific assays to measure outcomes such as cell viability (MTT assay), intracellular ROS levels (DCFH-DA assay), lipid peroxidation (MDA assay), or protein expression (Western blot).

Measurement of Intracellular ROS using DCFH-DA Assay

This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify intracellular ROS levels.

  • Cell Preparation: Following the experimental treatment as described in section 4.1, wash the cells twice with warm phosphate-buffered saline (PBS).

  • Probe Loading: Add DCFH-DA solution (e.g., 10 µM in serum-free medium) to each well and incubate for 30-60 minutes at 37°C in the dark. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH.

  • Oxidation to Fluorescent DCF: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Fluorescence Measurement: After incubation, wash the cells again with warm PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

  • Data Analysis: Express the results as a percentage of the fluorescence in control cells or normalize to cell number or protein content.

Assessment of Lipid Peroxidation via Malondialdehyde (MDA) Assay

This protocol outlines the measurement of malondialdehyde (MDA), a major product of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) method.

  • Sample Preparation: After experimental treatment, harvest the cells and lyse them in a suitable lysis buffer on ice. Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Reaction with Thiobarbituric Acid (TBA): Mix a portion of the cell lysate with a solution of thiobarbituric acid (TBA) in an acidic medium.

  • Incubation: Incubate the mixture at high temperature (e.g., 95°C) for a specified time (e.g., 60 minutes). During this incubation, MDA reacts with TBA to form a pink-colored MDA-TBA adduct.

  • Cooling and Centrifugation: Cool the samples on ice to stop the reaction and centrifuge to pellet any precipitate.

  • Spectrophotometric Measurement: Transfer the supernatant to a microplate and measure the absorbance at approximately 532 nm.

  • Quantification: Determine the concentration of MDA in the samples by comparing their absorbance to a standard curve generated with known concentrations of MDA.

Western Blot Analysis for Nrf2 and Downstream Targets

This protocol details the procedure for detecting the expression of Nrf2 and its target proteins (e.g., HO-1, NQO1) by Western blotting.

  • Protein Extraction: Following experimental treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-Nrf2, anti-HO-1, anti-NQO1, or anti-β-actin as a loading control) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Conclusion

Ergothioneine stands out as a potent and physiologically significant antioxidant. Its multifaceted mechanisms of action, including direct radical scavenging, metal ion chelation, and the upregulation of endogenous antioxidant defenses via the Nrf2 pathway, make it a compelling candidate for therapeutic interventions in a wide range of oxidative stress-related pathologies. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and validate the clinical potential of this remarkable natural compound. Further research is warranted to fully elucidate its in vivo efficacy and to establish optimal therapeutic strategies.

References

Genetic Regulation of Ergothioneine Synthesis in Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ergothioneine (EGT) is a naturally occurring amino acid and potent antioxidant synthesized by a limited range of organisms, primarily fungi and certain bacteria. Its unique cytoprotective properties have garnered significant interest in the pharmaceutical and biotechnology sectors. This technical guide provides an in-depth exploration of the genetic and molecular mechanisms governing ergothioneine biosynthesis in fungi, offering valuable insights for research and development endeavors aimed at harnessing this remarkable molecule.

The Fungal Ergothioneine Biosynthetic Pathway

In fungi, the synthesis of ergothioneine is a streamlined process, typically encoded by two key genes: egt-1 (or egtA) and egt-2. This is in contrast to the more complex five-gene pathway found in some bacteria.[1][2] The fungal pathway utilizes L-histidine, L-cysteine, and S-adenosylmethionine (SAM) as primary substrates.[3]

The central enzyme, Egt-1 (or EgtA in some species like Aspergillus fumigatus), is a bifunctional or trimodular enzyme that catalyzes the initial steps of the pathway.[1][4] It first acts as a methyltransferase, using SAM to trimethylate the α-amino group of L-histidine to form hercynine. Subsequently, Egt-1 facilitates the oxidative C-S bond formation between hercynine and L-cysteine, producing a hercynylcysteine sulfoxide intermediate.[1]

The final step is catalyzed by Egt-2 , a pyridoxal 5'-phosphate (PLP)-dependent enzyme that functions as a C-S lyase. Egt-2 cleaves the C-S bond of hercynylcysteine sulfoxide to release ergothioneine, pyruvate, and ammonia.[3]

Quantitative Analysis of Ergothioneine Production in Fungi

The production of ergothioneine varies significantly among different fungal species and can be substantially enhanced through genetic engineering and optimization of culture conditions. The following tables summarize quantitative data on ergothioneine yields in wild-type and genetically modified fungi.

Fungal SpeciesStrainErgothioneine YieldReference
Pleurotus citrinopileatusWild-type822.1 ± 20.6 mg/kg (dry sample)[4]
Agaricus bisporusWild-type1.39 ± 0.014 mg/kg (dry sample)[4]
Ganoderma neo-japonicumWild-type (mycelia)0.72 mg/g (dry weight)[5]
Aspergillus oryzaeWild-type11.5 mg/kg (media)[6]

Table 1: Ergothioneine Production in Wild-Type Fungi

Fungal SpeciesGenetic ModificationErgothioneine YieldFold IncreaseReference
Aspergillus oryzaeOverexpression of N. crassa egt-1 and egt-2231 mg/kg (media)~20[7]
Aspergillus oryzaeOverexpression of N. crassa NcEgt1 and C. militaris CmEgt215.17 mg/g (dry weight)-[8]
Aspergillus oryzaeOverexpression with glucose and methionine supplementation20.03 mg/g (dry weight)~8[8]
Saccharomyces cerevisiaeExpression of A. fumigatus egtA7.93 mg/L (extracellular)-[6]
Saccharomyces cerevisiaeExpression of N. crassa egt-1 and C. purpurea egt-2598 ± 18 mg/L-[7]

Table 2: Enhanced Ergothioneine Production in Genetically Modified Fungi

Key Experimental Protocols

Quantification of Ergothioneine by HPLC

This protocol is adapted from methodologies used for analyzing ergothioneine in mushroom samples.[9][10]

1. Sample Preparation (Extraction): a. Weigh 500 mg of lyophilized and powdered fungal mycelia or fruiting body. b. Add 7 mL of cold extraction solution (70% ethanol containing 10 mM dithiothreitol (DTT), 100 µM betaine, and 100 µM 2-mercapto-1-methyl-imidazole) and 3 mL of deionized water. c. Vortex vigorously for 20 minutes. d. Centrifuge at 3650 x g for 20 minutes. e. Filter the supernatant through a 0.45 µm nylon membrane filter prior to HPLC analysis.

2. HPLC Conditions:

  • Column: InertSustain PFP (5 µm, 150 x 4.6 mm I.D.) or equivalent C18 column.[4][10]
  • Mobile Phase: Isocratic elution with 0.05% acetic acid in water.[10]
  • Flow Rate: 1.0 mL/min.[10]
  • Column Temperature: 40 °C.[10]
  • Detection: UV at 250 nm.[10]
  • Injection Volume: 20 µL.[10]
  • Quantification: Based on a standard curve generated with pure ergothioneine.

Quantification of Ergothioneine by LC-MS/MS

This protocol provides a highly sensitive and specific method for ergothioneine quantification.[11]

1. Sample Preparation (Protein Precipitation and Extraction): a. To 100 µL of fungal extract or culture supernatant, add 10 µL of a deuterated ergothioneine internal standard (Ergothioneine-d3). b. Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins. c. Vortex for 30 seconds and incubate at -20°C for 20 minutes. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Evaporate the supernatant to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • LC Column: A suitable reversed-phase C18 column.[4]
  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[4]
  • Flow Rate: 0.4 mL/min.[11]
  • Column Temperature: 40 °C.[11]
  • Injection Volume: 2 µL.[11]
  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode.[11]
  • MRM Transitions:
  • Ergothioneine: m/z 230 > 127[11]
  • Ergothioneine-d3: m/z 233 > 130 (or appropriate transition)

Gene Knockout in Neurospora crassa

This protocol is a generalized procedure based on established high-throughput methods for generating gene replacement mutants in Neurospora crassa.[12][13][14][15]

1. Construction of the Knockout Cassette: a. Use PCR to amplify ~1-3 kb regions of the 5' and 3' flanking sequences of the target gene from genomic DNA. b. Design primers with tails containing sequences homologous to a selectable marker cassette (e.g., hygromycin resistance - hph) and a cloning vector. c. Amplify the selectable marker cassette. d. Assemble the 5' flank, marker cassette, and 3' flank into a linearized plasmid vector using yeast recombinational cloning.

2. Neurospora crassa Transformation: a. Prepare electrocompetent conidia from a suitable recipient strain (e.g., a mus-51 or mus-52 knockout to increase homologous recombination rates). b. Electroporate the purified knockout cassette DNA into the conidia. c. Plate the transformed conidia on regeneration agar containing the appropriate selective agent (e.g., hygromycin).

3. Verification of Transformants: a. Isolate individual transformant colonies. b. Perform PCR using primers flanking the integration site and internal to the marker cassette to screen for homologous recombination events. c. Confirm the gene replacement and the absence of ectopic integrations by Southern blot analysis. d. Isolate homokaryotic strains through sexual crosses.

Signaling Pathways and Regulation

The expression of ergothioneine biosynthetic genes is regulated by various environmental and cellular signals, primarily as a defense mechanism against oxidative stress.

Oxidative Stress Response

In Aspergillus fumigatus, ergothioneine plays a crucial role in protecting the fungus from high levels of oxidative stress.[16][17] Deletion of the egtA gene leads to increased sensitivity to hydrogen peroxide (H₂O₂) and menadione.[17] A deficiency in both ergothioneine and the key oxidative stress response transcription factor Yap1 results in extreme susceptibility to oxidative stress.[16][17] This suggests a functional link and potential co-regulation between the ergothioneine biosynthesis pathway and the general oxidative stress response network.

Nutrient Availability and Other Stressors

In the fission yeast Schizosaccharomyces pombe, ergothioneine levels are significantly upregulated in response to nitrogen and glucose starvation, indicating a role in cellular homeostasis during nutrient-limited conditions.[7] Furthermore, light, particularly blue light, has been shown to influence ergothioneine content in oyster mushrooms.[18][19]

The following diagram illustrates the known inputs into the regulation of ergothioneine synthesis in fungi.

G Regulatory Inputs for Ergothioneine Synthesis in Fungi Oxidative_Stress Oxidative Stress (e.g., H₂O₂, Superoxide) Yap1 Yap1 Transcription Factor Oxidative_Stress->Yap1 Activates Nutrient_Starvation Nutrient Starvation (Nitrogen, Glucose) EGT_Genes Ergothioneine Biosynthesis Genes (egt-1/egtA, egt-2) Nutrient_Starvation->EGT_Genes Upregulates Light Light (Blue LED) Light->EGT_Genes Influences Yap1->EGT_Genes Upregulates Ergothioneine Ergothioneine EGT_Genes->Ergothioneine Synthesizes Ergothioneine->Oxidative_Stress Mitigates

Caption: Signaling inputs influencing fungal ergothioneine biosynthesis.

Experimental and Logical Workflows

Workflow for Enhancing Ergothioneine Production

The following diagram outlines a typical workflow for the genetic engineering of a fungal host for enhanced ergothioneine production.

G Workflow for Fungal Strain Development for Ergothioneine Production start Start: Select Fungal Host (e.g., A. oryzae, S. cerevisiae) identify_genes Identify EGT Biosynthesis Genes (egt-1, egt-2 from a high producer) start->identify_genes codon_optimization Codon Optimize Genes for Host identify_genes->codon_optimization construct_expression_vector Construct Expression Vector (Strong constitutive or inducible promoter) codon_optimization->construct_expression_vector transform_host Transform Fungal Host construct_expression_vector->transform_host screen_transformants Screen Transformants (Selection and PCR) transform_host->screen_transformants quantify_egt Quantify Ergothioneine Production (HPLC or LC-MS/MS) screen_transformants->quantify_egt optimize_fermentation Optimize Fermentation Conditions (Media, pH, Temperature, Precursors) quantify_egt->optimize_fermentation end High-Yielding Strain optimize_fermentation->end

Caption: A generalized workflow for developing high-yield ergothioneine fungal strains.

Ergothioneine Biosynthetic Pathway Diagram

This diagram details the enzymatic steps in the fungal ergothioneine biosynthetic pathway.

G Fungal Ergothioneine Biosynthetic Pathway Histidine L-Histidine Egt1_methyltransferase Egt-1 (Methyltransferase domain) Histidine->Egt1_methyltransferase SAM 3x S-Adenosylmethionine (SAM) SAM->Egt1_methyltransferase SAH 3x S-Adenosylhomocysteine (SAH) Hercynine Hercynine Egt1_sulfoxide_synthase Egt-1 (Sulfoxide synthase domain) Hercynine->Egt1_sulfoxide_synthase Cysteine L-Cysteine Cysteine->Egt1_sulfoxide_synthase Hercynylcysteine_sulfoxide Hercynylcysteine Sulfoxide Egt2 Egt-2 (C-S Lyase) Hercynylcysteine_sulfoxide->Egt2 Ergothioneine Ergothioneine Pyruvate Pyruvate + NH₃ Egt1_methyltransferase->SAH Egt1_methyltransferase->Hercynine Egt1_sulfoxide_synthase->Hercynylcysteine_sulfoxide Egt2->Ergothioneine Egt2->Pyruvate

Caption: The two-enzyme pathway for ergothioneine synthesis in fungi.

References

The Presence and Significance of Ergothioneine in Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ergothioneine (EGT) is a unique, sulfur-containing amino acid derivative of histidine, notable for its potent antioxidant properties and exceptional stability. While humans and animals cannot synthesize this compound, it is produced by a range of fungi and certain bacteria, with mushrooms being the most significant dietary source.[1] This technical guide provides a comprehensive overview of the biosynthesis, prevalence, and physiological importance of ergothioneine in mushrooms. It details the enzymatic pathways responsible for its creation, presents quantitative data on its concentration across various species, outlines its crucial role in fungal physiology as a cytoprotective agent, and provides standardized experimental protocols for its extraction and quantification. This document serves as a foundational resource for professionals in research and drug development seeking to understand and leverage this powerful natural compound.

Biosynthesis of Ergothioneine in Mushrooms

Fungi possess a more streamlined and efficient biosynthetic pathway for ergothioneine compared to the five-gene cluster (egtA-E) identified in bacteria like Mycobacterium smegmatis.[2][3] The fungal pathway primarily relies on two key enzymes, designated Egt-1 and Egt-2 (or their functional orthologs), which catalyze the conversion of precursor amino acids—L-histidine, L-cysteine, and S-adenosyl-L-methionine (SAM)—into ergothioneine.[4][5]

The process begins with the trimethylation of the α-amino group of L-histidine to form hercynine, a reaction catalyzed by a SAM-dependent methyltransferase domain within the Egt-1 enzyme. Subsequently, Egt-1 facilitates the oxidative C-S bond formation between hercynine and L-cysteine, producing hercynylcysteine sulfoxide. The final step is mediated by a C-S lyase, Egt-2, which cleaves hercynylcysteine sulfoxide to yield ergothioneine, pyruvate, and ammonia.[4][6] This pathway is distinct in its preference for cysteine, which avoids competition with the glutathione biosynthesis pathway.[2]

Ergothioneine_Biosynthesis cluster_step1 His L-Histidine Egt1 Egt-1 (Methyltransferase & Sulfoxide Synthase) His->Egt1 α-N-trimethylation SAM S-Adenosyl Methionine (SAM) SAM->Egt1 Cys L-Cysteine Cys->Egt1 Her Hercynine Egt2 Egt-2 (C-S Lyase) HerCysS Hercynylcysteine Sulfoxide HerCysS->Egt2 Cleavage EGT Ergothioneine Egt1->Her C-S bond formation + Sulfoxidation Egt2->EGT

Caption: Fungal aerobic biosynthesis pathway of ergothioneine.

Ergothioneine Concentration in Mushroom Species

The concentration of ergothioneine varies significantly among different mushroom species, and even between the fruiting body and mycelium of the same species.[7][8] Specialty mushrooms, such as King Oyster, Shiitake, and Maitake, generally contain substantially higher levels of EGT compared to the common white button mushroom (Agaricus bisporus).[9][10] Factors influencing EGT content include the cultivation substrate, with substrates rich in nitrogen potentially increasing yields, and exposure to environmental stressors like blue LED light during growth.[11][12][13]

Table 1: Ergothioneine Content in Various Mushroom Species (Dry Weight)

Mushroom SpeciesCommon NameErgothioneine (mg/kg DW)Reference(s)
Pleurotus eryngiiKing Oyster840.4 - 1514.6[14]
Pleurotus ostreatusOyster Mushroom118.91 - 2010[14][15]
Lentinula edodesShiitake1320 - 2090[14]
Grifola frondosaMaitake / Hen of the Woods~2000[10]
Flammulina velutipesEnokitake2241.6 (peak during storage)[16]
Boletus edulisPorcini / King Bolete528.14[15]
Hericium erinaceusLion's Mane (Mycelia)376.2[17]
Coprinus comatusShaggy Mane (Mycelia)399.0[17]
Pleurotus citrinopileatusGolden Oyster822.1[18]
Agaricus bisporus (White)White Button400[10]
Agaricus bisporus (Brown)Portabella / Crimini~2000[10]
Ganoderma lucidumReishi (Mycelia)16.5[17]
Armillaria melleaHoney Mushroom (Mycelia)219.6[17]
Cordyceps sinensisCaterpillar Fungus (Mycelia)142.0[17]

Physiological Importance for Mushrooms

Ergothioneine serves as a powerful cytoprotective agent within the fungal organism, primarily through its function as a potent and stable antioxidant.

  • Antioxidant Defense: EGT is a versatile scavenger of reactive oxygen and nitrogen species, protecting essential biomolecules like DNA, proteins, and lipids from oxidative damage.[1] Its unique chemical structure, existing predominantly in the stable thione tautomeric form at physiological pH, makes it highly resistant to auto-oxidation, a distinct advantage over other thiol antioxidants like glutathione.[1] This stability allows it to persist in tissues and provide long-term protection.

  • Mitochondrial Protection: EGT is one of the few antioxidants that concentrates in mitochondria, the primary site of cellular respiration and reactive oxygen species (ROS) production.[17][19] It plays a vital role in protecting mitochondrial components from oxidative damage, thereby preserving cellular energy production and integrity.[19][20]

  • Stress Response: The production of EGT can be a response to environmental stressors. It is thought to protect the fungus during various life stages, such as conidial germination in Neurospora crassa, where EGT levels are significantly higher than in the mycelia.[6]

  • Metal Chelation: Ergothioneine can chelate divalent metal cations, forming redox-inactive complexes.[21][22] This action prevents these metal ions from participating in Fenton-like reactions that generate highly damaging hydroxyl radicals.

Experimental Protocols

Accurate extraction and quantification are critical for the study of ergothioneine in fungal matrices. High-Performance Liquid Chromatography (HPLC) is the most common and reliable analytical method.[14]

Protocol for Ergothioneine Extraction

This protocol is adapted from methods described in the literature for extracting EGT from freeze-dried mushroom powder.[7][14]

  • Sample Preparation: Weigh approximately 50 mg of freeze-dried, powdered mushroom mycelia or fruiting body into a centrifuge tube.[7]

  • Solvent Addition: Add 20 mL of a cold extraction solution consisting of 70% (v/v) aqueous ethanol containing 10 mM dithiothreitol (DTT). DTT is included to maintain a reducing environment and prevent oxidation of the thiol group.[7]

  • Cell Lysis: Vigorously mix the sample by vortexing and then sonicate for 3-5 minutes to ensure complete cell disruption and release of intracellular contents.[7]

  • Centrifugation: Centrifuge the mixture at 4,000-5,000 x g for 15 minutes at 4°C to pellet the solid debris.[7][23]

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted ergothioneine.

  • Solvent Evaporation & Reconstitution: Evaporate the supernatant to dryness using a rotary vacuum evaporator. Re-suspend the resulting residue in a known volume (e.g., 10 mL) of deionized water or the initial mobile phase for HPLC analysis.[7]

  • Final Filtration: Filter the re-suspended sample through a 0.45 µm syringe filter prior to injection into the HPLC system to remove any remaining particulate matter.

Protocol for HPLC Quantification

This method utilizes a reversed-phase C18 column for separation and UV detection for quantification.[7][10][24]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size). Some methods utilize two C18 columns in tandem for enhanced resolution.[10][14][24]

  • Mobile Phase: Isocratic mobile phase consisting of 50 mM sodium phosphate buffer with 3% acetonitrile and 0.1% triethylamine, adjusted to pH 7.3.[7]

  • Flow Rate: 0.7 - 1.0 mL/min.

  • Detection: UV absorbance monitored at 254 nm.[7][10]

  • Quantification: Generate a standard curve using an authentic ergothioneine standard of known concentrations. Compare the peak area of the sample to the standard curve to determine the ergothioneine concentration. Identification is confirmed by matching the retention time with the standard. For higher certainty, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for identification and quantification.[10][18]

Experimental_Workflow Start Mushroom Sample (Freeze-Dried Powder) Extraction Extraction (70% EtOH, DTT, Sonication) Start->Extraction Centrifuge Centrifugation (4000 x g, 15 min) Extraction->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Debris Pelleted Debris (Discard) Centrifuge->Debris Evap Evaporation & Reconstitution (in Mobile Phase) Supernatant->Evap Filter Syringe Filtration (0.45 µm) Evap->Filter HPLC HPLC Analysis (C18 Column, UV 254 nm) Filter->HPLC Quant Quantification (vs. Standard Curve) HPLC->Quant

Caption: Workflow for ergothioneine extraction and HPLC quantification.

Stability During Storage and Processing

The stability of ergothioneine is a critical consideration for its application in functional foods and pharmaceuticals.

  • Temperature: EGT is relatively heat-stable, however, certain processing methods can lead to significant losses.[25] Boiling in water causes the most substantial decrease in EGT content, primarily due to leaching into the cooking water rather than thermal degradation.[16][26][27] Freeze-drying is an effective method for preserving EGT content.[26][28] Cold storage at 5°C can lead to a decrease over several days, while frozen storage at -18°C is highly effective at preserving EGT levels for extended periods (up to 60 days).[27]

  • pH: Ergothioneine is most stable in neutral to slightly alkaline conditions (pH 6-8).[29] Its stability decreases in acidic environments (pH < 4), where it may undergo hydrolysis.[29][30]

  • Light: EGT is sensitive to UV light, which can cause photochemical degradation. Therefore, samples and extracts should be protected from light during storage and handling.[29]

Conclusion

Ergothioneine is a vital antioxidant synthesized by mushrooms, where it plays a fundamental role in cellular protection against oxidative stress. Its unique stability and high concentration in many edible species underscore the importance of mushrooms as the primary dietary source of this compound for humans. The streamlined biosynthetic pathway in fungi presents opportunities for enhanced production through fermentation and metabolic engineering. A thorough understanding of its prevalence across species, its physiological functions, and its stability under various conditions is essential for researchers and developers aiming to harness the therapeutic and nutraceutical potential of this remarkable "longevity vitamin."[20] Standardized protocols for extraction and quantification are paramount for ensuring accurate and reproducible research in this promising field.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Ergothioneine using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ergothioneine (EGT) is a naturally occurring amino acid and potent antioxidant found in various food sources, most notably mushrooms. Its unique cytoprotective properties have garnered significant interest in the pharmaceutical and nutraceutical industries for its potential therapeutic applications. Accurate and reliable quantification of ergothioneine in diverse matrices is crucial for research, quality control, and formulation development. High-Performance Liquid Chromatography (HPLC) is a widely employed analytical technique for this purpose, offering high sensitivity, specificity, and reproducibility. These application notes provide detailed protocols and comparative data for the quantification of ergothioneine using various HPLC methods.

Quantitative Data Summary

The following tables summarize the performance characteristics of different HPLC methods for ergothioneine quantification reported in the literature. These values are derived from various studies and may differ based on instrumentation, sample matrix, and experimental conditions.

Table 1: HPLC Method Performance for Ergothioneine Quantification

ParameterHPLC-UV (Mushrooms)HPLC-Fluorescence (Plasma)[1]HILIC-UV (Fermentation Broth)[2]
Linearity Range0.01 - 0.1 mg/mL[3]0.3 - 10 µmol/L[1]5 - 400 mg/L[2]
Correlation Coefficient (R²)> 0.999[4]0.999[1]0.9999[2]
Limit of Detection (LOD)Not Specified0.05 µmol/L63 µg/L[2]
Limit of Quantification (LOQ)0.005 mg/mL[3]0.15 µmol/L[1]21 µg/L[2]
Recovery96.5 - 100.3%[3]~96.11%[1]99.2 - 100.8%[2]
Repeatability (RSD)< 0.5%[4]~6% (Intra- & Inter-assay)[1]1.47%[2]

Table 2: LC-MS/MS Method Performance for Ergothioneine Quantification

ParameterLC-MS/MS (Plasma & Erythrocytes)[5]LC-MS/MS (Cosmetics)
Linearity Range10 - 10,000 ng/mL[5]5 - 200 ng/mL[4]
Correlation Coefficient (R²)≥ 0.9998[5]> 0.999[4]
Limit of Detection (LOD)Not Specified25 - 50 µg/kg[4]
Limit of Quantification (LOQ)Not Specified50 - 100 µg/kg[4]
Accuracy94.5 - 101.0%[5]Not Specified
Precision (Intra-day)0.9 - 3.9%[5]Not Specified
Precision (Inter-day)1.3 - 5.7%[5]Not Specified
RecoveryNot Specified85.3 - 96.2%[4]

Experimental Protocols

Protocol 1: Quantification of Ergothioneine in Mushroom Samples by HPLC-UV

This protocol is based on an aqueous normal phase (ANP) chromatography method.[3]

1. Sample Preparation: a. Weigh 25.0 g of fresh mushroom sample, clean, dry, and slice. b. Pulverize the dried mushroom slices using a blender. c. Disperse 20.0 g of the pulverized mushroom in 20.0 mL of ethanol. d. Sonicate the mixture for 30 minutes. e. Filter the extract through a 0.45 µm nylon membrane filter. The resulting filtrate is ready for HPLC analysis.[3]

2. HPLC System and Conditions:

  • HPLC System: Agilent 1200 Series or equivalent with a Diode Array Detector (DAD).[3]

  • Column: Cogent Diamond Hydride (100 x 4.6 mm).[3]

  • Mobile Phase A: Deionized water with 0.1% formic acid.[3]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]

  • Gradient:

    • 0 min: 90% B

    • 6 min: 60% B

    • 7 min: 60% B

    • 8-9 min: 50% B

    • 10 min: 90% B

    • 12 min: 90% B[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 25-35 °C.[3]

  • Detection Wavelength: 254 nm.[3][4]

  • Injection Volume: 10-20 µL.[4]

3. Standard Preparation: a. Prepare a stock solution of ergothioneine at a concentration of 1 mg/mL in ethanol. b. Prepare a series of working standards by diluting the stock solution in the range of 0.01–0.1 mg/mL in ethanol.[3]

Protocol 2: Quantification of Ergothioneine in Plasma by HPLC with Fluorescence Detection

This protocol involves pre-column derivatization for enhanced sensitivity.[1]

1. Sample Preparation and Derivatization: a. To 100 µL of plasma, add a suitable internal standard. b. Perform protein precipitation. c. Derivatize the ergothioneine in the sample with 5-iodoacetamidofluorescein (5-IAF).[1]

2. HPLC System and Conditions:

  • Column: ODS-2 C-18 spherisorb column.[1]

  • Mobile Phase: Linear gradient elution (specifics to be optimized based on system).

  • Detection: Fluorescence detector.

  • Run Time: Approximately 11 minutes.[1]

3. Method Validation Parameters:

  • Linearity: 0.3 to 10 µmol/L.[1]

  • Limit of Quantification (LOQ): 0.15 µmol/L.[1]

  • Intra- and Inter-assay Precision (RSD%): Around 6%.[1]

  • Mean Recovery Accuracy: Close to 100% (96.11%).[1]

Protocol 3: Quantification of Ergothioneine in Fermentation Broth by HILIC-UV

Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for the analysis of polar compounds like ergothioneine in complex matrices.[2][6]

1. Sample Preparation: a. Centrifuge the fermentation broth to remove cells and large debris. b. Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter.

2. HPLC System and Conditions:

  • Column: Venusil HILIC column (250 × 4.6 mm, 5 µm).[7]

  • Mobile Phase: Isocratic elution with acetonitrile/20 mmol/L ammonium acetate solution (85:15, v/v), adjusted to pH 6.0 with acetic acid.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 40°C.[7]

  • Detection Wavelength: 254 nm.[7]

  • Injection Volume: 10 µL.[7]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing sp1 Mushroom Sample sp2 Pulverization sp1->sp2 sp3 Ethanol Extraction & Sonication sp2->sp3 sp4 Filtration (0.45 µm) sp3->sp4 ha1 HPLC System (DAD) sp4->ha1 Inject Filtrate ha2 ANP Column ha1->ha2 ha3 Gradient Elution ha2->ha3 ha4 UV Detection (254 nm) ha3->ha4 dp1 Peak Integration ha4->dp1 Chromatogram dp2 Calibration Curve dp1->dp2 dp3 Quantification dp2->dp3 end Result dp3->end Ergothioneine Concentration

Caption: Experimental workflow for ergothioneine quantification in mushrooms.

signaling_pathway Ergothioneine and the Keap1-Nrf2 Antioxidant Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGT Ergothioneine Keap1 Keap1 EGT->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Binding Cul3 Cul3 Nrf2->Cul3 Binding Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Nrf2 Ubiquitination & Degradation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO-1) ARE->Antioxidant_Genes Activates Transcription

Caption: Ergothioneine's role in the Keap1-Nrf2 signaling pathway.[8][9][10]

References

Application Note: Quantitative Analysis of Ergothioneine in Tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ergothioneine (EGT) is a naturally occurring amino acid and potent antioxidant derived from histidine, which accumulates in tissues subjected to high levels of oxidative stress.[1] Due to its cytoprotective properties and potential role in preventing chronic diseases, accurate and sensitive quantification in biological tissues is of significant interest.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this application, offering superior sensitivity, specificity, and high throughput compared to other methods like HPLC-UV.[1][3][4] This document provides a detailed protocol for the extraction and quantification of ergothioneine from tissue samples using an isotope-dilution LC-MS/MS method, which ensures high accuracy and precision by correcting for matrix effects and experimental variations.[1]

Quantitative Data Summary

The performance of LC-MS/MS methods for ergothioneine quantification is characterized by high sensitivity and excellent linearity. The following table summarizes typical performance metrics from validated methods.

ParameterPerformance MetricSource(s)
Linearity Range5 - 200 ng/mL[1][5][6]
Correlation Coefficient (r²)≥ 0.999[1][5][6]
Limit of Detection (LOD)25 - 50 µg/kg[1][5][6]
Limit of Quantification (LOQ)50 - 100 µg/kg[1][5][6]
Accuracy / Recovery85.3% - 100.8%[1][5][6]
Intra-day Precision (%RSD)0.84% - 2.08%[1][6]
Inter-day Precision (%RSD)1.3% - 5.7%[1]

Experimental Protocols & Methodologies

This section details the necessary materials and a step-by-step protocol for sample preparation and LC-MS/MS analysis.

Materials and Reagents
  • Ergothioneine analytical standard

  • Ergothioneine-d3 or -d9 (stable isotope-labeled internal standard)[1][7]

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ultrapure Water

  • Phosphate Buffered Saline (PBS)

  • Tissue Homogenizer

  • Microcentrifuge

  • Nitrogen Evaporator

  • Autosampler Vials

Tissue Sample Preparation Protocol

This protocol is a composite based on established methods for metabolite extraction from tissues.[1][8]

  • Tissue Homogenization:

    • Accurately weigh approximately 50-100 mg of frozen tissue sample.

    • Add ice-cold PBS at a ratio of 1:3 (w/v) (e.g., 100 mg of tissue in 300 µL of PBS).

    • Homogenize the sample on ice until no visible tissue fragments remain.

  • Protein Precipitation & Extraction:

    • To a 100 µL aliquot of the tissue homogenate, add 10 µL of the internal standard (e.g., Ergothioneine-d9) solution. The concentration should be optimized based on expected endogenous EGT levels.[7]

    • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[1]

    • Vortex the mixture vigorously for 30 seconds.

    • Incubate the samples at -20°C for 20 minutes to maximize protein precipitation.[1]

  • Sample Clarification:

    • Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]

    • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Final Preparation:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 85% acetonitrile with 0.1% formic acid).[6]

    • Vortex for 30 seconds to ensure the residue is fully dissolved.

    • Transfer the final solution to an LC autosampler vial for analysis.

LC-MS/MS Instrumentation and Conditions

The following parameters are a typical starting point and should be optimized for the specific instrument used.

  • Liquid Chromatography:

    • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column, such as a Waters CORTECS UPLC HILIC (2.1 x 100 mm, 1.6 µm).[6]

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Elution Mode: Isocratic elution with 85% Mobile Phase B is often effective.[6]

    • Flow Rate: 0.4 mL/min[5][6]

    • Column Temperature: 40°C[1][5][6]

    • Injection Volume: 2 µL[1][5][6]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[1][5]

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Spray Voltage: 5500 V[1][5][6]

    • Source Temperature: 500°C[1][5][6]

    • MRM Transitions:

      • Ergothioneine: Precursor ion m/z 230 -> Product ion m/z 127[1]

      • Ergothioneine-d3: Precursor ion m/z 233 -> Product ion m/z 130 (Example)

    • Gas Settings (Typical): Curtain gas: 40 psi, Nebulizer gas (GS1): 35 psi, Auxiliary gas (GS2): 70 psi.[6]

    • Collision Gas (CAD): Medium[5][6]

Diagrams and Workflows

Visual representations of the experimental workflow and the functional context of ergothioneine.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Tissue 1. Tissue Homogenization (in ice-cold PBS) IS_Spike 2. Add Internal Standard (Ergothioneine-d9) Tissue->IS_Spike Precip 3. Protein Precipitation (ice-cold Acetonitrile + 0.1% FA) IS_Spike->Precip Incubate 4. Incubation (-20°C for 20 min) Precip->Incubate Centrifuge 5. Centrifugation (14,000 x g, 4°C) Incubate->Centrifuge Supernatant 6. Collect Supernatant Centrifuge->Supernatant Dry 7. Evaporate to Dryness (Nitrogen Stream) Supernatant->Dry Reconstitute 8. Reconstitute (in initial Mobile Phase) Dry->Reconstitute Inject 9. Sample Injection (2 µL) Reconstitute->Inject HILIC 10. HILIC Separation Inject->HILIC ESI 11. Electrospray Ionization (Positive Mode) HILIC->ESI MRM 12. MRM Detection (m/z 230 > 127) ESI->MRM Data 13. Data Acquisition & Quantification MRM->Data

Caption: Workflow for Ergothioneine Quantification in Tissues.

G Conceptual Role of Ergothioneine (EGT) cluster_cell Cellular Environment ROS Reactive Oxygen Species (ROS) (Oxidative Stress) Cell Cellular Components (DNA, Proteins, Lipids) ROS->Cell Damages EGT Ergothioneine (EGT) EGT->ROS Neutralizes EGT->Cell Protects Diet Dietary Intake (e.g., Mushrooms) OCTN1 OCTN1 Transporter Diet->OCTN1 Source OCTN1->EGT Uptake into Cell

Caption: Conceptual Diagram of Ergothioneine's Antioxidant Function.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and specific protocol for the quantification of ergothioneine in tissue samples. The use of a stable isotope-labeled internal standard is critical for achieving the high accuracy and precision necessary for demanding research, clinical diagnostic, and drug development applications.[1] This methodology enables reliable measurement of this important antioxidant, facilitating further investigation into its physiological functions and therapeutic potential.

References

Isolating Nature's Antioxidant: A Protocol for Ergothioneine Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides detailed protocols for the isolation and purification of L-ergothioneine, a naturally occurring amino acid with potent antioxidant properties, from natural sources, primarily mushrooms. The methodologies outlined are based on established scientific literature and are intended to guide researchers in obtaining high-purity ergothioneine for further study and development.

Introduction

L-ergothioneine (EGT) is a unique sulfur-containing derivative of the amino acid histidine.[1][2] It is synthesized by certain fungi and bacteria and is found in various food sources, with mushrooms being a particularly rich source.[1][3][4] EGT's role as a powerful antioxidant and cytoprotective agent has garnered significant interest in the pharmaceutical, cosmetic, and food industries.[4][5][6] This document details the key steps for extracting and purifying ergothioneine from mushroom mycelia and fruiting bodies.

Quantitative Data Summary

The ergothioneine content can vary significantly depending on the mushroom species and the part of the organism used (fruiting body or mycelium). The following tables summarize reported ergothioneine yields from various sources and the efficiency of different purification steps.

Table 1: Ergothioneine Content in Various Mushroom Species

Mushroom SpeciesErgothioneine Content (mg/g dry weight)Reference
Pleurotus ostreatus (Oyster Mushroom)0.22 - 3.94[2]
Lentinula edodes (Shiitake)~3.0[2]
Boletus edulis (Porcini)up to 7.27[3]
Agaricus bisporus (White Button)0.4 - 2.0[7][8]
Grifola frondosa (Maitake)High[1]
Ganoderma neo-japonicum (Mycelia)0.72[9]

Table 2: Purification Efficiency at Different Stages

Purification StepPurity AchievedRecovery RateReference
Hot Water Extraction & Ultrafiltration (4kDa)34.7%-[5][6]
Alumina Chromatography25.6%91.2%[6]
HILIC Chromatography96.6 - 99.0%47.6%[5][6]

Experimental Workflow

The general workflow for isolating ergothioneine involves extraction from the raw material, followed by a series of purification steps to remove impurities and enrich the final product.

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis raw_material Natural Source (e.g., Mushroom Mycelia/Fruiting Body) extraction Hot Water Extraction (70-100°C) raw_material->extraction solid_liquid_sep Solid-Liquid Separation (Filtration/Centrifugation) extraction->solid_liquid_sep ultrafiltration Ultrafiltration (1-30 kDa MWCO) solid_liquid_sep->ultrafiltration chromatography Chromatographic Purification (HILIC) ultrafiltration->chromatography concentration Concentration & Drying (Rotary Evaporation/Freeze Drying) chromatography->concentration hplc Purity Analysis (HPLC/LC-MS) concentration->hplc pure_ergothioneine High-Purity Ergothioneine hplc->pure_ergothioneine

Figure 1: General experimental workflow for the isolation of ergothioneine.

Detailed Experimental Protocols

Protocol 1: Hot Water Extraction from Mushroom Mycelia

This protocol is adapted from methods described for the extraction of ergothioneine from fungal mycelia.[5][6]

1. Materials and Equipment:

  • Fermented mushroom mycelia (e.g., Pleurotus ostreatus)

  • Deionized water

  • Water bath or heating mantle with stirring capability

  • Filtration apparatus (e.g., Buchner funnel with filter paper) or centrifuge

  • Beakers and flasks

2. Procedure:

  • Harvest the mycelia from the fermentation broth by filtration or centrifugation.

  • Wash the mycelial biomass with deionized water to remove residual media components.

  • Prepare a suspension of the wet mycelia in deionized water. A common ratio is 1:1 to 1:40 (g wet weight: mL water).[6]

  • Heat the mycelial suspension to between 70°C and 100°C in a water bath with stirring (0-600 rpm) for 1 to 60 minutes.[6]

  • After extraction, separate the solid mycelial debris from the aqueous extract containing ergothioneine by filtration or centrifugation.

  • The resulting supernatant is the crude ergothioneine extract. For exhaustive extraction, the mycelial pellet can be subjected to repeated extraction steps.[5]

Protocol 2: Purification by Ultrafiltration

Ultrafiltration is employed to remove high molecular weight impurities such as proteins and polysaccharides.[5][10]

1. Materials and Equipment:

  • Crude ergothioneine extract from Protocol 1

  • Ultrafiltration system with a molecular weight cut-off (MWCO) membrane (e.g., 1-30 kDa)

  • Collection vessels

2. Procedure:

  • Pre-condition the ultrafiltration membrane according to the manufacturer's instructions.

  • Load the crude ergothioneine extract into the ultrafiltration unit.

  • Apply pressure to force the liquid through the membrane. Ergothioneine, being a small molecule, will pass through the membrane into the permeate.

  • Collect the permeate, which is the partially purified ergothioneine solution. The retentate, containing larger molecules, is discarded.

  • The permeate can be concentrated using rotary evaporation before further purification.

Protocol 3: Chromatographic Purification using HILIC

Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective method for purifying the polar ergothioneine molecule.[5][6]

1. Materials and Equipment:

  • Partially purified and concentrated ergothioneine solution

  • HILIC chromatography column

  • HPLC or medium-pressure liquid chromatography system

  • Mobile phase: Acetonitrile and water

  • Fraction collector

2. Procedure:

  • Equilibrate the HILIC column with the initial mobile phase composition. A typical mobile phase is a mixture of acetonitrile and water, with the volume ratio of acetonitrile ranging from 80% to 88%.[5][6]

  • Dissolve the concentrated ergothioneine sample in the mobile phase.

  • Inject the sample onto the HILIC column.

  • Elute the column with the mobile phase. Isocratic elution is often used.[5]

  • Monitor the eluate using a UV detector, typically at a wavelength of 254 nm.[5][6]

  • Collect the fractions corresponding to the ergothioneine peak.

  • Combine the ergothioneine-containing fractions and concentrate them, for example, by rotary evaporation.

  • The final product can be obtained as a solid by freeze-drying.

Protocol 4: Quantification of Ergothioneine by HPLC

This protocol provides a method for determining the concentration and purity of ergothioneine in the isolated samples.

1. Materials and Equipment:

  • Ergothioneine sample

  • Ergothioneine standard of known concentration

  • HPLC system with a UV detector

  • HILIC or C18 analytical column

  • Mobile phase (as described in Protocol 3 for HILIC, or a suitable buffer for C18)

  • Syringe filters (0.22 or 0.45 µm)

2. Procedure:

  • Prepare a series of ergothioneine standard solutions of known concentrations to generate a calibration curve.

  • Dissolve the isolated ergothioneine sample in the mobile phase to a suitable concentration.

  • Filter all samples and standards through a 0.22 or 0.45 µm syringe filter before injection.

  • Set up the HPLC method with the appropriate column, mobile phase, flow rate (e.g., 1.0 mL/min), and column temperature (e.g., 40°C).[5]

  • Set the UV detector to a wavelength of 254 nm.[5]

  • Inject the standard solutions and the sample solution into the HPLC system.

  • Identify the ergothioneine peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of ergothioneine in the sample by comparing the peak area with the calibration curve.

Logical Relationship of Purification Steps

The purification of ergothioneine follows a logical progression from crude extraction to high-purity isolation, with each step removing a different class of impurities.

purification_logic start Crude Extract (Ergothioneine + Impurities) uf_step Ultrafiltration start->uf_step Removes: High MW compounds (Proteins, Polysaccharides) hilic_step HILIC Chromatography uf_step->hilic_step Removes: Polar impurities (Sugars, Salts) final_product High-Purity Ergothioneine hilic_step->final_product Isolates: Ergothioneine

Figure 2: Logical flow of the purification process.

Conclusion

The protocols described in this application note provide a comprehensive framework for the successful isolation and purification of ergothioneine from natural sources. By following these detailed methodologies, researchers can obtain high-purity ergothioneine suitable for a wide range of applications, from fundamental scientific research to the development of new therapeutic agents and consumer products. The quantitative data and workflows presented offer a solid foundation for optimizing these processes for specific research and development needs.

References

Application Notes: In Vitro Assays for Assessing Ergothioneine Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ergothioneine (EGT) is a naturally occurring, sulfur-containing amino acid derivative of histidine, biosynthesized by fungi and certain bacteria.[1][2] It is actively taken up and accumulated in the human body in tissues prone to high levels of oxidative stress through the specific transporter OCTN-1. EGT's unique stability in its thione form at physiological pH and its potent antioxidant properties make it a subject of significant interest in research and drug development.[1][2] Unlike other thiol antioxidants, it does not readily auto-oxidize. EGT exerts its protective effects by directly scavenging a variety of reactive oxygen species (ROS), chelating metal ions, and activating endogenous antioxidant pathways such as the Nrf2 signaling cascade.[3][4][5]

These application notes provide detailed protocols for common in vitro assays used to quantify the antioxidant capacity of ergothioneine, offering researchers standardized methods for its evaluation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle

The DPPH assay is a widely used method to assess the free radical scavenging ability of an antioxidant. DPPH is a stable free radical that has a deep purple color in solution with a maximum absorbance around 517 nm. When an antioxidant donates a hydrogen atom or an electron to DPPH, it is reduced to the non-radical form, DPPH-H. This reduction leads to a color change from purple to yellow, and the decrease in absorbance is proportional to the antioxidant capacity of the sample.[4]

Experimental Protocol

A. Reagents and Materials

  • Ergothioneine (EGT) standard

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (Anhydrous)

  • 96-well microplate

  • Microplate reader

  • Reference antioxidant (e.g., Ascorbic Acid, Trolox)

B. Reagent Preparation

  • DPPH Stock Solution (e.g., 0.2 mM): Dissolve ~7.9 mg of DPPH in 100 mL of methanol or ethanol.[6] Stir the solution in the dark for 30 minutes. Store this solution in an amber bottle at 4°C.

  • Ergothioneine Sample Solutions: Prepare a stock solution of EGT in methanol or distilled water. Perform serial dilutions to obtain a range of concentrations (e.g., 0.01 to 1.0 mg/mL).

  • Reference Standard Solutions: Prepare a stock solution and serial dilutions of the reference antioxidant (e.g., Ascorbic Acid) in the same manner as the EGT samples.

C. Assay Procedure

  • Pipette 50 µL of the EGT sample solutions, reference standard solutions, or blank (solvent only) into the wells of a 96-well microplate.

  • Add 150 µL of the DPPH working solution to all wells.[3]

  • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

D. Data Calculation

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] * 100

    • A_blank = Absorbance of the blank (DPPH solution + solvent)

    • A_sample = Absorbance of the DPPH solution with EGT or standard

  • Plot the % Inhibition against the concentration of EGT and the reference standard.

  • Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) from the graph. A lower IC50 value indicates higher antioxidant activity.[4]

Workflow for DPPH Radical Scavenging Assay

cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_dpph Prepare DPPH Solution (0.2 mM) add_dpph Add 150 µL of DPPH Solution prep_dpph->add_dpph prep_egt Prepare EGT Serial Dilutions add_samples Add 50 µL of Samples, Standard, or Blank to Plate prep_egt->add_samples prep_std Prepare Reference Standard Dilutions prep_std->add_samples add_samples->add_dpph incubate Incubate 30 min in Dark add_dpph->incubate read_abs Read Absorbance at 517 nm incubate->read_abs calc_inhib Calculate % Inhibition read_abs->calc_inhib plot_curve Plot Dose-Response Curve calc_inhib->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: General workflow for the DPPH antioxidant assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). ABTS is oxidized by potassium persulfate to generate the ABTS•+ radical, which is a blue-green chromophore. In the presence of an antioxidant that can donate a hydrogen atom, the colored ABTS•+ is reduced back to its colorless neutral form. The reduction in absorbance at 734 nm is proportional to the antioxidant concentration.

Experimental Protocol

A. Reagents and Materials

  • Ergothioneine (EGT) standard

  • ABTS diammonium salt

  • Potassium persulfate (APS)

  • Phosphate Buffered Saline (PBS) or Ethanol

  • 96-well microplate

  • Microplate reader

  • Reference antioxidant (e.g., Trolox)

B. Reagent Preparation

  • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of distilled water.[7]

  • Potassium Persulfate Solution (2.45 mM): Dissolve 6.7 mg of potassium persulfate in 10 mL of distilled water.[7]

  • ABTS•+ Radical Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio (v/v). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the ABTS radical cation.[7]

  • ABTS•+ Working Solution: Before the assay, dilute the ABTS•+ radical solution with PBS (pH 7.4) or ethanol to an absorbance of 0.700 ± 0.020 at 734 nm.

  • Sample and Standard Solutions: Prepare serial dilutions of EGT and a reference standard (Trolox) in the appropriate solvent.

C. Assay Procedure

  • Pipette 10 µL of the EGT sample solutions, reference standard solutions, or blank into the wells of a 96-well microplate.

  • Add 190 µL of the ABTS•+ working solution to each well.

  • Incubate the plate at room temperature for 6-10 minutes in the dark.

  • Measure the absorbance at 734 nm.

D. Data Calculation

  • Calculate the percentage of ABTS•+ scavenging activity using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] * 100

    • A_blank = Absorbance of the ABTS•+ working solution with solvent

    • A_sample = Absorbance of the ABTS•+ working solution with EGT or standard

  • Plot the % Inhibition against the concentration and determine the IC50 value.

Mechanism of Radical Scavenging Assays

cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH_Radical DPPH• (Purple Radical) DPPH_H DPPH-H (Yellow, Neutral) DPPH_Radical->DPPH_H + EGT-H ABTS_Radical ABTS•+ (Blue-Green Radical) ABTS_Neutral ABTS (Colorless, Neutral) ABTS_Radical->ABTS_Neutral + EGT

Caption: Chemical principle of DPPH and ABTS assays.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals. Peroxyl radicals are generated by a free-radical initiator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). In the absence of an antioxidant, the radicals damage the fluorescein, causing its fluorescence to decay. An antioxidant protects the probe by neutralizing the peroxyl radicals, thus preserving the fluorescent signal. The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC) relative to a standard, usually Trolox.[8]

Experimental Protocol

A. Reagents and Materials

  • Ergothioneine (EGT) standard

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Phosphate buffer (75 mM, pH 7.4)

  • 96-well black microplate (for fluorescence)

  • Fluorescence microplate reader with kinetic reading capability

B. Reagent Preparation

  • Fluorescein Working Solution: Prepare a stock solution and dilute it with phosphate buffer to the final working concentration (e.g., 10 nM). Protect from light.

  • AAPH Solution: Prepare fresh before use by dissolving AAPH in phosphate buffer (e.g., 240 mM).[9]

  • Trolox Standards: Prepare a stock solution of Trolox and create serial dilutions (e.g., 6.25 to 100 µM) in phosphate buffer to generate a standard curve.

  • EGT Samples: Prepare serial dilutions of EGT in phosphate buffer.

C. Assay Procedure

  • Add 25 µL of EGT samples, Trolox standards, or blank (phosphate buffer) to the wells of the black 96-well plate.[8]

  • Add 150 µL of the fluorescein working solution to all wells.

  • Mix and incubate the plate at 37°C for 30 minutes in the plate reader.

  • Initiate the reaction by injecting 25 µL of the AAPH solution into each well.

  • Immediately begin kinetic measurement of fluorescence intensity every 1-2 minutes for at least 60-90 minutes. (Excitation: 485 nm, Emission: 520-538 nm).[9]

D. Data Calculation

  • Calculate the Area Under the Curve (AUC) for the blank, standards, and samples from the fluorescence decay plot.

  • Calculate the Net AUC for each sample and standard: Net AUC = AUC_sample - AUC_blank.

  • Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.

  • Determine the ORAC value of the EGT samples by comparing their Net AUC to the Trolox standard curve. Results are expressed as µmol of Trolox Equivalents (TE) per gram or mole of EGT.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle

The FRAP assay measures the total antioxidant power of a sample based on its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex from the colorless ferric (Fe³⁺-TPTZ) complex, which has a maximum absorbance at 593 nm. The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants in the sample.[10]

Experimental Protocol

A. Reagents and Materials

  • Ergothioneine (EGT) standard

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)

  • Ferric chloride (FeCl₃·6H₂O)

  • Sodium acetate

  • Glacial acetic acid

  • Hydrochloric acid (HCl)

  • Ferrous sulfate (FeSO₄·7H₂O) or other Iron (II) standard

  • 96-well microplate and reader

B. Reagent Preparation

  • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g sodium acetate trihydrate in water, add 16 mL glacial acetic acid, and adjust the final volume to 1 L with distilled water.[11]

  • TPTZ Solution (10 mM): Dissolve 31 mg of TPTZ in 10 mL of 40 mM HCl. Warm gently (e.g., 50°C) to aid dissolution.[11]

  • Ferric Chloride Solution (20 mM): Dissolve 54 mg of FeCl₃·6H₂O in 10 mL of distilled water.[11]

  • FRAP Working Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio.[12] Warm the reagent to 37°C before use.

  • Iron (II) Standard Curve: Prepare a stock solution of FeSO₄·7H₂O and create serial dilutions (e.g., 100 to 1000 µM) in distilled water.

  • EGT Samples: Prepare serial dilutions of EGT in distilled water.

C. Assay Procedure

  • Add 10-30 µL of the EGT sample, standard, or blank (distilled water) to the wells of a 96-well plate.[11][13]

  • Add 200-300 µL of the pre-warmed FRAP working reagent to all wells and mix thoroughly.

  • Incubate the plate at 37°C for 4-10 minutes.[13][14]

  • Measure the absorbance at 593 nm.

D. Data Calculation

  • Subtract the absorbance of the blank from the absorbance of the standards and samples.

  • Create a standard curve by plotting the absorbance of the Iron (II) standards against their concentration.

  • Determine the FRAP value of the EGT samples from the standard curve. Results are expressed as mM Ferrous Iron (II) Equivalents.

Summary of Ergothioneine Antioxidant Capacity

The antioxidant capacity of ergothioneine varies depending on the assay method and the specific radical species involved. The following table summarizes quantitative data from various in vitro studies.

Assay TypeRadical/Oxidant SpeciesErgothioneine Activity (IC50 or Equivalent)Reference CompoundSource(s)
DPPH Scavenging DPPH Radical~0.07 mg/mLAscorbic Acid: ~0.005 mg/mL[4]
Hydroxyl Radical •OHIC50: 70.31 ± 1.59 µg/mLNot specified[15]
Superoxide Anion O₂•⁻IC50: 160.44 ± 0.32 µg/mLNot specified[15]
Hydrogen Peroxide H₂O₂IC50: 11.65 ± 0.31 µg/mLNot specified[15]
TOSC vs. Peroxyl Peroxyl Radicals5.53 ± 1.27 unitsTrolox: 4.4 ± 0.6 units[16][17]
TOSC vs. Hydroxyl Hydroxyl Radicals0.34 ± 0.09 unitsUric Acid: 0.21 ± 0.04 units[16][17]
TOSC vs. Peroxynitrite Peroxynitrite (ONOO⁻)5.2 ± 1.0 unitsUric Acid: 4.7 ± 0.9 units[16][17]
FRAP Fe³⁺Weak activity reportedNot specified[18]

Note: IC50 (half-maximal inhibitory concentration) is the concentration required to scavenge 50% of free radicals; a lower value indicates higher activity. TOSC (Total Oxyradical Scavenging Capacity) units are relative values based on the assay's specific calculations.

Cellular Antioxidant Mechanisms of Ergothioneine

Beyond direct radical scavenging, ergothioneine contributes to cellular antioxidant defense by modulating signaling pathways. A key pathway is the Keap1-Nrf2 system, a master regulator of the antioxidant response.[5]

Mechanism:

  • Baseline: Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by Keap1, which targets it for degradation.

  • Activation: Oxidative stress or the presence of activators like EGT can cause Nrf2 to be released from Keap1.[3]

  • Translocation & Transcription: Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes.[3][5]

  • Antioxidant Enzyme Production: This binding initiates the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1), NAD(P)H: quinone oxidoreductase (NQO1), and enzymes involved in glutathione synthesis (e.g., GCLC), bolstering the cell's overall antioxidant capacity.[3][5]

cluster_nucleus EGT Ergothioneine (EGT) ROS Reactive Oxygen Species (ROS) EGT->ROS direct scavenging Keap1_Nrf2 Keap1-Nrf2 Complex EGT->Keap1_Nrf2 activates ROS->Keap1_Nrf2 induces release Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Degradation Proteasomal Degradation Keap1_Nrf2->Degradation targets for Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates Nucleus NUCLEUS ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Genes Antioxidant Genes (HO-1, NQO1, GCLC) ARE->Genes activates transcription Enzymes Antioxidant Enzymes Genes->Enzymes translates to Enzymes->ROS neutralizes Defense Enhanced Cellular Antioxidant Defense

Caption: Ergothioneine's dual antioxidant action.

References

Application Notes and Protocols for Tracing Ergothioneine Metabolism Using Stable Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing stable isotope-labeled ergothioneine to investigate its metabolic fate, transport, and antioxidant functions in various biological systems. The protocols outlined below are designed for implementation in both in vitro cell culture models and in vivo animal studies, employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) as the primary analytical platform.

Introduction to Ergothioneine and Stable Isotope Tracing

Ergothioneine (EGT) is a unique, naturally occurring sulfur-containing amino acid derived from histidine.[1] Humans and other animals cannot synthesize ergothioneine and must acquire it through their diet, with mushrooms being a particularly rich source. It accumulates in tissues and cells, especially those subjected to high levels of oxidative stress, such as erythrocytes, bone marrow, and the liver. Growing evidence suggests that ergothioneine plays a protective role against a variety of diseases associated with inflammation and oxidative damage.

Stable isotope tracing is a powerful methodology to elucidate metabolic pathways and quantify fluxes. By introducing a non-radioactive, heavy isotope-labeled version of a compound (e.g., containing 2H, 13C, or 15N) into a biological system, researchers can track its conversion into various metabolites.[2][3] When coupled with sensitive analytical techniques like LC-MS/MS, this approach provides a dynamic and quantitative understanding of the metabolic network. For ergothioneine, stable isotope tracing can be used to:

  • Determine the rate of uptake and tissue distribution.

  • Identify and quantify metabolic byproducts.

  • Elucidate the pathways through which ergothioneine exerts its antioxidant and cytoprotective effects.

Stable isotope-labeled ergothioneine, such as deuterium-labeled ergothioneine (e.g., Ergothioneine-d3 or -d9), serves as an ideal tool for these studies.[1] It can be used as a tracer to follow the metabolic fate of the parent molecule or as an internal standard for accurate quantification in isotope dilution mass spectrometry.[4][5]

Experimental Protocols

Protocol 1: In Vitro Stable Isotope Tracing of Ergothioneine in Cell Culture

This protocol describes the use of stable isotope-labeled ergothioneine to trace its metabolism in cultured mammalian cells.

1.1. Materials and Reagents

  • Stable isotope-labeled L-Ergothioneine (e.g., L-Ergothioneine-d3)

  • Mammalian cell line of interest (e.g., hepatocytes, neurons, macrophages)

  • Cell culture medium (consider custom media deficient in unlabeled ergothioneine for precise tracing)

  • Dialyzed Fetal Bovine Serum (dFBS) to minimize interference from unlabeled ergothioneine in the serum

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (LC-MS grade), ice-cold

  • Acetonitrile (LC-MS grade), ice-cold

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal Standard: L-Ergothioneine with a different isotopic label (e.g., L-Ergothioneine-d9 if using -d3 as the tracer) for quantification.

1.2. Experimental Procedure

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency (typically 70-80%) in standard cell culture medium.

    • Prepare the treatment medium by supplementing the base medium with a known concentration of stable isotope-labeled ergothioneine (e.g., 10 µM, 50 µM, or 100 µM).

    • Remove the standard medium, wash the cells once with warm PBS, and then add the treatment medium.

    • Incubate the cells for a predetermined time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the uptake and metabolism of the labeled ergothioneine.

  • Metabolite Extraction:

    • At each time point, place the culture dish on ice and aspirate the medium.

    • Wash the cells twice with ice-cold PBS.

    • Add a sufficient volume of ice-cold 80% methanol (e.g., 1 mL for a 6-well plate well) to the cells.

    • Scrape the cells from the plate and transfer the cell lysate to a microcentrifuge tube.

    • Vortex the tube vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully transfer the supernatant, which contains the metabolites, to a new tube.

  • Sample Preparation for LC-MS/MS:

    • Spike the metabolite extract with the internal standard (e.g., Ergothioneine-d9).

    • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[6]

    • Centrifuge the reconstituted sample to pellet any remaining debris before transferring to an autosampler vial.

1.3. LC-MS/MS Analysis

  • Chromatography: Use a C18 reversed-phase or HILIC column for separation. A typical mobile phase system consists of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A gradient elution is employed to separate ergothioneine and its metabolites.

  • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

Compound Precursor Ion (m/z) Product Ion (m/z)
Ergothioneine (unlabeled)230.1127.1
Ergothioneine-d3233.1127.1 or 130.1
Hercynine200.197.1
S-methyl-ergothioneine244.1141.1

Note: The exact m/z values may vary slightly depending on the instrument and conditions. MRM transitions for labeled compounds and metabolites should be optimized empirically.

Protocol 2: In Vivo Stable Isotope Tracing of Ergothioneine in Animal Models (e.g., Mice)

This protocol outlines the administration of stable isotope-labeled ergothioneine to mice to study its biodistribution and metabolism in various tissues.

2.1. Materials and Reagents

  • Stable isotope-labeled L-Ergothioneine (e.g., L-Ergothioneine-d3) dissolved in a sterile vehicle (e.g., saline).

  • Laboratory mice (e.g., C57BL/6).

  • Oral gavage needles or equipment for intravenous/intraperitoneal injection.

  • Anesthesia and euthanasia supplies.

  • Dissection tools.

  • Homogenizer.

  • Reagents for metabolite extraction and sample preparation as listed in Protocol 1.

2.2. Experimental Procedure

  • Animal Dosing:

    • Administer the stable isotope-labeled ergothioneine solution to the mice via the desired route (e.g., oral gavage, intravenous injection). The dose will depend on the study objectives (e.g., 10-50 mg/kg).[7]

    • Include a control group receiving only the vehicle.

  • Time Course and Tissue Collection:

    • At specified time points post-administration (e.g., 1, 4, 8, 24 hours), euthanize the animals according to approved protocols.

    • Collect blood (e.g., via cardiac puncture) into tubes containing an anticoagulant (e.g., EDTA).

    • Perfuse the animals with ice-cold PBS to remove blood from the organs.

    • Harvest tissues of interest (e.g., liver, kidney, brain, muscle), rinse with cold PBS, blot dry, and snap-freeze in liquid nitrogen. Store at -80°C until analysis.

  • Sample Preparation:

    • Blood: Separate plasma by centrifugation. For whole blood or red blood cell analysis, lyse the cells with cold water. Perform protein precipitation on plasma, whole blood, or lysate by adding 3-4 volumes of ice-cold acetonitrile, vortexing, and centrifuging to pellet the protein.[1]

    • Tissues: Weigh a small piece of frozen tissue (e.g., 20-50 mg) and homogenize it in ice-cold 80% methanol. Centrifuge to pellet tissue debris and collect the supernatant containing the metabolites.[7]

  • Metabolite Extraction and LC-MS/MS Analysis:

    • Follow the steps for sample preparation and LC-MS/MS analysis as described in Protocol 1 (sections 1.2.3 and 1.3).

Data Presentation

Quantitative data from stable isotope tracing experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Quantification of Ergothioneine and its Metabolites in Mouse Tissues Following Oral Administration of Unlabeled Ergothioneine.

This table presents data adapted from a study by Cheah et al. (2018), which provides a baseline for expected concentrations, although it did not use a labeled tracer for metabolic fate analysis.[7]

Tissue Basal Ergothioneine (ng/mg tissue) Ergothioneine after 28 days of Dosing (ng/mg tissue) Basal Hercynine (ng/mg tissue) Hercynine after 28 days of Dosing (ng/mg tissue)
Liver80.65 ± 4.14145.3 ± 10.20.75 ± 0.052.1 ± 0.2
Kidney35.12 ± 2.98102.5 ± 8.70.42 ± 0.041.5 ± 0.1
Brain5.89 ± 0.5115.6 ± 1.30.11 ± 0.010.4 ± 0.03
Spleen36.45 ± 3.7298.7 ± 9.10.39 ± 0.041.2 ± 0.1
Whole Blood (ng/µL)58.99 ± 2.05121.4 ± 11.50.55 ± 0.051.8 ± 0.2

Table 2: LC-MS/MS Method Performance for Ergothioneine Quantification using a Deuterated Internal Standard.

This table summarizes typical validation parameters from published methods.[1]

Parameter Performance Metric
Linearity (r²)≥ 0.999
Linear Range5 - 200 ng/mL
Limit of Quantification (LOQ)5 - 10 ng/mL
Intra-day Precision (%RSD)< 5%
Inter-day Precision (%RSD)< 10%
Accuracy (% Recovery)90 - 110%

Visualizations

Experimental Workflow and Metabolic Pathways

experimental_workflow cluster_in_vitro In Vitro Tracing cluster_in_vivo In Vivo Tracing cluster_analysis Analysis cell_culture Cell Culture labeling Incubate with Labeled Ergothioneine cell_culture->labeling extraction_vitro Metabolite Extraction (80% Methanol) labeling->extraction_vitro sample_prep Sample Preparation (Spike IS, Dry, Reconstitute) extraction_vitro->sample_prep animal_model Animal Model dosing Administer Labeled Ergothioneine animal_model->dosing tissue_collection Tissue and Blood Collection dosing->tissue_collection extraction_vivo Metabolite Extraction (Protein Precipitation/ Methanol Homogenization) tissue_collection->extraction_vivo extraction_vivo->sample_prep lc_ms LC-MS/MS Analysis (MRM Mode) sample_prep->lc_ms data_analysis Data Analysis (Quantification, Flux Analysis) lc_ms->data_analysis

Workflow for stable isotope tracing of ergothioneine metabolism.

ergothioneine_metabolism EGT Ergothioneine OCTN1 OCTN1 Transporter (SLC22A4) EGT->OCTN1 Uptake Intracellular_EGT Intracellular Ergothioneine OCTN1->Intracellular_EGT Hercynine Hercynine Intracellular_EGT->Hercynine Metabolic Pathway 1 (Proposed Demethylation/ Desulfurization) S_Methyl_EGT S-methyl-ergothioneine Intracellular_EGT->S_Methyl_EGT Metabolic Pathway 2 (Methylation) Catabolism Further Catabolism Hercynine->Catabolism S_Methyl_EGT->Catabolism

Known metabolic pathways of ergothioneine in mammals.

antioxidant_pathway EGT Ergothioneine ROS Reactive Oxygen Species (ROS) EGT->ROS Direct Scavenging Keap1 Keap1 EGT->Keap1 Modulation? Cellular_Protection Cellular Protection EGT->Cellular_Protection Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Nrf2 Nrf2 Oxidative_Stress->Nrf2 Induces Dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Keap1->Nrf2 Inhibition Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Activates Transcription Antioxidant_Enzymes->ROS Neutralizes Antioxidant_Enzymes->Cellular_Protection

References

Application Notes and Protocols for Studying Ergothioneine Transport in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of common cell culture models and detailed experimental protocols for investigating the transport of ergothioneine (EGT), a unique dietary antioxidant with significant physiological roles. The primary transporter for ergothioneine is the Organic Cation Transporter Novel Type 1 (OCTN1), encoded by the SLC22A4 gene. Understanding the mechanisms of EGT transport is crucial for elucidating its protective functions and for the development of therapeutics targeting this transport system.

Recommended Cell Culture Models

A variety of cell lines, both with endogenous and recombinant expression of OCTN1, are utilized to study ergothioneine transport. The choice of cell model depends on the specific research question, such as characterizing transporter kinetics, investigating physiological roles in specific cell types, or screening for inhibitors.

Table 1: Common Cell Culture Models for Ergothioneine Transport Studies

Cell LineOriginOCTN1 (SLC22A4) ExpressionKey ApplicationsReferences
HEK293 Human Embryonic KidneyLow/Negative (Ideal for overexpression)- Stable or transient overexpression of human or rat OCTN1 for kinetic characterization (Km, Vmax).- High-throughput screening of OCTN1 inhibitors and substrates.[1][2][3][4][5]
PC12 Rat Adrenal PheochromocytomaEndogenous- Studying EGT transport in a neuronal context.- Investigating the role of EGT in protecting against oxidative stress-induced apoptosis.[2]
Caco-2 Human Colorectal AdenocarcinomaEndogenous- Modeling intestinal absorption of ergothioneine.- Studying the effect of EGT on intestinal cell proliferation.[6]
HeLa Human Cervical AdenocarcinomaEndogenous- Investigating the cytoprotective effects of EGT.- Suitable for siRNA-mediated knockdown studies of OCTN1.[6][7]
THP-1 Human Acute Monocytic LeukemiaEndogenous (inducible)- Studying the role of EGT transport in macrophages and inflammation.- OCTN1 expression can be induced by LPS stimulation.[8]
Neural Progenitor Cells (NPCs) Mouse Cortex or differentiated P19 cellsEndogenous- Investigating the role of OCTN1-mediated EGT uptake in neuronal proliferation and differentiation.[9][10]
HBMEC Human Brain Microvascular Endothelial CellsEndogenous- Modeling ergothioneine transport across the blood-brain barrier.[11]
KB-3-1 Human Epidermoid CarcinomaLow/Negative (Used for overexpression)- Studying the role of OCTN1 in the transport of anticancer drugs.[12]

Quantitative Data on Ergothioneine Transport

The following table summarizes key kinetic parameters for OCTN1-mediated transport from various studies. This data is essential for designing experiments and for the comparative analysis of transporter function.

Table 2: Kinetic Parameters of OCTN1 (SLC22A4) Transporter

Cell Model/SystemSubstrateParameterValueReference
HEK293 (human OCTN1)ErgothioneineKm21 µM[4]
HEK293 (rat Octn1)ErgothioneineKm4.64 mM[3]
Proteoliposomes (human OCTN1)AcetylcholineKm1.0 mM[13]
HEK293 (human OCTN1)CytarabineKm1.95 µM[14]
Proteoliposomes (human OCTN1)AcetylcholineVmax160 nmol/mg protein/min[13]
HEK293 (human OCTN1)CytarabineVmax193 pmol/mg/min[14]
HEK293 (human OCTN1)ErgothioneineTransport Efficiency195 µl/min/mg protein[1][4]
HEK293 (human OCTN1)ErgothioneineKi (Inhibitor: Verapamil)11 µM[15]
Mushroom TyrosinaseErgothioneineIC504.47 mM[16]

Signaling Pathways Involving Ergothioneine Transport

OCTN1-mediated ergothioneine transport is implicated in cellular signaling pathways, particularly those related to oxidative stress response and cell differentiation.

G cluster_membrane Plasma Membrane cluster_effects Intracellular Effects OCTN1 OCTN1 (SLC22A4) Ergothioneine_int Intracellular Ergothioneine OCTN1->Ergothioneine_int Ergothioneine_ext Extracellular Ergothioneine Ergothioneine_ext->OCTN1 Transport ROS Reactive Oxygen Species (ROS) Ergothioneine_int->ROS Scavenges Proliferation Cell Proliferation Ergothioneine_int->Proliferation Inhibits Math1 Math1 Upregulation Ergothioneine_int->Math1 Promotes ROS->Proliferation Promotes Differentiation Neuronal Differentiation Math1->Differentiation Induces

Caption: OCTN1-mediated ergothioneine uptake and its intracellular effects.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted based on the specific cell line and experimental goals.

Protocol 1: Radiolabeled Ergothioneine Uptake Assay

This protocol describes a method to measure the uptake of ergothioneine into adherent cells using [³H]Ergothioneine.

Materials:

  • Adherent cells cultured in 24-well plates

  • [³H]Ergothioneine stock solution

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail

  • Liquid scintillation counter

  • Protein assay kit (e.g., BCA)

Workflow Diagram:

Caption: Workflow for a radiolabeled ergothioneine uptake assay.

Procedure:

  • Cell Seeding: Seed cells in 24-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.[17]

  • Preparation: On the day of the assay, aspirate the culture medium. Wash the cell monolayers twice with 0.5 mL of pre-warmed transport buffer.

  • Uptake Initiation: Add 250 µL of transport buffer containing the desired concentration of [³H]Ergothioneine to each well. For inhibition studies, pre-incubate the cells with the inhibitor in transport buffer for 10-30 minutes before adding the radiolabeled substrate.[18]

  • Incubation: Incubate the plates at 37°C for the desired time course (e.g., 5, 15, 30, 60 minutes). Transport is typically linear for the first few minutes.

  • Uptake Termination: To stop the transport, rapidly aspirate the uptake solution and wash the cells three times with 1 mL of ice-cold PBS.[17]

  • Cell Lysis: Add 250 µL of cell lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete lysis.

  • Quantification:

    • Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Use another aliquot of the cell lysate to determine the total protein concentration using a standard protein assay.

  • Data Analysis: Calculate the rate of ergothioneine uptake and normalize it to the protein concentration. The results are typically expressed as pmol/mg of protein/min.

Protocol 2: Quantification of Intracellular Ergothioneine by LC-MS/MS

This protocol provides a method for the extraction and quantification of unlabeled ergothioneine from cultured cells.

Materials:

  • Cultured cells treated with ergothioneine

  • Ice-cold PBS

  • Ice-cold methanol (LC-MS grade)

  • Internal standard (e.g., Ergothioneine-d9)

  • Microcentrifuge tubes

  • Centrifuge (4°C)

  • Nitrogen evaporator or vacuum concentrator

  • LC-MS/MS system

Workflow Diagram:

Caption: Workflow for intracellular ergothioneine quantification by LC-MS/MS.

Procedure:

  • Cell Harvest: After treating cells with ergothioneine for the desired time, place the culture plate on ice and aspirate the medium.

  • Washing: Wash the cells three times with ice-cold PBS to remove any extracellular ergothioneine.[17]

  • Extraction: Add a defined volume of ice-cold methanol, spiked with the internal standard, to the cells. Scrape the cells and transfer the lysate to a microcentrifuge tube.[17]

  • Centrifugation: Vortex the samples and then centrifuge at high speed (e.g., 20,000 x g) for 10 minutes at 4°C to pellet cell debris.[17]

  • Sample Preparation: Carefully transfer the supernatant to a new tube. Evaporate the solvent to dryness using a nitrogen evaporator or a vacuum concentrator.[17]

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).[17]

  • Analysis: Analyze the samples using a validated LC-MS/MS method for ergothioneine quantification.[19][20][21]

Protocol 3: siRNA-Mediated Knockdown of OCTN1 (SLC22A4)

This protocol outlines the transient knockdown of OCTN1 expression using small interfering RNA (siRNA).

Materials:

  • Cells cultured in 6-well or 12-well plates

  • OCTN1-specific siRNA and a non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM or other serum-free medium

  • Complete culture medium

  • Reagents for downstream analysis (RT-qPCR or Western blot)

Procedure:

  • Cell Seeding: The day before transfection, seed cells so that they will be 30-50% confluent at the time of transfection.

  • Transfection Complex Preparation:

    • For each well, dilute the required amount of siRNA in serum-free medium.

    • In a separate tube, dilute the transfection reagent in serum-free medium.

    • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow complexes to form.

  • Transfection: Add the siRNA-lipid complexes to the cells in complete culture medium.

  • Incubation: Incubate the cells for 24-72 hours at 37°C. The optimal time will depend on the cell line and the stability of the target protein.

  • Validation of Knockdown: Harvest the cells and validate the knockdown of OCTN1 expression at both the mRNA (by RT-qPCR) and protein (by Western blot) levels.

  • Functional Assay: Once knockdown is confirmed, the cells can be used for functional assays, such as ergothioneine uptake or cell viability assays, to assess the impact of reduced OCTN1 expression.[6][9][10]

References

Spectrophotometric Methods for the Measurement of Ergothioneine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergothioneine (EGT) is a naturally occurring sulfur-containing amino acid derived from histidine, found in various dietary sources, particularly mushrooms. Its potent antioxidant and cytoprotective properties have led to increasing interest in its role in human health and disease, making accurate quantification in biological and other matrices crucial for research and development. Spectrophotometric methods offer a convenient and accessible approach for the determination of ergothioneine concentration.

This document provides detailed application notes and protocols for the spectrophotometric measurement of ergothioneine, focusing on methods that utilize chromogenic disulfide reagents to overcome the challenges of direct UV spectrophotometry.

Principle of the Methods

Direct measurement of ergothioneine via its UV absorbance (around 260 nm) is often hampered by interfering substances in complex biological samples that absorb in the same region.[1][2][3] To enhance specificity, indirect spectrophotometric methods are employed. These methods are based on the reaction of ergothioneine's thiol group with a chromogenic disulfide reagent. The most common reagents for this purpose are 2,2'-dipyridyl disulphide (DPS) and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent).

The reaction involves the reduction of the disulfide bond in the reagent by ergothioneine, which releases a stoichiometric amount of a colored product (a thione). The concentration of this colored product, which is directly proportional to the ergothioneine concentration, is then measured spectrophotometrically.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the two primary spectrophotometric methods for ergothioneine measurement.

Table 1: Method Parameters and Chromogenic Products

Parameter2,2'-Dipyridyl Disulphide (DPS) Method5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) Method
Chromogenic Reagent 2,2'-Dipyridyl disulphide5,5'-Dithiobis(2-nitrobenzoic acid)
Chromogenic Product 2-Thiopyridone (Pyridine-2-thione)2-nitro-5-thiobenzoate (TNB)
Wavelength of Max. Absorbance (λmax) 343 nm[4]412 nm[5][6]
Molar Extinction Coefficient (ε) Not readily available for pH 1; requires standard curve.14,150 M⁻¹cm⁻¹ at pH 8.0[6]
Typical pH of Reaction ~1[1][7]~8.0[5][6][8]

Table 2: Reported Performance Characteristics

Parameter2,2'-Dipyridyl Disulphide (DPS) Method5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) Method
Linear Range Dependent on standard curveTypically up to ~1.0 mM sulfhydryl[6]
Interferences Other thiols (e.g., glutathione, cysteine), Ascorbic acid. These are typically removed during sample preparation.[1][7]Other thiols (e.g., glutathione, cysteine).[9]
Sample Types Blood, tissue homogenates[1][7]General sulfhydryl quantification in various samples.[9][10]

Experimental Protocols

Protocol 1: Ergothioneine Measurement in Whole Blood using 2,2'-Dipyridyl Disulphide

This protocol is adapted from the method described by Carlsson et al. (1974) and is designed to minimize interference from other thiols like glutathione.[1][7]

Materials:

  • 2,2'-Dipyridyl disulphide (DPS)

  • Perchloric acid (PCA), 0.4 M

  • Sodium hydroxide (NaOH), 1 M

  • Copper (II) chloride (CuCl₂), 10 mM

  • Hydrochloric acid (HCl), 1 M

  • Ergothioneine standard solution

  • Whole blood collected in EDTA or heparin tubes

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Sample Preparation (Deproteinization and Removal of Interfering Thiols): a. To 1.0 mL of whole blood, add 1.0 mL of 0.4 M perchloric acid. b. Vortex thoroughly and centrifuge at 3000 x g for 10 minutes to pellet the precipitated proteins. c. Transfer the supernatant to a new tube. d. To the supernatant, add 0.5 mL of 1 M NaOH to raise the pH to alkaline conditions. e. Add 10 µL of 10 mM CuCl₂. This will catalyze the oxidation of other thiols like glutathione. f. Incubate at room temperature for 10 minutes. g. Add 0.5 mL of 1 M HCl to re-acidify the solution to approximately pH 1. h. Centrifuge at 3000 x g for 10 minutes to remove any precipitate. The supernatant is now ready for analysis.

  • Spectrophotometric Measurement: a. Prepare a blank by adding all reagents except the sample. b. Prepare ergothioneine standards of known concentrations. c. In a cuvette, mix 0.5 mL of the prepared sample supernatant (or standard) with 2.0 mL of a 0.1 mM solution of 2,2'-dipyridyl disulphide in 0.1 M HCl. d. Incubate at room temperature for 5 minutes. e. Measure the absorbance at 343 nm against the blank.

  • Calculation: a. Construct a standard curve by plotting the absorbance of the standards against their concentrations. b. Determine the concentration of ergothioneine in the sample from the standard curve.

Protocol 2: General Ergothioneine Measurement using DTNB (Ellman's Reagent)

This protocol provides a general framework for measuring total thiol content, which can be adapted for samples where ergothioneine is the predominant thiol or after specific extraction.

Materials:

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA

  • Ergothioneine standard solution

  • Sample containing ergothioneine

  • Spectrophotometer

Procedure:

  • Sample Preparation: a. Prepare the sample in a suitable buffer. If the sample contains interfering substances, a preliminary purification or extraction step may be necessary. For tissues, homogenization in a suitable buffer followed by centrifugation to remove debris is required.

  • Spectrophotometric Measurement: a. Prepare a blank containing 250 µL of the reaction buffer. b. Prepare ergothioneine standards in the reaction buffer. c. In a microplate well or cuvette, add 250 µL of the sample or standard. d. Add 50 µL of a 4 mg/mL DTNB solution in the reaction buffer. e. Mix and incubate at room temperature for 15 minutes.[6] f. Measure the absorbance at 412 nm against the blank.

  • Calculation: a. Using a Standard Curve: i. Plot the absorbance of the standards versus their concentration. ii. Determine the sample concentration from the standard curve. b. Using the Molar Extinction Coefficient: i. Concentration (M) = Absorbance / (14,150 M⁻¹cm⁻¹ * path length (cm)) ii. Adjust for any dilutions made during sample preparation.

Visualizations

Chemical Reaction Principles

cluster_0 2,2'-Dipyridyl Disulphide (DPS) Reaction cluster_1 DTNB (Ellman's Reagent) Reaction Ergothioneine (Thiol) Ergothioneine (Thiol) Product_DPS Ergothioneine Disulphide Ergothioneine (Thiol)->Product_DPS + DPS DPS 2,2'-Dipyridyl Disulphide Chromophore_DPS 2-Thiopyridone (Abs @ 343 nm) DPS->Chromophore_DPS Reduced by Ergothioneine Ergothioneine (Thiol)_2 Ergothioneine (Thiol) Product_DTNB Ergothioneine-TNB Mixed Disulphide Ergothioneine (Thiol)_2->Product_DTNB + DTNB DTNB DTNB Chromophore_DTNB TNB²⁻ (Abs @ 412 nm) DTNB->Chromophore_DTNB Reduced by Ergothioneine

Caption: Chemical reactions for ergothioneine detection.

Experimental Workflow: Measurement in Whole Blood

cluster_workflow Workflow for Ergothioneine Measurement in Blood Start Whole Blood Sample Deproteinization Add Perchloric Acid Centrifuge Start->Deproteinization Supernatant1 Collect Supernatant Deproteinization->Supernatant1 Neutralize_Oxidize Add NaOH & CuCl₂ (Oxidize interfering thiols) Supernatant1->Neutralize_Oxidize Acidify Add HCl Centrifuge Neutralize_Oxidize->Acidify Supernatant2 Collect Final Supernatant Acidify->Supernatant2 Reaction React with DPS or DTNB Supernatant2->Reaction Measure Spectrophotometric Measurement Reaction->Measure

Caption: Sample preparation and analysis workflow for blood.

Logical Relationship: Addressing Interference

Problem Direct UV Measurement of Ergothioneine Interference Interference from other UV-absorbing molecules (e.g., in mushrooms) Problem->Interference is prone to Solution Indirect Spectrophotometry (Chromogenic Reaction) Interference->Solution necessitates Method1 DPS Method Solution->Method1 Method2 DTNB Method Solution->Method2

References

Application of Ergothioneine in Cryopreservation of Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryopreservation is an indispensable technique for the long-term storage of viable cells, essential for research, cell-based therapies, and fertility preservation. However, the freeze-thaw process invariably induces cellular stress, primarily through the formation of intracellular ice crystals and increased oxidative stress, leading to reduced cell viability and functionality. Ergothioneine (EGT), a naturally occurring amino acid derivative with potent antioxidant properties, has emerged as a promising supplement in cryopreservation media to mitigate these detrimental effects. This document provides detailed application notes and protocols for the use of ergothioneine in the cryopreservation of various cell types, based on published research.

Ergothioneine is actively taken up by cells via the specific transporter OCTN1 (SLC22A4), allowing it to accumulate at high concentrations intracellularly, particularly within mitochondria.[1][2] Its primary mechanism of action in cryopreservation is the direct scavenging of reactive oxygen species (ROS), which are produced in excess during the freeze-thaw cycle.[3][4][5] By neutralizing these damaging molecules, ergothioneine helps to protect critical cellular components, including DNA, proteins, and lipids, from oxidative damage, thereby improving post-thaw cell survival and function.[6][7][8]

Data Presentation: Efficacy of Ergothioneine in Cryopreservation

The following tables summarize the quantitative data from various studies on the effects of ergothioneine supplementation in cryopreservation media.

Table 1: Effect of Ergothioneine on Cryopreserved Canine Sperm [9][10]

ParameterControl50 µM EGT100 µM EGT150 µM EGT
Total Motility (%) 49.6-60.6-
Progressive Motility (%) 20.1-26.4-
Straight Line Velocity (VSL, µm/s) 35.9-41.3-
Rapid Sperm (%) 12.3-17.6-
Abnormal Morphology (%) Higher-Reduced-
ROS Production Higher-Reduced-
Acrosomal Integrity (%) LowerIncreasedIncreasedIncreased

Table 2: Effect of Ergothioneine on Cryopreserved Rooster Sperm [3][11]

ParameterControl5 µM EGT10 µM EGT15 µM EGT20 µM EGT
Total Motility (%) -66.5872.11-49.82
Progressive Motility (%) ----18.99
Average Path Velocity (VAP, µm/s) -34.5437.28--
Membrane Integrity (%) Lower-68.62--
Mitochondrial Activity (%) LowerHigher69.12--
Viability (%) Lower61.1665.75--
Apoptotic Sperm (%) HigherLowerLower--
Dead Sperm (%) HigherLowerLower--

Table 3: Effect of Ergothioneine on Cryopreserved Ram Sperm [12]

ParameterControl (Soybean Lecithin Extender)2 mM EGT4 mM EGT6 mM EGT8 mM EGT
Total Motility (%) Lower--Improved-
Viability (%) Lower-ImprovedImproved-
Membrane Functionality (HOS test, %) LowerImprovedImprovedImprovedNot Improved
Lipid Peroxidation (MDA concentration) Higher-ReducedReduced-

Table 4: Effect of L-Ergothioneine on Cryopreserved Bovine Embryos [7][13]

ParameterControl0.05 mM LE0.1 mM LE
Post-warming Hatching Rate (%) 48.550.063.8
Blastocysts with Physiological ICM:Total Cells Ratio (%) 66.0-85.1
Average Number of Apoptotic Cells 9.1-4.3
Proportion of Apoptotic Cells (%) 8.1-3.6

Experimental Protocols

Protocol 1: Cryopreservation of Canine Sperm with Ergothioneine

This protocol is adapted from the methodology described by Villa-B et al. (2021).[4][5][9][10]

1. Semen Collection and Initial Processing: a. Collect canine ejaculates and pool them. b. Place the raw semen in a 37°C water bath. c. Dilute the semen in a Tris-based extender to a concentration of 25 × 10^6 sperm/mL. The Tris-based extender consists of Tris (2.42 g), citric acid (1.48 g), fructose (1.00 g), glycerol (6.4 mL), gentamicin (25 mg), and penicillin (50,000 IU) in 100 mL of ultra-pure water. d. Supplement the extender with 20% egg yolk (diluted 3:1 v/v in ultra-pure water and centrifuged at 1600 × g for 100 minutes).

2. Ergothioneine Supplementation: a. Prepare stock solutions of L-ergothioneine in the Tris-based extender. b. Divide the diluted semen into aliquots and add the ergothioneine stock solution to achieve final concentrations of 50 µM, 100 µM, and 150 µM. Include a control group without ergothioneine.

3. Cryopreservation: a. Equilibrate the semen samples at 5°C for 60 minutes. b. Package the semen in 0.5-mL straws. c. Place the straws horizontally in nitrogen vapor, 4 cm from the surface of liquid nitrogen, for 15 minutes. d. Plunge the straws directly into liquid nitrogen for long-term storage.

4. Thawing: a. Thaw the straws in a 37°C water bath for 30 seconds.

5. Post-Thaw Evaluation: a. Evaluate sperm motility and kinetics using a computer-assisted sperm analysis (CASA) system. b. Assess morphology using eosin-nigrosin staining. c. Determine functional membrane integrity using a hypoosmotic swelling (HOS) test. d. Evaluate structural membrane and acrosome integrity, and mitochondrial membrane potential using fluorescence microscopy. e. Measure ROS production using spectrophotometry.

Protocol 2: Cryopreservation of Rooster Sperm with Ergothioneine

This protocol is based on the study by Mehdipour et al. (2021).[3][11]

1. Semen Collection and Dilution: a. Pool rooster semen ejaculates with ≥80% motility, a volume of 0.2 to 0.6 mL, a sperm concentration of ≥3 × 10^9 sperm/mL, and ≤10% abnormal morphology. b. Dilute the pooled semen at 37°C in Lake extender. Lake extender is composed of D-fructose (8 g/L), sodium glutamate (19.2 g/L), polyvinylpyrrolidone (3 g/L), glycine (3.74 g/L), potassium citrate (5 g/L), and magnesium acetate (0.7 g/L), with a pH of 7.1 and osmolarity of 310 mOsm/kg.

2. Ergothioneine Supplementation: a. Prepare different aliquots of the Lake extender containing ergothioneine at final concentrations of 5 µM, 10 µM, 15 µM, and 20 µM. A control group without ergothioneine should also be prepared. b. Add the diluted semen to the extenders.

3. Cryopreservation: a. Load the semen into straws. b. Cool the straws from 5°C to -35°C at a rate of 7°C/min in a programmable freezer. c. Hold the straws at -35°C for 10 minutes. d. Plunge the straws into liquid nitrogen for storage.

4. Thawing: a. Thaw the straws at either 37°C for 30 seconds or 60°C for 5 seconds in a water bath.

5. Post-Thaw Analysis: a. Analyze sperm motility parameters using a CASA system. b. Assess membrane integrity, abnormal morphology, viability, apoptotic status, and mitochondrial activity using flow cytometry. c. Determine lipid peroxidation levels.

Protocol 3: Cryopreservation of Bovine Embryos with L-Ergothioneine Supplemented Culture Medium

This protocol is derived from the work of Ambruosi et al. (2016).[7][13]

1. In Vitro Production of Embryos: a. Mature and fertilize abattoir-derived oocytes in vitro according to standard procedures.

2. Embryo Culture with L-Ergothioneine: a. Twenty hours after in vitro fertilization (IVF), culture the presumptive zygotes in synthetic oviduct fluid. b. Supplement the culture medium with L-ergothioneine at final concentrations of 0.05 mM and 0.1 mM. Include a control group with no L-ergothioneine. c. Culture the embryos at 39°C in a humidified atmosphere of 5% CO2, 7% O2, and 88% N2.

3. Vitrification (Day 7): a. Assess embryo yields on Day 7. b. Vitrify the blastocysts using the Cryotop method with a solution containing 16.5% ethylene glycol, 16.5% DMSO, and 0.5 M sucrose.

4. Warming: a. Warm the vitrified blastocysts according to the Cryotop protocol.

5. Post-Warming Assessment: a. Culture the warmed blastocysts for 48 hours and assess hatching rates. b. On Day 8 of culture (for a separate cohort of embryos), perform transferase-mediated dUTP nick end labeling (TUNEL) to evaluate the apoptotic rate. c. Use differential staining to determine the allocation of cells to the inner cell mass (ICM) and trophectoderm.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Ergothioneine_Cryoprotection_Mechanism cluster_extracellular Extracellular Ergothioneine Ergothioneine OCTN1 OCTN1 Ergothioneine->OCTN1 Uptake Cryopreservation Cryopreservation ETC ETC Cryopreservation->ETC Induces Stress ROS_cyto ROS_cyto Cryopreservation->ROS_cyto Increases EGT_inside EGT_inside OCTN1->EGT_inside Mito_EGT Mito_EGT EGT_inside->Mito_EGT Accumulation EGT_inside->ROS_cyto Scavenges ROS_mito ROS_mito Mito_EGT->ROS_mito Scavenges ETC->ROS_mito Generates Mito_Damage Mito_Damage ROS_mito->Mito_Damage Causes Apoptosis Apoptosis Mito_Damage->Apoptosis Leads to Cellular_Damage Cellular_Damage ROS_cyto->Cellular_Damage Causes

Caption: Mechanism of Ergothioneine's Cryoprotective Action.

Cryopreservation_Workflow Cell_Source Cell Source (e.g., Semen, Embryos, Chondrocytes) Initial_Processing Initial Processing & Dilution in Base Extender/Medium Cell_Source->Initial_Processing EGT_Supplementation Supplementation with Ergothioneine (Titrated Concentrations) Initial_Processing->EGT_Supplementation Equilibration Equilibration (e.g., 5°C for 60 min) EGT_Supplementation->Equilibration Freezing Controlled Rate Freezing or Vitrification Equilibration->Freezing Storage Long-Term Storage in Liquid Nitrogen (-196°C) Freezing->Storage Thawing Rapid Thawing (e.g., 37°C Water Bath) Storage->Thawing Post_Thaw_Evaluation Post-Thaw Evaluation (Viability, Motility, Functionality, etc.) Thawing->Post_Thaw_Evaluation

Caption: General Experimental Workflow for Ergothioneine in Cryopreservation.

Discussion and Future Perspectives

The presented data strongly support the beneficial role of ergothioneine as a cryoprotective agent for various cell types, particularly sperm and embryos. The optimal concentration of ergothioneine appears to be cell-type dependent, ranging from the micromolar (5-100 µM) for sperm to the millimolar (0.1 mM) for bovine embryos. The primary mechanism of action is attributed to its potent antioxidant capacity, which mitigates the oxidative stress inherent in the cryopreservation process.

While current research is concentrated on reproductive cells, the fundamental mechanism of ergothioneine's action—combating oxidative stress—suggests its potential applicability to a broader range of cells. Oxidative damage is a common challenge in the cryopreservation of many cell types, including hematopoietic stem cells, mesenchymal stem cells, hepatocytes, and chondrocytes.[8][14] Therefore, the protocols and findings presented here can serve as a valuable starting point for researchers and drug development professionals looking to optimize cryopreservation methods for other valuable cell lines and primary cells.

Future studies should focus on:

  • Broadening the scope: Investigating the efficacy of ergothioneine in the cryopreservation of other clinically and commercially relevant cell types.

  • Optimizing protocols: Fine-tuning ergothioneine concentrations, cryoprotectant combinations, and freezing/thawing rates for specific cell types.

  • Elucidating detailed mechanisms: Further exploring the molecular pathways influenced by ergothioneine during cryopreservation beyond direct ROS scavenging.

References

Application Notes and Protocols: Ergothioneine Supplementation in Experimental Animal Diets

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: L-Ergothioneine (EGT) is a naturally occurring amino acid derivative with potent antioxidant and cytoprotective properties.[1][2][3] Animals cannot synthesize EGT and must acquire it from dietary sources, primarily mushrooms and certain bacteria and fungi.[2][3] It is actively taken up and distributed to tissues by a specific transporter, SLC22A4 (also known as OCTN1), highlighting its physiological significance.[3][4][5] Research in animal models suggests that EGT supplementation may offer protective benefits against a range of conditions associated with oxidative stress and inflammation, including neurodegenerative diseases, cardiovascular injury, metabolic disorders, and age-related decline.[2][6][7] These notes provide a summary of quantitative data from various preclinical studies and detailed protocols for key experimental methodologies.

Quantitative Data Summary: Ergothioneine Supplementation in Animal Models

The following tables summarize the dosages, administration routes, and key findings from various experimental animal studies investigating the effects of ergothioneine.

1.1 Neuroprotection

Animal ModelDosage & RouteDurationKey Quantitative Findings & OutcomesReference
APP/PS1 Mice (Alzheimer's) 100 mg/kg/day (oral)Not SpecifiedCo-administration with lactoferrin (50 mg/kg/d) showed synergistic neuroprotective effects.[8]
Mice (β-amyloid induced injury) Pre-treatment (dose not specified)Not SpecifiedPrevented learning and memory deficits; decreased lipid peroxidation.[9]
Rats (Stroke) 50-200 ng (i.c.v.)Single post-ischemic infusionDose-dependently reduced brain infarct volume at 1 day post-infusion.[10]
Mice (Stroke) 70, 100, 125, 150 mg/kg/day (i.p.)7 daysSignificantly decreased infarct volume; 35 mg/kg was not effective. Improved behavior (pole test) at 1 day post-stroke with 125 mg/kg dose.[10]
SMNΔ7 Mice (Spinal Muscular Atrophy) Supplemented in drinking water of pregnant damsGestation & LactationImproved survival and locomotor abilities in SMA pups.[11]
Mice (Aging) 4-5 mg/kg/day (in drinking water)From 7 weeks of age until end of lifeExtended lifespan in male mice; suppressed age-related decline in movement and weight.[12]

1.2 Cardiovascular Health

Animal ModelDosage & RouteDurationKey Quantitative Findings & OutcomesReference
Rats (Myocardial Infarction) 10 mg/kg (route not specified)7 daysImproved cardiac function, reduced infarct size, and prevented heart remodeling. Significantly reduced plasma levels of sFlt-1 and expression of MCP-1, p65 in heart tissue.[13][14]
Rats (Ischemia-Reperfusion) Pre-treatment (dose not specified)Not SpecifiedProtected against ischemia-induced myocardial damage.[7]

1.3 Metabolic and Liver Health

Animal ModelDosage & RouteDurationKey Quantitative Findings & OutcomesReference
C57BL/6J Mice (MASLD) 35 mg/kg/day (oral)18 weeksReduced body weight, body fat, and blood lipids. Improved insulin resistance and glycogen deposition. Enhanced autophagy and attenuated oxidative damage and inflammation.[15][16]
Rats (Liver Injury) 70 mg/kg body weight7 daysProtected the liver from injury induced by ferric-nitrilotriacetate.[5][17]
Type 2 Diabetic Rats Not SpecifiedNot SpecifiedIn combination with metformin, attenuated renal dysfunction by activating the Nrf2 pathway.[2]

1.4 Exercise Performance and Muscle Health

Animal ModelDosage & RouteDurationKey Quantitative Findings & OutcomesReference
Female Mice 70 mg/kg/day1 weekIncreased time to exhaustion on a treadmill by 41%. Showed greater muscle synthesis and less post-exercise inflammation.[18]
Aged Rats 10 mg/day3 weeksImproved endurance, increased muscle mass, muscle stem cells, and formation of new blood vessels in muscle tissue.[19]
Young Rats Not Specified5 daysIncreased endurance and elevated NAD+ levels in blood serum.[19]

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in studies on ergothioneine supplementation.

2.1 Animal Supplementation Protocol (General Workflow)

This protocol outlines a general procedure for oral gavage administration in rodent models.

  • Animal Model: Select appropriate species, strain, age, and sex for the disease model (e.g., C57BL/6J for metabolic studies, APP/PS1 for Alzheimer's).[8][15]

  • Acclimatization: House animals in a controlled environment (20-25°C, 12h light/dark cycle) with free access to food and water for at least 7 days before the experiment.[8]

  • Group Allocation: Randomly assign animals to control (vehicle) and treatment groups (e.g., Saline, EGT low dose, EGT high dose). A typical group size is 6-10 animals.

  • Ergothioneine Preparation: Prepare a stock solution of L-Ergothioneine in a suitable vehicle (e.g., 0.9% saline or sterile water). For oral gavage, ensure the final concentration allows for the desired dosage in a reasonable volume (e.g., 5-10 ml/kg).

  • Administration:

    • Oral Gavage: Administer the prepared EGT solution or vehicle directly into the stomach using a ball-tipped gavage needle. This is typically performed daily.

    • Drinking Water: Dissolve EGT in the drinking water at a concentration calculated to provide the target daily dose based on average water consumption.[12]

  • Monitoring: Monitor animals daily for changes in body weight, food/water intake, and overall health.

  • Endpoint Analysis: At the end of the study period, euthanize animals according to approved ethical protocols. Collect blood and tissues (e.g., brain, liver, heart, muscle) for subsequent biochemical, histological, and molecular analyses.

G cluster_setup Phase 1: Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis animal_selection Animal Selection (Species, Strain, Age) acclimatization Acclimatization (1 week) animal_selection->acclimatization randomization Randomization into Groups (Control, EGT) acclimatization->randomization prep EGT Preparation (Vehicle: Saline) randomization->prep admin Daily Administration (e.g., Oral Gavage) prep->admin monitor Daily Monitoring (Weight, Health) admin->monitor euthanasia Euthanasia & Tissue Collection monitor->euthanasia analysis Endpoint Analysis (Biochemical, Histological) euthanasia->analysis G EGT Ergothioneine (EGT) Keap1 Keap1 EGT->Keap1 inhibits ROS Oxidative Stress (ROS) ROS->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 Proteasome Proteasomal Degradation Nrf2->Proteasome Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates Nucleus Nucleus ARE ARE Nrf2_nuc->ARE binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Cytoprotection Cellular Protection Antioxidant_Genes->Cytoprotection G Inflammatory_Stimuli Inflammatory Stimuli (e.g., Injury, ROS) p65 NF-κB (p65) Inflammatory_Stimuli->p65 activates EGT Ergothioneine (EGT) EGT->p65 inhibits p65_nuc p65 p65->p65_nuc translocates Nucleus Nucleus Inflammatory_Genes Pro-inflammatory Genes (MCP-1, TNF-α) p65_nuc->Inflammatory_Genes activates transcription Inflammation Inflammation Inflammatory_Genes->Inflammation

References

Troubleshooting & Optimization

Overcoming low yields in ergothioneine extraction from mushrooms

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ergothioneine (EGT) extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to overcoming low yields in ergothioneine extraction from mushrooms.

Frequently Asked Questions (FAQs)

Q1: Which mushroom species are known to have high concentrations of ergothioneine?

A: The concentration of ergothioneine can vary significantly among different mushroom species. Pleurotus citrinopileatus (golden oyster mushroom) has been reported to contain high amounts, with one study measuring up to 822.1 ± 20.6 mg/kg of the dry sample.[1][2][3] Other species rich in ergothioneine include Pleurotus eryngii (king oyster), Lentinula edodes (shiitake), and certain strains of Agaricus bisporus (portabella mushrooms).[4]

Q2: What is the most effective and safest solvent for extracting ergothioneine from mushrooms?

A: Hot water and aqueous ethanol (typically 70%) are the most commonly used and effective solvents for extracting ergothioneine from mushrooms.[5][6] Hot water extraction is often preferred due to its simplicity, low cost, and safety.[5][7]

Q3: How stable is ergothioneine during extraction and storage?

A: Ergothioneine is relatively stable under various conditions. It exhibits good stability against heat, light, and in both acidic and basic environments.[8][9] However, its stability can be compromised by the presence of certain metal ions, such as Cu2+, which can lead to degradation.[8][9] While the pure compound is thermally stable, prolonged high-temperature heating of mushroom extracts may cause a decrease in ergothioneine concentration.[8][9] It is also important to note that various processing steps, like boiling, can lead to significant losses of EGT from the mushroom tissue into the surrounding water.[10]

Q4: What is the recommended analytical method for accurately quantifying ergothioneine?

A: Liquid chromatography-mass spectrometry (LC-MS) is considered the method of choice for the accurate detection and quantification of ergothioneine in mushroom samples.[1][2][3][11] Methods like UV-Vis spectrometry can be unreliable due to interferences from other co-extracted compounds that absorb at a similar wavelength.[1][2][3]

Q5: Can the ergothioneine content in mushrooms be enhanced before extraction?

A: Yes, the ergothioneine content can be increased during the cultivation phase. Supplementing the mushroom growth medium with precursors of ergothioneine biosynthesis, such as methionine, has been shown to significantly increase its concentration in the mycelia and fruiting bodies.[12] The composition of the cultivation substrate also plays a crucial role; for instance, substrates rich in nitrogen from animal protein have been shown to increase ergothioneine content in oyster mushrooms.

Troubleshooting Guide

Issue 1: Low Ergothioneine Yield

Potential Cause Troubleshooting Suggestion
Inappropriate Mushroom Species or Strain Select a mushroom species known for high ergothioneine content, such as Pleurotus citrinopileatus or Lentinula edodes.[1][4]
Suboptimal Drying Method The drying process can impact EGT yield. Hot-air drying can lead to a significant reduction in EGT content. Natural ventilation drying has been shown to increase the measurable EGT content in some cases, while freeze-drying maintains it close to the fresh level.
Inefficient Extraction Solvent While hot water is effective, a 70% ethanol solution may yield more ergothioneine in some cases.[6] Experiment with different solvents to optimize for your specific mushroom variety.
Insufficient Extraction Time/Temperature Ensure the extraction parameters are optimized. For hot water extraction, temperatures around 75-100°C for a duration of 5 minutes to 1 hour have been reported.[6] For high hydrostatic pressure extraction (HHPE), pressures up to 250 MPa for about 52 minutes can maximize yield.
Incorrect Solid-to-Liquid Ratio A low solvent volume may not be sufficient to extract all the ergothioneine. Increasing the liquid-to-solid ratio can improve extraction efficiency. A ratio of 10:1 has been identified as optimal in some studies.
Degradation During Processing Avoid prolonged exposure to high heat and the presence of metal ions like Cu2+.[8][9]

Issue 2: Impure Ergothioneine Extract

Potential Cause Troubleshooting Suggestion
Co-extraction of Polysaccharides and Proteins Implement a purification strategy after the initial extraction. Sequential microfiltration and ultrafiltration (using a membrane with a molecular weight cut-off of around 4 kDa) can effectively remove high molecular weight impurities.
Presence of Other Small Molecules For higher purity, chromatographic methods are necessary. Ion-exchange chromatography or hydrophilic interaction liquid chromatography (HILIC) can be used to separate ergothioneine from other small molecules.

Experimental Protocols & Workflows

Protocol 1: Hot Water Extraction of Ergothioneine
  • Preparation of Mushroom Sample:

    • Dry the fresh mushroom fruiting bodies using a preferred method (e.g., freeze-drying or natural ventilation drying).

    • Grind the dried mushrooms into a fine powder.

  • Extraction:

    • Weigh the mushroom powder and place it in a heat-resistant vessel.

    • Add distilled water at a liquid-to-solid ratio of 10:1 (v/w).

    • Heat the mixture to 100°C and maintain it for 1 hour with continuous stirring.

    • Alternatively, for a faster extraction, heat to 75°C for 5 minutes with agitation at 125 rpm.[6]

  • Solid-Liquid Separation:

    • After extraction, centrifuge the mixture at high speed (e.g., 9500× g) for 10-15 minutes to pellet the solid mushroom residue.

    • Carefully decant and collect the supernatant, which contains the crude ergothioneine extract.

  • Quantification:

    • Filter the supernatant through a 0.22 µm syringe filter before analysis.

    • Quantify the ergothioneine concentration using LC-MS.

Diagram: General Workflow for Ergothioneine Extraction and Purification

G cluster_0 Preparation cluster_1 Extraction cluster_2 Purification Mushroom Fresh Mushroom Fruiting Body Drying Drying (Freeze-drying or Natural Air) Mushroom->Drying Grinding Grinding Drying->Grinding Powder Mushroom Powder Extraction Hot Water or Aqueous Ethanol Extraction Powder->Extraction Centrifugation Centrifugation / Filtration Extraction->Centrifugation CrudeExtract Crude EGT Extract Centrifugation->CrudeExtract Ultrafiltration Ultrafiltration (to remove macromolecules) CrudeExtract->Ultrafiltration Chromatography Column Chromatography (e.g., Ion Exchange) Ultrafiltration->Chromatography PureEGT High-Purity Ergothioneine Chromatography->PureEGT

Caption: Workflow from mushroom preparation to high-purity ergothioneine.

Ergothioneine Biosynthesis Pathway

Ergothioneine is synthesized in fungi from the amino acid L-histidine through a series of enzymatic reactions. Understanding this pathway can inform strategies to increase EGT content in mushrooms, for example, by adding precursors to the growth medium. The key precursors are L-histidine, cysteine, and S-adenosylmethionine (SAM) which acts as a methyl group donor. In many fungi, this process is catalyzed by two key enzymes, Egt1 and Egt2.[4][9]

Diagram: Fungal Biosynthesis Pathway of Ergothioneine

G Histidine L-Histidine Egt1_methyl Egt1 (Methyltransferase activity) Histidine->Egt1_methyl SAM S-adenosyl methionine (SAM) SAM->Egt1_methyl SAH S-adenosyl homocysteine (SAH) Hercynine Hercynine Egt1_sulfo Egt1 (Sulfoxidase activity) Hercynine->Egt1_sulfo Cysteine Cysteine Cysteine->Egt1_sulfo Sulfoxide Hercynylcysteine Sulfoxide Egt2 Egt2 (C-S Lyase) Sulfoxide->Egt2 Ergothioneine Ergothioneine Egt1_methyl->SAH Egt1_methyl->Hercynine Egt1_sulfo->Sulfoxide Egt2->Ergothioneine

Caption: Ergothioneine biosynthesis pathway in fungi from L-histidine.

Quantitative Data Summary

Table 1: Ergothioneine Content in Various Mushroom Species
Mushroom SpeciesErgothioneine Content (mg/g dry weight)Reference
Pleurotus citrinopileatus3.73[6]
Pleurotus eryngii0.86[6]
Agaricus bisporus (Portabella)~2.0[4]
Lentinula edodesVaries, can be high[4]
Pleurotus ostreatusVaries[4]
Grifola frondosaVaries[4]
Agaricus bisporus (White)~0.4[4]
Table 2: Effect of Extraction Method on Ergothioneine Yield from P. citrinopileatus
Drying MethodExtraction MethodYield (mg/g dry weight)Reference
Natural Ventilation DryingTraditional (60% ethanol, 70°C)3.72 ± 0.06
Freeze-DryingTraditional (60% ethanol, 70°C)2.53 ± 0.04
Hot-Air DryingTraditional (60% ethanol, 70°C)2.37 ± 0.07
Natural Ventilation DryingOptimized HHPE*4.03 ± 0.01

*High Hydrostatic Pressure Extraction (250 MPa, 52 min, water solvent, 1:10 ratio)

References

Technical Support Center: Ergothioneine Detection in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the sensitivity of ergothioneine detection in plasma samples. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting ergothioneine in plasma?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for quantifying ergothioneine in plasma due to its high sensitivity and specificity.[1][2][3] This method, particularly when coupled with a stable isotope-labeled internal standard, allows for accurate and precise measurements even at low physiological concentrations.[2][4]

Q2: Why is an internal standard necessary for accurate quantification?

A2: An internal standard, especially a stable isotope-labeled one like ergothioneine-d3 or ergothioneine-d9, is crucial for high accuracy and precision in LC-MS/MS analysis.[2][4][5][6] It helps to correct for variations that can occur during sample preparation, such as extraction inconsistencies, and compensates for matrix effects in the mass spectrometer, ensuring the reliability of the results.[2][4]

Q3: Can I use HPLC with UV detection for ergothioneine in plasma?

A3: While ergothioneine has a UV absorption maximum at 257 nm, its concentration in plasma is often too low for reliable detection with standard HPLC-UV methods.[7] Methods developed for whole blood, which has higher ergothioneine concentrations, may not be sensitive enough for plasma.[7] To enhance sensitivity for plasma analysis using HPLC, a pre-column derivatization step to attach a fluorescent tag is often required.[7][8]

Q4: What are typical concentrations of ergothioneine in human plasma?

A4: The concentration of ergothioneine in human plasma is significantly lower than in erythrocytes, typically ranging from nanomolar to low micromolar levels.[7][9] One study reported a mean concentration of 107.4 ± 20.5 ng/mL in healthy subjects.[6] Another study observed a range of approximately 140 to 998 ng/mL in a larger cohort.[5]

Q5: What is the purpose of protein precipitation in the sample preparation?

A5: Protein precipitation, commonly performed using acetonitrile or methanol, is a critical step to remove large protein molecules from the plasma sample.[2][10] These proteins can interfere with the analysis by clogging the HPLC column and ion source of the mass spectrometer, leading to poor chromatographic resolution and ion suppression.

Troubleshooting Guide

Issue 1: Low or no ergothioneine signal detected in my plasma samples.

  • Possible Cause 1: Insufficient method sensitivity.

    • Solution: If using HPLC-UV, the concentration of ergothioneine in your plasma samples may be below the limit of detection. Consider switching to a more sensitive method like LC-MS/MS or implementing a derivatization protocol with fluorescence detection.[7]

  • Possible Cause 2: Inefficient sample extraction.

    • Solution: Ensure proper protein precipitation and extraction. Use cold acetonitrile or methanol to maximize protein removal.[11] Vortex vigorously after adding the solvent to ensure thorough mixing.[2]

  • Possible Cause 3: Degradation of ergothioneine.

    • Solution: Ergothioneine is relatively stable, but repeated freeze-thaw cycles of plasma samples should be avoided. Thaw samples on ice before processing.[2][10]

Issue 2: High variability in results between replicate samples.

  • Possible Cause 1: Inconsistent sample preparation.

    • Solution: Ensure precise and consistent pipetting of plasma, internal standard, and precipitation solvent for all samples. Use a calibrated pipette.

  • Possible Cause 2: Matrix effects.

    • Solution: The use of a stable isotope-labeled internal standard that co-elutes with ergothioneine is the most effective way to compensate for matrix effects.[2][4] Ensure the internal standard is added to all samples, calibrators, and quality controls at a consistent concentration.[4]

  • Possible Cause 3: Instrument instability.

    • Solution: Check the stability of the LC-MS/MS system. Run system suitability tests before the analytical batch to ensure consistent performance of the chromatography and mass spectrometer.

Issue 3: Poor chromatographic peak shape.

  • Possible Cause 1: Improper mobile phase composition.

    • Solution: Optimize the mobile phase. For HILIC separation, ensure the correct ratio of acetonitrile to aqueous buffer.[10] For reversed-phase chromatography, ensure the pH of the mobile phase is appropriate for ergothioneine.

  • Possible Cause 2: Column contamination or degradation.

    • Solution: If the peak shape deteriorates over time, proteins or other matrix components may have accumulated on the column. Wash the column according to the manufacturer's instructions or replace it if necessary.

  • Possible Cause 3: Inappropriate reconstitution solvent.

    • Solution: After drying down the sample extract, reconstitute the residue in a solvent that is compatible with the initial mobile phase conditions to ensure good peak shape upon injection.[4]

Quantitative Data Summary

The following tables summarize the performance characteristics of different analytical methods for the quantification of ergothioneine in plasma.

Table 1: LC-MS/MS Methods

MethodInternal StandardLinearity RangeLimit of Quantification (LOQ)Reference
LC-MS/MSErgothioneine-d910 - 10,000 ng/mL10 ng/mL[6]
LC-MS/MSErgothioneine-d35 - 200 ng/mLNot Specified[10]

Table 2: HPLC with Fluorescence Detection

MethodDerivatization AgentLinearity RangeLimit of Quantification (LOQ)Reference
HPLC-Fluorescence5-Iodoacetamidofluorescein0.3 - 10 µmol/L0.15 µmol/L[7][12]
HPCE-Fluorescence5-Iodoacetamidofluorescein0.3 - 10 µmol/L0.27 µmol/L[7][12]

Experimental Protocols

Protocol 1: Ergothioneine Quantification in Plasma using LC-MS/MS with Stable Isotope Dilution

This protocol is based on a common method utilizing protein precipitation followed by LC-MS/MS analysis.[2][6]

1. Materials and Reagents:

  • Ergothioneine analytical standard

  • Ergothioneine-d3 or -d9 internal standard

  • LC-MS grade acetonitrile and water

  • Formic acid

  • Human plasma (K2-EDTA)

2. Preparation of Solutions:

  • Ergothioneine Stock Solution (1 mg/mL): Dissolve 10 mg of ergothioneine in 10 mL of LC-MS grade water.[2]

  • Internal Standard Stock Solution (1 mg/mL): Dissolve 1 mg of ergothioneine-d3 or -d9 in 1 mL of LC-MS grade water.[2]

  • Working Calibration Standards: Serially dilute the ergothioneine stock solution with a surrogate matrix (e.g., charcoal-stripped plasma or a buffer) to prepare a series of calibration standards.[10]

  • Internal Standard Working Solution: Dilute the internal standard stock solution to a suitable concentration (e.g., 50 ng/mL) for spiking into all samples.[4]

3. Sample Preparation:

  • Thaw frozen plasma samples on ice.[10]

  • To a microcentrifuge tube, add 50 µL of plasma sample.

  • Add 10 µL of the internal standard working solution.

  • Add 150 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[2]

  • Vortex the mixture for 1 minute.[2]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[2]

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.[4]

  • Reconstitute the residue in the mobile phase.[4]

4. LC-MS/MS Conditions (Example):

  • Column: Waters CORTECS UPLC HILIC (2.1 x 100 mm, 1.6 µm) or a C18 column.[10]

  • Mobile Phase A: 0.1% Formic acid in water.[10]

  • Mobile Phase B: 85% Acetonitrile with 0.1% formic acid.[10]

  • Flow Rate: 0.4 mL/min.[10]

  • Column Temperature: 40°C.[10]

  • Injection Volume: 5 µL.

  • MS Detection: Positive electrospray ionization (ESI) in Multiple Reaction Monitoring (MRM) mode.

    • Ergothioneine transition: m/z 230 > 127[6]

    • Ergothioneine-d9 transition: m/z 239 > 127[6]

Protocol 2: Ergothioneine Quantification in Plasma using HPLC with Fluorescence Detection

This protocol involves pre-column derivatization with 5-iodoacetamidofluorescein (5-IAF).[7]

1. Materials and Reagents:

  • Ergothioneine analytical standard

  • 5-Iodoacetamidofluorescein (5-IAF)

  • Acetonitrile (HPLC grade)

  • Sodium phosphate buffer

  • Human plasma

2. Sample Preparation and Derivatization:

  • To 100 µL of plasma, add 100 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously and centrifuge.

  • To 150 µL of the supernatant, add 50 µL of 5-IAF working solution (prepared in sodium phosphate buffer, pH 13).

  • Vortex and allow the reaction to proceed.

3. HPLC Conditions (Example):

  • Column: ODS-2 C-18 Spherisorb column.

  • Mobile Phase: A gradient elution program with a suitable buffer system.

  • Fluorescence Detection: Excitation at 494 nm and emission at 518 nm.[8]

Visualizations

experimental_workflow plasma Plasma Sample add_is Add Internal Standard (Ergothioneine-d3/d9) plasma->add_is protein_precipitation Protein Precipitation (e.g., cold Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Collect Supernatant centrifugation->supernatant_transfer drying Evaporate to Dryness supernatant_transfer->drying reconstitution Reconstitute in Mobile Phase drying->reconstitution lcms_analysis LC-MS/MS Analysis (HILIC or C18) reconstitution->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing

References

Technical Support Center: Stabilizing Ergothioneine Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of ergothioneine solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to ensure the integrity of your ergothioneine solutions for experimental use.

Troubleshooting Guide & FAQs

This section addresses common issues and questions regarding the stability and storage of ergothioneine solutions.

Q1: My ergothioneine solution has changed color. Is it still usable?

A change in the color of your ergothioneine solution, such as turning yellow or brown, may indicate degradation. The primary degradation pathway for ergothioneine is oxidation.[1] It is recommended to perform a quality control check, such as HPLC analysis, to determine the concentration of ergothioneine and the presence of any degradation products. If significant degradation is observed, it is best to prepare a fresh solution.

Q2: I've been storing my aqueous ergothioneine solution at 4°C. How long is it stable?

Aqueous solutions of ergothioneine are not recommended for storage at 2-8°C for more than one day due to the risk of degradation.[1][2] For short-term storage, it is advisable to prepare fresh solutions. For longer-term storage, freezing at -20°C or -80°C is recommended.

Q3: Can I repeatedly freeze and thaw my ergothioneine stock solution?

It is best to avoid repeated freeze-thaw cycles as this can accelerate the degradation of ergothioneine.[1] It is recommended to aliquot your stock solution into smaller, single-use volumes before freezing. This practice minimizes the number of times the main stock is subjected to temperature fluctuations.

Q4: I suspect my ergothioneine solution has been contaminated with metal ions. How will this affect its stability?

The presence of certain metal ions, particularly copper (Cu2+), has been shown to decrease the concentration of ergothioneine in solution.[3][4] Ergothioneine can chelate metal ions, but this interaction can also promote its degradation under certain conditions. To minimize metal ion contamination, use high-purity water and acid-washed labware for solution preparation.

Q5: What are the primary degradation products of ergothioneine I should look for?

The major oxidation product of ergothioneine is hercynine.[5] Other potential degradation products include ergothioneine sulfinic acid. Analytical techniques such as HPLC or LC-MS/MS can be used to identify and quantify these degradation products.

Data Presentation: Storage Recommendations

The following tables summarize the recommended storage conditions for ergothioneine in both solid and solution forms based on available stability data.

Table 1: Recommended Storage Conditions for Crystalline Ergothioneine

Storage TemperatureRecommended DurationPackagingAdditional Notes
-20°C≥ 4 yearsTightly sealed, light-resistant containerKeep in a dry and well-ventilated place.[1]
2-8°CShort-termTightly sealed containerRecommended for routine use.[1]

Table 2: Recommended Storage Conditions for Ergothioneine Solutions

Storage TemperatureRecommended DurationPackagingAdditional Notes
-80°CUp to 6 monthsSealed, airtight vialsAvoid repeated freeze-thaw cycles.[1]
-20°CUp to 1 monthSealed, airtight vialsUse promptly after thawing.[1]
2-8°C (Aqueous)Not recommended for > 1 dayN/AProne to degradation in aqueous solutions.[1][2]

Experimental Protocols

Protocol 1: Long-Term Stability Testing of Ergothioneine Solutions

Objective: To evaluate the stability of an ergothioneine solution under specific storage conditions over an extended period.

Methodology:

  • Sample Preparation: Prepare a stock solution of ergothioneine in the desired solvent (e.g., ultrapure water, PBS) at a known concentration.

  • Aliquoting: Dispense the stock solution into multiple small, airtight, and light-resistant vials for each time point and storage condition to be tested.

  • Storage: Store the aliquots at the designated long-term storage temperatures (e.g., -20°C and -80°C).

  • Time Points: Designate specific time points for analysis (e.g., 0, 1, 3, 6, and 12 months).

  • Analysis: At each time point, remove one aliquot from each storage condition. Allow it to thaw completely and reach room temperature.

  • Quantification: Analyze the concentration of ergothioneine in each sample using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Plot the concentration of ergothioneine as a percentage of the initial concentration against time for each storage condition to determine the degradation rate.

Protocol 2: Forced Degradation Study of Ergothioneine

Objective: To identify potential degradation products and pathways of ergothioneine under stress conditions.

Methodology:

  • Acid Hydrolysis:

    • Dissolve ergothioneine in 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH.

    • Analyze by HPLC or LC-MS/MS.[1]

  • Base Hydrolysis:

    • Dissolve ergothioneine in 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M HCl.

    • Analyze by HPLC or LC-MS/MS.

  • Oxidative Degradation:

    • Dissolve ergothioneine in a 3% hydrogen peroxide solution.

    • Keep at room temperature for 24 hours.

    • Analyze by HPLC or LC-MS/MS.[1]

  • Thermal Degradation:

    • Heat solid ergothioneine at a specified temperature (e.g., 60°C or higher) for 48 hours.

    • Dissolve the sample in a suitable solvent.

    • Analyze by HPLC or LC-MS/MS.

  • Photostability:

    • Expose an ergothioneine solution to a controlled light source (e.g., UV lamp).

    • Analyze the solution at various time points by HPLC or LC-MS/MS.

Visualizations

degradation_pathway ergothioneine Ergothioneine hercynine Hercynine (Major Oxidation Product) ergothioneine->hercynine Oxidation sulfinic_acid Ergothioneine Sulfinic Acid ergothioneine->sulfinic_acid Enzymatic Oxidation trimethylhistidine Nα-trimethylhistidine sulfinic_acid->trimethylhistidine Desulfination

Ergothioneine Degradation Pathway

experimental_workflow cluster_prep 1. Solution Preparation cluster_storage 2. Storage Conditions cluster_analysis 3. Stability Analysis prep Prepare Ergothioneine Stock Solution aliquot Aliquot into Single-Use Vials prep->aliquot temp_neg_80 -80°C aliquot->temp_neg_80 temp_neg_20 -20°C aliquot->temp_neg_20 temp_4 4°C aliquot->temp_4 analysis Analyze at Time Points (e.g., 0, 1, 3, 6, 12 months) temp_neg_80->analysis temp_neg_20->analysis temp_4->analysis hplc HPLC or LC-MS/MS Quantification analysis->hplc data Plot % Remaining vs. Time hplc->data

Long-Term Stability Study Workflow

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ergo Ergothioneine ros Oxidative Stress (ROS) ergo->ros Scavenges keap1_nrf2 Keap1-Nrf2 Complex ros->keap1_nrf2 Induces Dissociation nrf2_free Nrf2 keap1_nrf2->nrf2_free Releases nrf2_nuc Nrf2 nrf2_free->nrf2_nuc Translocation are Antioxidant Response Element (ARE) nrf2_nuc->are Binds to antioxidant_genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) are->antioxidant_genes Activates

Ergothioneine and Nrf2 Signaling Pathway

References

Technical Support Center: Ergothioneine Transporter (ETT/SLC22A4) Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ergothioneine transporter (ETT), also known as SLC22A4 or OCTN1, functional assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during ETT functional assays in a question-and-answer format.

Q1: My cells are not showing any significant uptake of ergothioneine compared to the control cells. What could be the problem?

A1: This is a common issue that can stem from several factors related to transporter expression and cell health.

  • Low or No Transporter Expression:

    • Verification: Confirm the expression of ETT (SLC22A4) in your cell line at both the mRNA and protein levels. Use techniques like RT-PCR and Western blotting for verification.[1]

    • Transient Transfection Inefficiency: If you are using transient transfection, optimize the transfection protocol, including the DNA-to-reagent ratio and the quality of the plasmid DNA.

    • Stable Cell Line Issues: For stable cell lines, ensure the selection pressure has been consistently maintained. Over time, stable cell lines can lose expression. It is advisable to periodically re-verify expression.

    • Inducible Systems: If using an inducible expression system (e.g., doxycycline-inducible), ensure the inducer was added at the correct concentration and for a sufficient duration (e.g., at least 20 hours).[2][3]

  • Poor Cell Health:

    • Viability Check: Always perform a cell viability test (e.g., trypan blue exclusion) before starting the assay.

    • Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma, as it can significantly impact cellular functions, including transporter activity.

Q2: I am observing high background signal in my mock-transfected or control cells. How can I reduce this?

A2: High background can mask the specific uptake signal. Here are some strategies to minimize it:

  • Washing Steps: Ensure your washing steps are stringent enough to remove all extracellular radiolabeled or unlabeled ergothioneine. Perform washes with ice-cold buffer to halt transport processes.

  • Non-Specific Binding: Pre-coat your culture plates with a material like poly-L-ornithine to reduce non-specific binding of the substrate to the plastic.[2][3]

  • Assay Buffer Composition: The composition of your uptake buffer is critical. ETT-mediated ergothioneine transport is sodium-dependent.[1][4] Performing a control uptake in a sodium-free buffer (replacing sodium with choline or another suitable cation) can help determine the sodium-dependent component of the uptake.

Q3: The uptake of ergothioneine in my assay is not saturable. What does this indicate?

A3: A lack of saturation at increasing substrate concentrations may suggest that the observed uptake is primarily due to passive diffusion rather than transporter-mediated transport.

  • Confirm Transporter Expression: As a first step, re-verify the expression of a functional transporter protein.

  • Substrate Concentration Range: Ensure you are using a wide enough range of ergothioneine concentrations to observe saturation kinetics. The Michaelis-Menten constant (Km) for ergothioneine transport by human ETT is in the micromolar range (see table below). Your concentration range should adequately bracket this value.

  • Assay Duration: Shorten the uptake incubation time. Initial uptake rates should be measured during the linear phase of uptake. Longer incubation times can lead to substrate accumulation that is not solely reflective of initial transport velocity. An uptake period of 1 minute is often used to determine initial rates.[2]

Q4: Are there known inhibitors I can use as a positive control in my inhibition assay?

A4: Yes, several compounds can inhibit ergothioneine transport, though ETT is known for its high specificity.

  • Verapamil: Verapamil has been reported as a potent inhibitor of ETT.[4][5]

  • Quinidine and Pyrilamine: These are also known inhibitors of ergothioneine transport.[4][5]

  • Structural Analogs: Compounds structurally similar to ergothioneine, such as hercynine and methimazole, can also inhibit transport, but with much lower affinity compared to ergothioneine itself.[4] It is important to note that many other organic cations and drugs are very poor inhibitors of ETT.[4][6]

Quantitative Data Summary

The following tables summarize key quantitative data for the ergothioneine transporter (ETT/SLC22A4).

Table 1: Kinetic Parameters for Ergothioneine Transport

TransporterCell SystemSubstrateKm (µM)Reference
Human SLC22A4 (OCTN1)HEK-OCTN1Ergothioneine21Grundemann, 2005[7]
Human SLC22A4 (hOCTN1)HEK293-hOCTN1Ergothioneine38.4Futatsugi, 2016[7]

Table 2: Inhibition Constants for ETT/SLC22A4

TransporterInhibitorSubstrate UsedKi (µM)Cell SystemReference
Human SLC22A4 (OCTN1)VerapamilErgothioneine11293 cellsGründemann et al., 2007[4]
Human SLC22A4 (OCTN1)HercynineErgothioneine1400293 cellsGründemann et al., 2007[4]
Human SLC22A4 (OCTN1)MethimazoleErgothioneine7500293 cellsGründemann et al., 2007[4]
Human SLC22A4 (OCTN1)L-ergothioneineTetraethylammonium9HEK293-hOCTN1UCSF-FDA TransPortal[8]

Experimental Protocols & Visualizations

Standard Ergothioneine Uptake Assay Protocol

This protocol is a generalized procedure based on methodologies reported in the literature.[2][3]

  • Cell Culture:

    • Culture cells (e.g., HEK293) stably or transiently expressing ETT/SLC22A4, alongside mock-transfected control cells.

    • Seed cells onto poly-L-ornithine-coated plates and grow to a confluence of at least 70%.

    • If using an inducible system, add the inducing agent (e.g., 1 µg/ml doxycycline) at least 20 hours prior to the assay.[2][3]

  • Assay Initiation:

    • Wash the cells twice with pre-warmed uptake buffer (e.g., Krebs-Henseleit buffer, pH 7.4).

    • Initiate the uptake by adding the uptake buffer containing the desired concentration of labeled (e.g., [3H]ergothioneine) or unlabeled ergothioneine.

  • Incubation:

    • Incubate the cells at 37°C for a predetermined time (e.g., 1-10 minutes) to measure the initial rate of uptake.

  • Assay Termination:

    • Terminate the transport by rapidly aspirating the uptake solution and washing the cells three times with ice-cold uptake buffer.

  • Cell Lysis and Quantification:

    • Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS or 4 mmol/liter HClO4).

    • Quantify the intracellular ergothioneine concentration. For radiolabeled substrates, use liquid scintillation counting. For unlabeled substrates, use a validated LC-MS/MS method.[2][6]

    • Determine the protein concentration in each well (e.g., using a BCA assay) to normalize the uptake data.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the uptake in mock-transfected cells from the uptake in ETT-expressing cells.

    • Normalize the uptake to protein concentration and time (e.g., pmol/mg protein/min).

Visualizations

Experimental_Workflow Ergothioneine Uptake Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed ETT-expressing and Mock-control cells Induction Induce transporter expression (if applicable) Cell_Seeding->Induction Washing Wash cells with pre-warmed buffer Induction->Washing Initiation Add buffer with Ergothioneine Washing->Initiation Incubation Incubate at 37°C (e.g., 1-10 min) Initiation->Incubation Termination Stop uptake with ice-cold buffer wash Incubation->Termination Lysis Lyse cells Termination->Lysis Quantification Quantify intracellular Ergothioneine (Scintillation or LC-MS/MS) Lysis->Quantification Normalization Normalize to protein concentration Quantification->Normalization Data_Analysis Calculate specific uptake Normalization->Data_Analysis

Caption: A standard workflow for an ergothioneine uptake assay.

Troubleshooting_Logic Troubleshooting: Low or No ETT Signal Start Low or No Signal Check_Expression Is ETT expression confirmed (mRNA and protein)? Start->Check_Expression Check_Cells Are cells healthy and viable? Check_Expression->Check_Cells Yes Troubleshoot_Expression Optimize transfection/induction. Verify stable cell line. Check_Expression->Troubleshoot_Expression No Check_Assay Is assay protocol optimized? Check_Cells->Check_Assay Yes Troubleshoot_Cells Check for mycoplasma. Ensure high viability before assay. Check_Cells->Troubleshoot_Cells No Re_Evaluate Problem likely resolved. If not, re-evaluate all steps. Check_Assay->Re_Evaluate Yes Troubleshoot_Protocol Optimize incubation time. Verify buffer composition (Na+). Check substrate concentration. Check_Assay->Troubleshoot_Protocol No

Caption: A decision tree for troubleshooting low signal in ETT assays.

Signaling_Pathway Ergothioneine Transport Pathway cluster_membrane Plasma Membrane Extracellular Extracellular Space Intracellular Intracellular Space ETT ETT (SLC22A4) Ergothioneine_in Ergothioneine ETT->Ergothioneine_in Co-transport Na_in Na+ ETT->Na_in Ergothioneine_out Ergothioneine Ergothioneine_out->ETT Na_out Na+ Na_out->ETT Verapamil Verapamil Verapamil->ETT Inhibition

Caption: A simplified diagram of ETT-mediated ergothioneine uptake.

References

Optimizing Cell Lysis for Accurate Intracellular Ergothioneine Measurement: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your cell lysis protocols for the accurate measurement of intracellular ergothioneine (EGT).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the extraction and quantification of intracellular ergothioneine.

Low or No Detectable Ergothioneine Signal

Q1: I am not detecting any ergothioneine in my cell lysates. What are the possible reasons?

A1: This is a common issue that can stem from several factors throughout your experimental workflow. Here’s a troubleshooting guide to help you identify the potential cause:

Potential Cause Explanation Recommended Solution
Incomplete Cell Lysis Ergothioneine is an intracellular molecule. If the cell membrane is not sufficiently disrupted, EGT will not be released into the lysate.- Optimize your lysis method: If using a physical method like sonication, ensure the power, duration, and number of cycles are adequate for your cell type. For chemical lysis, verify the appropriateness and concentration of your lysis reagent. Hot water extraction requires reaching and maintaining the optimal temperature.[1] - Visually confirm lysis: Use a microscope to check for cell disruption after your lysis procedure.
Ergothioneine Degradation Although relatively stable, ergothioneine can degrade under certain conditions.[2][3]- Maintain low temperatures: Keep samples on ice throughout the lysis and extraction process to minimize enzymatic activity. - Avoid prolonged heat: If using hot water extraction, adhere to the recommended time to prevent thermal degradation.[2][3] - Limit exposure to certain ions: The presence of Cu2+ ions has been shown to decrease ergothioneine concentrations.[2][3]
Inefficient Extraction The chosen solvent may not be optimal for extracting the polar ergothioneine molecule from the cellular matrix.- Use appropriate solvents: Methanol and water are commonly used and effective solvents for ergothioneine extraction.[4] - Ensure correct pH: The pH of the extraction solvent can influence the solubility and stability of ergothioneine. A neutral to slightly acidic pH is generally recommended.
Low Endogenous Levels The cell type you are using may naturally have very low or undetectable levels of ergothioneine.- Use a positive control: Analyze a cell line known to have higher ergothioneine content, if possible. - Consider EGT supplementation: If your experimental design allows, you can treat cells with ergothioneine to validate your detection method.
Analytical Instrument Issues Problems with the HPLC or LC-MS/MS system can lead to a lack of signal.- Check instrument sensitivity: Ensure the instrument is calibrated and sensitive enough to detect the expected concentrations of ergothioneine. - Verify column performance: A degraded or inappropriate column can result in poor peak shape or no peak at all.

Q2: My ergothioneine recovery is inconsistent between samples. What could be the cause?

A2: Inconsistent recovery is often due to variability in sample handling and preparation. Here are some key areas to focus on:

  • Standardize cell harvesting: Ensure that cell washing steps to remove extracellular ergothioneine are consistent for all samples.

  • Precise sample volumes: Use calibrated pipettes to ensure accurate volumes of cell pellets, lysis buffers, and extraction solvents.

  • Uniform lysis treatment: Apply the same lysis conditions (e.g., sonication time and power, incubation time) to every sample.

  • Consistent temperature control: Keep all samples at the same temperature throughout the process.

  • Thorough mixing: Ensure complete mixing of the lysate with the extraction solvent for efficient ergothioneine recovery.

Analytical Challenges

Q3: I am observing high variability in my LC-MS/MS results. Could this be due to matrix effects?

A3: Yes, matrix effects are a significant challenge in LC-MS/MS analysis and can cause signal suppression or enhancement, leading to inaccurate quantification.[5]

  • What are matrix effects? Matrix effects occur when other molecules in the sample (the "matrix") co-elute with ergothioneine and interfere with its ionization in the mass spectrometer's source.[5]

  • How to mitigate matrix effects:

    • Use a stable isotope-labeled internal standard: This is the most effective way to correct for matrix effects. An internal standard like L-ergothioneine-d9 will behave almost identically to the unlabeled ergothioneine during extraction and ionization, allowing for accurate normalization of the signal.[5]

    • Optimize chromatographic separation: Adjusting the mobile phase gradient or using a different column chemistry (like HILIC for polar molecules) can help separate ergothioneine from interfering matrix components.[6][7]

    • Improve sample cleanup: Incorporate a solid-phase extraction (SPE) step to remove interfering compounds before LC-MS/MS analysis.

    • Dilute the sample: If the ergothioneine concentration is high enough, diluting the sample can reduce the concentration of matrix components and minimize their impact.

Q4: My chromatographic peaks for ergothioneine are broad or splitting. What should I do?

A4: Poor peak shape can compromise the accuracy of your quantification. Consider the following:

  • Injection solvent compatibility: Ensure your sample is dissolved in a solvent that is compatible with the initial mobile phase of your chromatography method. Mismatched solvents can cause peak distortion.

  • Column contamination: The column may be contaminated with residual matrix components from previous injections. Implement a column wash step between samples or use a guard column to protect your analytical column.

  • Column degradation: The column's stationary phase may have degraded. Try a new column to see if the peak shape improves.

Experimental Protocols

Here are detailed methodologies for common cell lysis techniques for intracellular ergothioneine measurement.

Protocol 1: Hot Water Extraction

This method is simple, cost-effective, and avoids the use of organic solvents. It is particularly effective for fungal and yeast cells but can be adapted for mammalian cells.[8]

Materials:

  • Cell pellet

  • Nuclease-free water

  • Heating block or water bath capable of 80-100°C

  • Microcentrifuge

Procedure:

  • Cell Pellet Preparation: After harvesting, wash the cells twice with ice-cold PBS to remove any extracellular ergothioneine. Centrifuge and discard the supernatant.

  • Resuspension: Resuspend the cell pellet in a known volume of nuclease-free water (e.g., 200 µL).

  • Heating: Incubate the cell suspension at 80-95°C for 10-15 minutes. Vortex briefly every 5 minutes.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted ergothioneine to a new tube for analysis.

Protocol 2: Methanol-Based Lysis and Extraction

This method is suitable for a variety of cell types and is compatible with LC-MS analysis.[4]

Materials:

  • Cell pellet

  • Ice-cold 80% methanol (LC-MS grade)

  • Cell scraper (for adherent cells)

  • Microcentrifuge

Procedure:

  • Cell Pellet Preparation: Wash adherent cells twice with ice-cold PBS. For suspension cells, pellet and wash twice with ice-cold PBS.

  • Lysis and Extraction: Add a specific volume of ice-cold 80% methanol to the cell pellet (for suspension cells) or directly to the culture plate (for adherent cells). If using a plate, use a cell scraper to collect the cell lysate.

  • Incubation: Incubate the lysate at -20°C for 30 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube. This fraction contains the polar metabolites, including ergothioneine.

Protocol 3: Sonication

This physical lysis method uses high-frequency sound waves to disrupt cell membranes. Optimization of sonication parameters is crucial to ensure complete lysis without degrading the target analyte.[1][9]

Materials:

  • Cell pellet

  • Lysis buffer (e.g., PBS or a buffer compatible with downstream analysis)

  • Sonicator with a microtip probe

  • Ice bath

Procedure:

  • Cell Pellet Preparation: Wash cells as described in the previous protocols.

  • Resuspension: Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer.

  • Sonication: Place the sample tube in an ice bath to prevent overheating. Immerse the sonicator probe in the cell suspension. Apply short pulses of sonication (e.g., 10-20 seconds) followed by a cooling period (e.g., 30 seconds). Repeat for several cycles. Optimal power and number of cycles should be determined empirically for your specific cell type and sonicator.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Collect the supernatant for analysis.

Data Presentation

Table 1: Comparison of Lysis Methods for Ergothioneine Extraction (Hypothetical Data)

Lysis Method Relative Ergothioneine Recovery (%) Reproducibility (RSD %) Advantages Disadvantages
Hot Water Extraction 95 ± 5< 5%Simple, inexpensive, no organic solvents.May not be efficient for all cell types; risk of thermal degradation with prolonged heating.
Methanol Extraction 98 ± 3< 3%Efficient for a wide range of metabolites, compatible with LC-MS.Requires handling of organic solvents.
Sonication 90 ± 8< 10%Fast and effective for many cell types.Requires optimization, can generate heat, may lead to analyte degradation if not controlled.
Freeze-Thaw Cycles 75 ± 12< 15%Simple, does not require special equipment.Often results in incomplete lysis, may require multiple cycles, can be time-consuming.

Note: The data in this table is illustrative and intended for comparative purposes. Actual recovery and reproducibility will vary depending on the cell type, experimental conditions, and optimization of the protocol.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_post_lysis Post-Lysis Processing start Start: Cultured Cells wash Wash Cells (ice-cold PBS) start->wash pellet Cell Pellet wash->pellet hot_water Hot Water Extraction methanol Methanol Extraction sonication Sonication centrifuge Centrifugation hot_water->centrifuge methanol->centrifuge sonication->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Figure 1: General experimental workflow for intracellular ergothioneine measurement.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low/No Ergothioneine Signal lysis Incomplete Lysis start->lysis Check degradation Analyte Degradation start->degradation Check extraction Inefficient Extraction start->extraction Check analytical Analytical Issues start->analytical Check lysis_sol Optimize Lysis Method (Time, Temp, Power) lysis->lysis_sol degradation_sol Maintain Low Temp Avoid Prolonged Heat degradation->degradation_sol extraction_sol Use Appropriate Solvent (e.g., Methanol, Water) extraction->extraction_sol analytical_sol Calibrate Instrument Check Column analytical->analytical_sol

Figure 2: Troubleshooting logic for low ergothioneine yield.

References

Preventing auto-oxidation of ergothioneine during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ergothioneine analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the auto-oxidation of ergothioneine during sample preparation and to offer solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is ergothioneine and why is its stability a concern during sample preparation?

Q2: Which anticoagulant is best for preserving ergothioneine in blood samples?

EDTA is the most recommended anticoagulant for ergothioneine analysis in blood samples. It acts by chelating divalent cations like Ca2+, which are essential for the activity of enzymes that could potentially degrade ergothioneine. While some studies have used heparin, EDTA is generally preferred as heparin can sometimes interfere with downstream applications like PCR.[3][4] Citrate is less commonly used and may dilute the sample.

Q3: How should I store my samples to ensure the long-term stability of ergothioneine?

For long-term storage, it is crucial to store plasma, whole blood, and tissue homogenates at -80°C. This minimizes both enzymatic activity and the rate of chemical oxidation. It is also advisable to minimize freeze-thaw cycles, as these can impact the stability of metabolites.[5][6][7] For short-term storage (up to 24 hours), keeping samples on ice or at 4°C is recommended.

Q4: Can I add antioxidants to my samples to prevent ergothioneine oxidation?

While ergothioneine itself is a potent antioxidant, for studies where even minimal degradation is a concern, the addition of other antioxidants can be considered. However, this should be done with caution as the added antioxidant could interfere with the analytical method. A more common and effective approach is to ensure rapid processing of the sample at low temperatures and to use a chelating agent like EDTA.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of ergothioneine.

Problem Potential Cause Suggested Solution
Low Ergothioneine Recovery Incomplete cell lysis or tissue homogenization.Ensure thorough homogenization using appropriate mechanical disruption (e.g., sonication, bead beating) on ice. Use a validated lysis buffer for your specific sample type.
Adsorption to labware.Use low-protein-binding microcentrifuge tubes and pipette tips.
Inefficient protein precipitation.Ensure the correct ratio of cold organic solvent (e.g., methanol, acetonitrile) to sample is used. Vortex thoroughly and incubate at a low temperature (-20°C) for a sufficient duration to maximize protein precipitation.
High Variability Between Replicates Inconsistent sample handling and timing.Standardize the entire sample preparation workflow, from collection to extraction. Ensure all samples are processed for the same duration and under the same temperature conditions.
Inefficient mixing with stabilizing agents.Vortex each sample thoroughly after the addition of anticoagulants or extraction solvents to ensure uniform distribution.
Matrix effects in LC-MS/MS.Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE). Optimize chromatographic separation to resolve ergothioneine from interfering compounds. Utilize a stable isotope-labeled internal standard (e.g., L-ergothioneine-d9) to compensate for matrix effects.
High Background Signal in LC-MS/MS Contaminated solvents or reagents.Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily.
Contamination from the LC system or sample matrix.Flush the LC system thoroughly. Use a guard column to protect the analytical column from matrix components. Ensure proper cleaning of the mass spectrometer's ion source.[2][8]
Presence of salts in the sample.If high salt concentrations are expected, consider a desalting step like SPE before analysis.
Peak Tailing or Splitting in Chromatography Poor sample solubility in the injection solvent.Ensure the injection solvent is compatible with the initial mobile phase conditions. Ideally, dissolve the final extract in the mobile phase.
Column contamination or degradation.Use a guard column and implement a regular column washing procedure. If the problem persists, the analytical column may need to be replaced.
Secondary interactions with the stationary phase.Adjust the mobile phase pH. Adding a small amount of an acid, like 0.1% formic acid, can improve peak shape.

Quantitative Data Summary

The stability of ergothioneine is influenced by the sample matrix, storage temperature, and the presence of anticoagulants. While ergothioneine is known for its relative stability, the following tables summarize available data and general recommendations.

Table 1: Recommended Storage Conditions for Ergothioneine Samples

Sample Type Short-Term Storage (≤ 24 hours) Long-Term Storage (> 24 hours) Recommended Anticoagulant
Whole Blood 4°C-80°CEDTA
Plasma 4°C-80°CEDTA
Tissue Homogenate 4°C (on ice)-80°CN/A

Table 2: Impact of Anticoagulants on Ergothioneine Stability (Qualitative)

Anticoagulant Mechanism of Action Suitability for Ergothioneine Analysis Potential Issues
EDTA Chelates divalent cations (e.g., Ca2+, Mg2+)Highly Recommended Minimal interference with most analytical methods.
Heparin Inhibits thrombin formationAcceptable Can interfere with enzymatic assays and PCR.[3]
Citrate Chelates calcium ionsLess Recommended Causes sample dilution; may affect cell integrity.

Note: Specific quantitative data comparing the stability of ergothioneine with different anticoagulants over time is limited in the current literature. It is best practice to process samples as quickly as possible, regardless of the anticoagulant used.

Experimental Protocols

Protocol 1: Ergothioneine Extraction from Human Plasma/Erythrocytes for LC-MS/MS

This protocol is adapted from validated methods for quantifying L-ergothioneine in human blood components.

  • Sample Collection: Collect whole blood in EDTA-containing tubes.

  • Plasma Separation: Centrifuge the whole blood at 2,000 x g for 15 minutes at 4°C. Carefully collect the supernatant (plasma) and store it at -80°C until analysis.

  • Erythrocyte Lysis: To the remaining red blood cell pellet, add an equal volume of ice-cold deionized water to induce lysis. Vortex briefly and store at -80°C.

  • Protein Precipitation (Plasma):

    • To 100 µL of thawed plasma, add 300 µL of ice-cold acetonitrile (or methanol).

    • Vortex vigorously for 30 seconds.

    • Incubate at -20°C for 20 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Protein Precipitation (Erythrocytes):

    • To 100 µL of thawed erythrocyte lysate, add 400 µL of ice-cold acetonitrile (or methanol).

    • Follow the same vortexing, incubation, and centrifugation steps as for plasma.

  • Sample Analysis: Transfer the supernatant to a new tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the mobile phase for LC-MS/MS analysis.

Protocol 2: Ergothioneine Extraction from Tissues (e.g., Liver, Kidney, Brain)

This protocol provides a general framework for tissue extraction. Optimization may be required for specific tissue types.

  • Tissue Collection: Excise the tissue of interest, rinse with ice-cold phosphate-buffered saline (PBS) to remove excess blood, blot dry, and snap-freeze in liquid nitrogen. Store at -80°C.

  • Homogenization Buffer Preparation: Prepare a suitable homogenization buffer. A common starting point is RIPA buffer or a simple buffer containing 50 mM Tris-HCl with 2 mM EDTA, pH 7.4.[9] Keep the buffer on ice.

  • Tissue Homogenization:

    • Weigh approximately 20-50 mg of frozen tissue.

    • Add 10 volumes of ice-cold homogenization buffer (e.g., 200-500 µL for 20-50 mg of tissue).

    • Homogenize the tissue on ice using a mechanical homogenizer (e.g., bead beater, sonicator, or Potter-Elvehjem homogenizer) until no visible tissue fragments remain.[9]

  • Protein Precipitation:

    • To the tissue homogenate, add 4 volumes of ice-cold acetonitrile or methanol.

    • Vortex vigorously for 30 seconds.

    • Incubate at -20°C for at least 30 minutes.

    • Centrifuge at 16,000 x g for 15 minutes at 4°C.

  • Sample Analysis: Collect the supernatant for LC-MS/MS analysis, following similar evaporation and reconstitution steps as for plasma and erythrocyte extracts.

Visualizations

Ergothioneine_Sample_Workflow cluster_collection Sample Collection cluster_processing Initial Processing cluster_extraction Extraction cluster_analysis Analysis blood Whole Blood (EDTA tube) centrifuge Centrifuge (2000g, 15min, 4°C) blood->centrifuge tissue Tissue homogenize Homogenize in Buffer tissue->homogenize plasma Plasma centrifuge->plasma rbc RBC Pellet + Lysis centrifuge->rbc homogenate Tissue Homogenate homogenize->homogenate precipitate Protein Precipitation (Cold Acetonitrile/Methanol) plasma->precipitate rbc->precipitate homogenate->precipitate centrifuge2 Centrifuge (>14000g, 10min, 4°C) precipitate->centrifuge2 supernatant Supernatant centrifuge2->supernatant dry Evaporate supernatant->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Ergothioneine Sample Preparation Workflow.

Ergothioneine_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGT Ergothioneine (EGT) ROS Oxidative Stress (ROS) EGT->ROS scavenges Keap1 Keap1 EGT->Keap1 inhibits ROS->Keap1 activates Nrf2 Nrf2 Keap1->Nrf2 promotes degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes upregulates transcription Antioxidant_Enzymes->ROS neutralizes Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

References

Addressing matrix effects in LC-MS/MS analysis of ergothioneine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of ergothioneine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the LC-MS/MS analysis of ergothioneine?

A1: Matrix effects are the alteration of ionization efficiency (ion suppression or enhancement) of a target analyte by the presence of co-eluting, undetected compounds in the sample matrix.[1] In the analysis of ergothioneine, these effects can lead to inaccurate and irreproducible quantification.[2] The primary concern is the underestimation of the true analyte concentration due to ion suppression.[3]

Q2: What are the common sources of matrix effects in ergothioneine analysis in biological samples?

A2: Common sources of matrix effects in biological samples like plasma, serum, or whole blood include:

  • Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression and fouling the mass spectrometer's ion source.

  • Salts and Endogenous Metabolites: High concentrations of salts and other small molecules can co-elute with ergothioneine and interfere with its ionization.[4][5]

  • Proteins: Incomplete removal of proteins during sample preparation can lead to system contamination and signal instability.[4]

  • Anticoagulants: The choice of anticoagulant (e.g., EDTA, heparin) can influence the sample matrix.[6]

Q3: Why is a stable isotope-labeled (SIL) internal standard, such as ergothioneine-d3 or ergothioneine-d9, crucial for accurate quantification?

A3: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[2][7] Since a SIL-IS like ergothioneine-d3 has nearly identical physicochemical properties to the native ergothioneine, it co-elutes and experiences the same degree of ion suppression or enhancement.[8][9] By calculating the ratio of the analyte signal to the internal standard signal, variations due to matrix effects and sample preparation can be effectively normalized, leading to accurate and precise quantification.[10]

Q4: How can I assess the extent of matrix effects in my assay?

A4: The presence and magnitude of matrix effects can be quantitatively assessed using the post-extraction spike method.[4][6] This involves comparing the peak area of ergothioneine spiked into a blank matrix extract to the peak area of ergothioneine in a neat solvent. The matrix factor (MF) is calculated as follows:

MF = (Peak Area in Spiked Blank Matrix Extract) / (Peak Area in Neat Solution)

An MF value of 1 indicates no matrix effect, a value < 1 suggests ion suppression, and a value > 1 indicates ion enhancement.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of ergothioneine.

Issue 1: Low or No Ergothioneine Signal
Potential Cause Troubleshooting Steps
Significant Ion Suppression 1. Improve Sample Cleanup: Switch from protein precipitation to a more rigorous method like solid-phase extraction (SPE) or use phospholipid removal plates.[7] 2. Optimize Chromatography: Adjust the gradient or change the column to separate ergothioneine from interfering matrix components. Hydrophilic Interaction Liquid Chromatography (HILIC) is often effective for the polar ergothioneine molecule.[11][12] 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[13][14]
Inefficient Extraction 1. Optimize Protein Precipitation: Ensure the correct ratio of precipitation solvent (e.g., acetonitrile) to the sample and adequate vortexing.[9] 2. Evaluate SPE Protocol: For SPE, ensure proper conditioning of the cartridge, appropriate wash steps to remove interferences, and an effective elution solvent for ergothioneine.[9]
Instrumental Issues 1. Check MS Source Conditions: Clean the ion source as it can become contaminated with non-volatile matrix components. 2. Verify MS Parameters: Confirm that the correct MRM transitions and collision energies are being used for ergothioneine and its internal standard.
Issue 2: High Variability in Results (Poor Precision)
Potential Cause Troubleshooting Steps
Inconsistent Matrix Effects 1. Use a Stable Isotope-Labeled Internal Standard: This is the most reliable way to correct for sample-to-sample variations in matrix effects.[10][15] 2. Standardize Sample Collection and Handling: Ensure consistency in sample type, anticoagulant used, and storage conditions.
Inconsistent Sample Preparation 1. Automate Sample Preparation: If possible, use automated liquid handlers to minimize variability in pipetting and reagent addition. 2. Ensure Complete Protein Precipitation: Inconsistent protein removal can lead to variable matrix effects. Ensure thorough vortexing and consistent centrifugation parameters.[9]
Chromatographic Issues 1. Equilibrate the Column: Ensure the column is properly equilibrated before each injection to maintain stable retention times. 2. Use a Guard Column: This can help protect the analytical column from contamination and extend its lifetime.[15]
Issue 3: Poor Peak Shape (Tailing or Splitting)
Potential Cause Troubleshooting Steps
Column Contamination 1. Implement a Column Wash Procedure: After a batch of samples, wash the column with a strong solvent to remove strongly retained matrix components. 2. Replace the Guard Column: If a guard column is being used, replace it regularly.
Inappropriate Mobile Phase 1. Adjust Mobile Phase pH: The peak shape of ergothioneine can be pH-dependent. Optimize the pH of the aqueous mobile phase.[16] 2. Add Modifiers: Additives like formic acid or ammonium acetate can improve peak shape.[16][17]
Sample Solvent Mismatch 1. Reconstitute in Mobile Phase: After evaporation, reconstitute the sample extract in the initial mobile phase to ensure good peak shape upon injection.[15]

Experimental Protocols

Protocol 1: Ergothioneine Extraction from Plasma using Protein Precipitation

This protocol is a rapid and simple method for sample preparation.

  • Sample Preparation: To 50 µL of plasma, add 150 µL of cold acetonitrile containing the ergothioneine-d3 internal standard.[4]

  • Protein Precipitation: Vortex the mixture vigorously for 1 minute to precipitate proteins.[4]

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.[4]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[4]

Protocol 2: LC-MS/MS Parameters for Ergothioneine Analysis (HILIC)

This protocol outlines typical parameters for a HILIC-based separation.

Parameter Condition
LC Column HILIC Column (e.g., Waters CORTECS UPLC HILIC, 2.1 x 100 mm, 1.6 µm)[18]
Mobile Phase A Water with 0.1% formic acid[17]
Mobile Phase B Acetonitrile with 0.1% formic acid[17]
Gradient Isocratic with a high percentage of Mobile Phase B (e.g., 85%)[12][18]
Flow Rate 0.4 mL/min[18]
Column Temperature 40°C[18]
Injection Volume 5-10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)[18]
MS Detection Multiple Reaction Monitoring (MRM)
Ergothioneine MRM Transition m/z 230 -> m/z 127 (or other appropriate fragment)
Ergothioneine-d3 MRM Transition m/z 233 -> m/z 127 (or other appropriate fragment)[4]

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
Technique Analyte Recovery Phospholipid Removal Efficiency Throughput Reference
Protein Precipitation GoodLowHigh[3][7]
Liquid-Liquid Extraction (LLE) Good to ExcellentModerate to HighLow to Medium[3][7]
Solid-Phase Extraction (SPE) ExcellentHighLow to Medium[7][9]
Phospholipid Removal Plates Excellent>95%High[19]
Table 2: Typical Validation Parameters for a Validated LC-MS/MS Method for Ergothioneine
Parameter Typical Value Reference
Linearity (r²) > 0.99[16]
Lower Limit of Quantification (LLOQ) 1-10 ng/mL[12]
Intra-day Precision (%CV) < 15%[20]
Inter-day Precision (%CV) < 15%[20]
Accuracy (% Bias) ± 15%[20]
Recovery 85-115%[12]

Visualizations

Workflow_for_Ergothioneine_Analysis cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Ergothioneine-d3 Internal Standard Sample->Add_IS Extraction Extraction (Protein Precipitation, SPE, etc.) Add_IS->Extraction Centrifuge Centrifugation/ Cleanup Extraction->Centrifuge Supernatant Collect Supernatant/ Eluate Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation (HILIC) Inject->Separate Detect MS Detection (ESI+, MRM) Separate->Detect Quantify Quantification (Analyte/IS Ratio) Detect->Quantify

Caption: Experimental workflow for ergothioneine quantification.

Troubleshooting_Matrix_Effects cluster_Diagnosis Diagnosis cluster_Solutions Solutions Problem Inaccurate/Imprecise Results (Suspected Matrix Effects) Assess_ME Assess Matrix Effects (Post-Extraction Spike) Problem->Assess_ME Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Problem->Use_SIL_IS Best Practice for Mitigation Improve_Cleanup Improve Sample Cleanup (SPE, Phospholipid Removal) Assess_ME->Improve_Cleanup If Suppression/ Enhancement Detected Optimize_LC Optimize Chromatography (Gradient, Column) Assess_ME->Optimize_LC If Co-elution is an Issue Result Accurate & Precise Quantification Improve_Cleanup->Result Optimize_LC->Result Use_SIL_IS->Result

Caption: Troubleshooting logic for addressing matrix effects.

References

Technical Support Center: Refinement of Ergothioneine Quantification in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during the quantification of ergothioneine in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: Which analytical method is best for ergothioneine quantification?

A1: The optimal method depends on your specific research needs. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard due to its high sensitivity, specificity, and ability to minimize interference from complex matrices.[1][2] High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a viable and more accessible alternative for routine analysis, particularly when ergothioneine concentrations are expected to be high.[1]

Q2: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for LC-MS/MS analysis?

A2: A SIL-IS, such as ergothioneine-d3 or -d9, is crucial for accurate and precise quantification. It has nearly identical chemical and physical properties to the endogenous ergothioneine, ensuring it behaves similarly during sample preparation, extraction, and ionization.[3] This allows it to effectively correct for matrix effects and variations in instrument response, which are significant challenges in complex biological samples.[3]

Q3: What are the primary sources of matrix effects in ergothioneine analysis?

A3: Matrix effects, which can suppress or enhance the analyte signal, primarily arise from co-eluting endogenous compounds from the biological matrix.[3] Key sources include:

  • Salts and phospholipids from plasma or serum, which can suppress ionization.[3]

  • Endogenous metabolites that compete for ionization.[3]

  • Proteins that are not completely removed during sample preparation.[3]

  • Hemolysis in blood samples, which introduces interfering compounds.[3]

Q4: How can I assess and mitigate matrix effects?

A4: The presence and extent of matrix effects can be evaluated using a post-extraction spike method. This involves comparing the peak area of ergothioneine spiked into a blank matrix extract with the peak area in a neat solution. Mitigation strategies include optimizing sample cleanup procedures (e.g., solid-phase extraction), improving chromatographic separation to resolve ergothioneine from interfering compounds, and using a reliable SIL-IS.[4]

Q5: What are the recommended storage conditions for biological samples intended for ergothioneine analysis?

A5: For long-term stability, it is recommended to store biological matrices such as plasma, serum, and whole blood at ultra-low temperatures, typically -70°C or -80°C. For short-term storage, -20°C is acceptable. It is important to minimize freeze-thaw cycles as they can lead to degradation of ergothioneine.[5] Ergothioneine is relatively stable at physiological pH but its stability can be affected by high temperatures (above 60°C) and extreme pH conditions (below 4 or above 8).[6]

Troubleshooting Guides

LC-MS/MS Analysis
Problem Potential Cause(s) Suggested Solution(s)
Low Signal Intensity / Poor Sensitivity Inefficient extraction; Analyte degradation; Ion suppression due to matrix effects; Suboptimal MS parameters.Optimize sample cleanup using solid-phase extraction (SPE); Ensure proper sample storage and handling to prevent degradation; Use a stable isotope-labeled internal standard to compensate for ion suppression; Infuse a standard solution to optimize MS parameters (e.g., cone voltage, collision energy).[4]
High Variability in Quantitative Results Inconsistent sample preparation; Analyte instability during processing; Fluctuations in instrument performance.Ensure precise and consistent solvent-to-sample ratios and vortexing/centrifugation conditions; Perform stability assessments as part of method validation; Run system suitability tests to monitor instrument performance.[5]
Peak Tailing or Splitting Column contamination or degradation; Poor sample solubility in the injection solvent; Incompatible mobile phase pH.Use a guard column and implement a column washing procedure; Ensure the injection solvent is compatible with the initial mobile phase; Adjust mobile phase pH (e.g., adding 0.1% formic acid) to improve peak shape.[4][7]
HPLC-UV Analysis
Problem Potential Cause(s) Suggested Solution(s)
Poor Resolution / Co-eluting Peaks Inadequate chromatographic separation; Matrix interference.Optimize mobile phase composition and gradient; Consider using a different column chemistry (e.g., HILIC for the polar ergothioneine); Enhance sample cleanup with SPE to remove interfering compounds.[7]
Inaccurate Quantification Co-absorption of matrix components with the analyte peak.Improve sample cleanup to remove interfering substances; If possible, use a more specific detector like a diode array detector (DAD) to assess peak purity.[2][7]
Baseline Noise or Drift Contaminated mobile phase or column; Detector lamp issue.Filter all mobile phases and use high-purity solvents; Flush the column with a strong solvent; Check the detector lamp's age and intensity.

Quantitative Data Summary

The following tables summarize the performance characteristics of LC-MS/MS and HPLC-UV methods for ergothioneine quantification.

Table 1: Performance Characteristics of LC-MS/MS Methods

ParameterPerformance MetricReference
Linearity Range5 - 200 ng/mL[8][9]
Correlation Coefficient (R²)> 0.999[8][9]
Limit of Detection (LOD)25 - 50 µg/kg[8][9]
Limit of Quantification (LOQ)50 - 100 µg/kg[8][9]
Recovery85.3 - 96.2%[8][9]
Intra-day Precision (%RSD)0.84 - 2.08%[8][9]

Table 2: Performance Characteristics of HPLC-UV Methods

ParameterPerformance MetricReference
Linearity Range0.01 - 0.1 mg/mL[8]
Correlation Coefficient (R²)> 0.999[8]
Limit of Quantification (LOQ)21 µg/L[7]
Recovery96.5 - 100.3%[8]
Repeatability (%RSD)< 0.5%[8]

Experimental Protocols

Protocol 1: Ergothioneine Quantification in Human Plasma by LC-MS/MS

This protocol utilizes protein precipitation for sample preparation followed by LC-MS/MS analysis with a stable isotope-labeled internal standard.

1. Materials and Reagents:

  • Ergothioneine analytical standard

  • Ergothioneine-d3 or -d9 internal standard (IS)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (K2-EDTA)

2. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of ergothioneine and the IS in LC-MS grade water.

  • Working Standard Solutions: Serially dilute the ergothioneine stock solution to prepare calibration standards.

  • IS Working Solution: Dilute the IS stock solution to an appropriate concentration (e.g., 1 µg/mL).

3. Sample Preparation:

  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add 150 µL of acetonitrile containing the IS.[3]

  • Vortex the mixture for 1 minute to precipitate proteins.[3]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[3]

  • Transfer the supernatant to an autosampler vial for analysis.

4. LC-MS/MS Parameters:

  • LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate ergothioneine from matrix components.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Ergothioneine: m/z 230 → 127

    • Ergothioneine-d9: m/z 239 → 127

Protocol 2: Ergothioneine Quantification in Mushroom Extracts by HPLC-UV

This protocol is for the analysis of ergothioneine in mushroom samples using HPLC with UV detection.

1. Materials and Reagents:

  • Ergothioneine analytical standard

  • HPLC grade ethanol and water

  • Formic acid

  • Dried mushroom sample

2. Preparation of Solutions:

  • Stock Solution (1 mg/mL): Prepare an ergothioneine stock solution in ethanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution.

3. Sample Preparation:

  • Pulverize the dried mushroom sample.

  • Disperse 20.0 g of the powder in 20.0 mL of ethanol.[8]

  • Sonicate the mixture for 30 minutes.[8]

  • Filter through a 0.45 µm nylon membrane filter.[8]

  • The filtrate is ready for HPLC analysis.

4. HPLC-UV Parameters:

  • LC Column: HILIC column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile/20 mmol/L ammonium acetate (85:15, v/v), pH 6.0

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 254 nm

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Matrix (e.g., Plasma, Tissue) add_is Add Stable Isotope Internal Standard sample->add_is precipitate Protein Precipitation (e.g., Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification

Caption: Ergothioneine Quantification Workflow using LC-MS/MS.

signaling_pathway cluster_transport Cellular Uptake cluster_antioxidant_response Antioxidant Response ergothioneine_ext Ergothioneine (Extracellular) octn1 OCTN1 (SLC22A4) ergothioneine_ext->octn1 Transport ergothioneine_int Ergothioneine (Intracellular) octn1->ergothioneine_int keap1 Keap1 ergothioneine_int->keap1 Inhibits nrf2 Nrf2 keap1->nrf2 Sequesters nrf2_nucleus Nrf2 (Nucleus) nrf2->nrf2_nucleus Translocation are Antioxidant Response Element (ARE) nrf2_nucleus->are Binds antioxidant_genes Antioxidant Genes (e.g., HO-1, NQO1) are->antioxidant_genes Activates Transcription

Caption: Ergothioneine's role in the Nrf2 antioxidant signaling pathway.

References

Validation & Comparative

Ergothioneine and Glutathione: A Comparative Guide to Antioxidant Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antioxidant efficacy of ergothioneine and glutathione, supported by experimental data, detailed methodologies, and pathway visualizations.

Ergothioneine (EGT) and glutathione (GSH) are two of the most important naturally occurring sulfur-containing antioxidants in the human body. While both play crucial roles in mitigating oxidative stress, they exhibit distinct mechanisms of action, bioavailability, and efficacy in protecting cells from damage induced by reactive oxygen species (ROS). This guide delves into a detailed comparison of their antioxidant capabilities, presenting quantitative data from various assays, outlining experimental protocols, and illustrating the key signaling pathways involved.

At a Glance: Key Differences in Antioxidant Properties

FeatureErgothioneine (EGT)Glutathione (GSH)
Source Primarily obtained from the diet (e.g., mushrooms, certain bacteria and fungi). The human body cannot synthesize it.Synthesized in the body from the amino acids cysteine, glutamate, and glycine.
Cellular Uptake Utilizes a specific transporter, OCTN1 (Organic Cation Transporter Novel 1), for active transport into cells and mitochondria.Does not have a specific transporter for direct cellular uptake; relies on precursor availability for intracellular synthesis.
Primary Site of Action Accumulates in high-stress tissues and specifically within mitochondria, the primary site of ROS production.Ubiquitously present in the cytosol of all cells.
Chemical Stability Highly stable at physiological pH and resistant to auto-oxidation.Less stable and can be rapidly oxidized.
Primary Antioxidant Role Direct scavenger of a wide range of reactive oxygen and nitrogen species, and a chelator of divalent metal cations.Acts as a direct free radical scavenger and a crucial cofactor for antioxidant enzymes like glutathione peroxidase. Also key in regenerating other antioxidants like vitamins C and E.

Quantitative Comparison of Antioxidant Efficacy

The following tables summarize quantitative data from studies evaluating the antioxidant capacity of ergothioneine and glutathione. It is important to note that a direct comparison of values from different assays can be challenging due to variations in experimental conditions.

In Vitro Antioxidant Capacity

A study by Franzoni et al. (2006) provided a direct comparison of the free radical scavenging capacity of ergothioneine and glutathione using the Total Oxyradical Scavenging Capacity (TOSC) assay.[1][2]

AntioxidantPeroxyl Radical Scavenging (TOSC units)Hydroxyl Radical Scavenging (TOSC units)Peroxynitrite Scavenging (TOSC units)
Ergothioneine (EGT) 5.53 ± 1.27 0.34 ± 0.09 5.2 ± 1.0
Glutathione (GSH) Not reported in this direct comparisonNot reported in this direct comparisonNot reported in this direct comparison
Reference Antioxidants
Trolox4.4 ± 0.6--
Uric Acid-0.21 ± 0.044.7 ± 0.9

Data presented as mean ± standard deviation. A higher TOSC value indicates greater antioxidant capacity.

The results from this study indicate that ergothioneine is a potent scavenger of peroxyl, hydroxyl, and peroxynitrite radicals.[1][2]

Cellular Antioxidant Activity in Human Skin Fibroblasts

A 2021 study investigated the protective effects of ergothioneine and glutathione against UVB-induced damage in human skin fibroblasts (Hs68 cells).

TreatmentCell Viability (%)ROS Production (% Inhibition)MMP-1 Production (% Inhibition)
UVB Control7400
Ergothioneine (50 µM) 86.32 Not specified, but showed inhibition90.03
Glutathione (100 µM) 93.06 Not specified, but showed inhibition68.35

Data adapted from a study on UVB-induced photoaging. Higher cell viability and higher % inhibition of ROS and MMP-1 indicate greater protective efficacy.

In this cellular model, both antioxidants demonstrated protective effects, with ergothioneine showing a particularly strong inhibition of matrix metalloproteinase-1 (MMP-1), an enzyme involved in collagen degradation and skin aging.

Mechanisms of Antioxidant Action

Ergothioneine and glutathione employ distinct yet complementary mechanisms to protect cells from oxidative damage.

Ergothioneine:

  • Direct Scavenging: Ergothioneine directly quenches a broad spectrum of reactive oxygen and nitrogen species.

  • Targeted Accumulation: Through the specific transporter OCTN1, ergothioneine is actively transported into tissues and cells experiencing high levels of oxidative stress, and importantly, into the mitochondria.[3] This targeted delivery to the primary site of ROS production is a key feature of its potent antioxidant activity.

  • Metal Chelation: Ergothioneine can chelate divalent metal cations, preventing them from participating in reactions that generate free radicals.

  • Activation of Antioxidant Pathways: Ergothioneine can activate the Nrf2 signaling pathway, which upregulates the expression of a wide range of antioxidant and detoxification enzymes.

Glutathione:

  • Master Antioxidant: Glutathione is often referred to as the body's "master antioxidant." It directly neutralizes free radicals and reactive oxygen species.

  • Enzymatic Cofactor: It is a critical cofactor for the enzyme glutathione peroxidase, which reduces hydrogen peroxide and lipid hydroperoxides.

  • Regeneration of Other Antioxidants: Glutathione plays a vital role in regenerating other important antioxidants, such as vitamins C and E, to their active forms.

  • Detoxification: Glutathione is essential for the detoxification of xenobiotics and endogenous toxins through conjugation reactions catalyzed by glutathione S-transferases.

Signaling Pathways

The antioxidant effects of ergothioneine and glutathione are mediated by complex signaling pathways.

Ergothioneine and the Nrf2 Signaling Pathway

Ergothioneine has been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of the cellular antioxidant response.

Nrf2_Pathway cluster_cell Cytoplasm cluster_nucleus Nucleus EGT Ergothioneine OCTN1 OCTN1 Transporter EGT->OCTN1 Uptake Keap1 Keap1 EGT->Keap1 Inhibits Keap1-Nrf2 binding OCTN1->Keap1 Cell Cell Membrane Nrf2 Nrf2 Keap1->Nrf2 Binding Cul3 Cul3 Keap1->Cul3 Ub Ubiquitination & Degradation Nrf2->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Ub Nucleus Nucleus ARE Antioxidant Response Element (ARE) Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes Transcription Nrf2_n->ARE Binds to

Ergothioneine activates the Nrf2 pathway, leading to the production of antioxidant enzymes.
The Glutathione Antioxidant System

Glutathione is central to a complex system of enzymes that detoxify reactive oxygen species.

Glutathione_Pathway ROS Reactive Oxygen Species (e.g., H2O2, ROOH) GSH Glutathione (Reduced) 2GSH H2O_ROH H2O + ROH ROS->H2O_ROH Detoxification GPx Glutathione Peroxidase (GPx) GSH->GPx GSSG Glutathione Disulfide (Oxidized) GSSG GR Glutathione Reductase (GR) GSSG->GR GPx->GSSG GPx->H2O_ROH GR->GSH Regeneration NADP NADP+ GR->NADP NADPH NADPH NADPH->GR

The glutathione redox cycle is crucial for detoxifying reactive oxygen species.

Experimental Protocols

The following are generalized protocols for common in vitro antioxidant assays that can be used to compare the efficacy of compounds like ergothioneine and glutathione.

Total Oxyradical Scavenging Capacity (TOSC) Assay

This assay measures the ability of an antioxidant to neutralize thermally generated peroxyl radicals.

TOSC_Workflow Start Start Prepare_Reagents Prepare Reagents: - KMBA solution - Peroxyl radical generator (ABAP) - Antioxidant solutions (EGT, GSH) Start->Prepare_Reagents Reaction_Mixture Incubate reaction mixture: KMBA + ABAP ± Antioxidant Prepare_Reagents->Reaction_Mixture Ethylene_Measurement Measure ethylene production via gas chromatography Reaction_Mixture->Ethylene_Measurement Data_Analysis Calculate TOSC units based on the inhibition of ethylene formation Ethylene_Measurement->Data_Analysis End End Data_Analysis->End

References

Ergothioneine vs. Other Thiol-Based Antioxidants in Neuroprotection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating prevalence of neurodegenerative diseases has intensified the search for effective neuroprotective agents. Among the promising candidates are thiol-based antioxidants, a class of compounds characterized by the presence of a sulfhydryl (-SH) group, which plays a pivotal role in mitigating oxidative stress—a key pathological hallmark of neurodegeneration. This guide provides a detailed, objective comparison of the neuroprotective properties of ergothioneine against other prominent thiol-based antioxidants: glutathione, N-acetylcysteine, and lipoic acid, supported by experimental data.

Executive Summary

Ergothioneine, a naturally occurring amino acid, distinguishes itself from other thiol antioxidants through its unique cellular uptake mechanism and high stability. While glutathione is the most abundant intracellular antioxidant, its therapeutic application is limited by poor bioavailability. N-acetylcysteine, a precursor to glutathione, offers better bioavailability and demonstrates neuroprotection through multiple mechanisms. Lipoic acid, another potent antioxidant, is notable for its ability to regenerate other antioxidants and its efficacy in both aqueous and lipid environments. This guide delves into the experimental evidence for each, providing a framework for their comparative evaluation in neuroprotective research and development.

Comparative Analysis of Neuroprotective Efficacy

The following tables summarize quantitative data from in vitro and in vivo studies, showcasing the neuroprotective effects of each antioxidant. It is crucial to note that the experimental conditions, including cell models, neurotoxins, and antioxidant concentrations, vary across studies, making direct comparisons challenging. The data is presented to reflect the evidence available for each compound under its specific tested conditions.

Table 1: Neuroprotective Effects of Ergothioneine (ET)
Experimental ModelNeurotoxin/InsultET ConcentrationKey Outcomes & Quantitative DataReference(s)
iPSC-derived Dopaminergic Neurons15 µM 6-OHDA1 mM- Increased cell viability by ~40% (MTT assay)- Attenuated the decrease in intracellular ATP levels.[1][1]
SH-SY5Y Neuroblastoma Cells15 µM 6-OHDA1 mM- Reduced loss of metabolic activity by ~30-40% (MTT assay)- Decreased mitochondrial ROS levels.[1][1]
GT1-7 Hypothalamic Neurons40 µM 6-OHDA0.5 - 1.0 mM- Restored cell viability to 78.1% and 82.8%, respectively (from ~50% with 6-OHDA alone)- Inhibited intracellular ROS production (which was increased to 188% by 6-OHDA).[2][2]
Mouse Model of Alzheimer's DiseaseAmyloid-beta (Aβ) 1-400.5 or 2 mg/kg/day (oral)- Significantly decreased escape latency in memory tests- Prevented Aβ accumulation and lipid peroxidation in the hippocampus.[3][3]
Table 2: Neuroprotective Effects of N-Acetylcysteine (NAC)
Experimental ModelNeurotoxin/InsultNAC ConcentrationKey Outcomes & Quantitative DataReference(s)
Differentiated SH-SY5Y Cells6-OHDANot specified- Significantly increased cell viability compared to 6-OHDA alone.[4]
SH-SY5Y CellsCompound 6 (induces oxidative stress)2 mM- Increased cell viability by 22.3% when co-treated with 1 µM of the toxin.[5]
Physically Active Males (Human Study)Exercise-induced oxidative stress1200 mg/day (oral)- Increased total antioxidant status by 38%- Increased reduced glutathione (GSH) levels by 33%.[6][7]
Table 3: Neuroprotective Effects of Glutathione (GSH)
Experimental ModelNeurotoxin/InsultGSH ConcentrationKey Outcomes & Quantitative DataReference(s)
Osteocyte-like MLO-Y4 cellsSerum starvationNot specified- Inhibited starvation-induced apoptosis- Down-regulated the RANKL/OPG ratio.[8]
In vitro chemical assaysN/AVaried- TEAC value of 0.57 in the CUPRAC method, compared to 1.51 for the ABTS method, indicating differing antioxidant capacities depending on the assay.[9]
Table 4: Neuroprotective Effects of Lipoic Acid (LA)
Experimental ModelNeurotoxin/InsultLA ConcentrationKey Outcomes & Quantitative DataReference(s)
SH-SY5Y CellsButhionine sulfoximine (GSH depletion)Not specified- Effectively prevented cell death induced by GSH depletion.[10]
SH-SY5Y CellsAdvanced glycation end-products (AGEs)0.1 g/L- Significantly increased cell metabolism (MTT assay)- Significantly decreased LDH leakage rate- Markedly inhibited the expression of RAGE mRNA.[11]
Physically Active Males (Human Study)Exercise-induced oxidative stress600 mg/day (oral)- Increased total antioxidant status by 9%.[6][7]

Signaling Pathways in Neuroprotection

The neuroprotective effects of these thiol antioxidants are mediated through various signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapeutic strategies.

Ergothioneine

Ergothioneine's neuroprotective actions are closely linked to its specific uptake by the OCTN1 transporter, allowing it to accumulate in neurons.[1] Its primary mechanisms include direct scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS), chelation of metal ions, and maintenance of the glutathione pool.[12][13]

Ergothioneine_Pathway ET Ergothioneine OCTN1 OCTN1 Transporter ET->OCTN1 Uptake ROS ROS/RNS ET->ROS Scavenges Mito Mitochondria ET->Mito Protects Neuroprotection Neuroprotection ET->Neuroprotection Neuron Neuron OCTN1->Neuron Apoptosis Apoptosis ROS->Apoptosis Mito->ROS Generation Mito->Neuroprotection Neurotoxins Neurotoxins (e.g., 6-OHDA, Aβ) OxidativeStress Oxidative Stress Neurotoxins->OxidativeStress OxidativeStress->ROS OxidativeStress->Mito Dysfunction

Ergothioneine Neuroprotective Pathway
Glutathione (GSH)

As the most abundant endogenous antioxidant, glutathione directly neutralizes ROS and is a critical cofactor for antioxidant enzymes like glutathione peroxidase. It also plays a role in the detoxification of xenobiotics.

Glutathione_Pathway GSH Glutathione (GSH) ROS ROS GSH->ROS Neutralizes GPx Glutathione Peroxidase GSH->GPx Cofactor Detox Detoxification GSH->Detox Neuroprotection Neuroprotection GSH->Neuroprotection ROS->GSH Oxidizes GSSG GSSG GPx->GSSG GR Glutathione Reductase GSSG->GR GR->GSH Reduces NADP NADP+ GR->NADP NADPH NADPH NADPH->GR Detox->Neuroprotection

Glutathione Antioxidant Cycle
N-Acetylcysteine (NAC)

N-acetylcysteine primarily acts as a precursor for glutathione synthesis, thereby replenishing intracellular GSH levels. It can also directly scavenge ROS and modulate inflammatory pathways.

NAC_Pathway NAC N-Acetylcysteine (NAC) Cysteine Cysteine NAC->Cysteine Deacetylation ROS ROS NAC->ROS Direct Scavenging Inflammation Inflammation NAC->Inflammation Modulation GSH Glutathione (GSH) Cysteine->GSH Synthesis Neuroprotection Neuroprotection GSH->Neuroprotection

N-Acetylcysteine's Neuroprotective Mechanisms
Lipoic Acid (LA)

Lipoic acid and its reduced form, dihydrolipoic acid (DHLA), are potent antioxidants that can regenerate other antioxidants like vitamin C, vitamin E, and glutathione. LA also influences several signaling pathways, including the PI3K/Akt pathway, which is crucial for cell survival.

LipoicAcid_Pathway LA Lipoic Acid (LA) DHLA DHLA LA->DHLA Reduction ROS ROS LA->ROS Scavenges PI3K_Akt PI3K/Akt Pathway LA->PI3K_Akt Activates DHLA->LA Oxidation DHLA->ROS Scavenges GSH_regen GSH Regeneration DHLA->GSH_regen VitC_E_regen Vitamin C & E Regeneration DHLA->VitC_E_regen Neuroprotection Neuroprotection GSH_regen->Neuroprotection VitC_E_regen->Neuroprotection CellSurvival Cell Survival PI3K_Akt->CellSurvival CellSurvival->Neuroprotection

Lipoic Acid's Multifaceted Neuroprotection

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Workflow Start Seed cells in 96-well plate Treat Treat with neurotoxin and/or antioxidant Start->Treat Incubate1 Incubate (e.g., 24h) Treat->Incubate1 AddMTT Add MTT solution Incubate1->AddMTT Incubate2 Incubate (2-4h) AddMTT->Incubate2 Solubilize Add solubilization solution (e.g., DMSO) Incubate2->Solubilize Read Measure absorbance at 570 nm Solubilize->Read End Analyze data Read->End

MTT Assay Workflow

Procedure:

  • Cell Plating: Seed neuronal cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Remove the culture medium and add fresh medium containing the neurotoxin with or without the antioxidant compound at various concentrations. Include appropriate vehicle controls.

  • Incubation: Incubate the plate for the desired period (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells after subtracting the background absorbance.

Intracellular ROS Detection (DCFH-DA Assay)

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for measuring intracellular reactive oxygen species. DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Workflow:

DCFH_DA_Workflow Start Seed cells in plate or dish Load Load cells with DCFH-DA solution Start->Load Incubate1 Incubate (30-60 min) Load->Incubate1 Wash Wash cells to remove excess probe Incubate1->Wash Treat Treat with neurotoxin and/or antioxidant Wash->Treat Incubate2 Incubate for defined period Treat->Incubate2 Measure Measure fluorescence (Ex/Em ~485/530 nm) Incubate2->Measure End Analyze data Measure->End

DCFH-DA Assay Workflow

Procedure:

  • Cell Plating: Culture neuronal cells in a suitable format (e.g., 96-well black plate with a clear bottom) to the desired confluency.

  • Probe Loading: Remove the culture medium and incubate the cells with DCFH-DA solution (typically 10-25 µM in serum-free medium) for 30-60 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells twice with warm PBS or serum-free medium to remove the extracellular DCFH-DA.

  • Treatment: Add the medium containing the neurotoxin and/or antioxidant to the cells.

  • Fluorescence Measurement: Immediately or after a specified incubation period, measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Quantify the change in fluorescence intensity relative to control cells to determine the level of intracellular ROS.

Conclusion

Ergothioneine, glutathione, N-acetylcysteine, and lipoic acid all demonstrate significant neuroprotective potential, primarily through their ability to counteract oxidative stress. Ergothioneine's unique transport-mediated accumulation in neurons and its high stability make it a particularly compelling candidate for further investigation. Glutathione, while a cornerstone of cellular antioxidant defense, faces challenges in terms of therapeutic delivery. N-acetylcysteine and lipoic acid represent valuable neuroprotective agents with distinct advantages in bioavailability and broader mechanisms of action, respectively.

The choice of antioxidant for a specific therapeutic application will depend on a variety of factors, including the specific neurodegenerative condition, the desired mechanism of action, and the pharmacokinetic and pharmacodynamic properties of the compound. The experimental data and protocols presented in this guide provide a foundation for researchers to make informed decisions and design further comparative studies to elucidate the relative therapeutic potential of these promising thiol-based antioxidants.

References

A Comparative Guide to the Validation of Ergothioneine as a Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of L-ergothioneine (ET) as a validated and emerging biomarker for specific diseases, with a focus on neurodegenerative and cardiovascular conditions. The information presented is supported by experimental data from peer-reviewed studies to aid in research and development applications.

Introduction to Ergothioneine

Ergothioneine is a naturally occurring amino acid derivative that humans acquire exclusively from their diet, with fungi being a primary source.[1] It functions as a potent antioxidant and cytoprotectant, accumulating in tissues subjected to high levels of oxidative stress and inflammation, such as the liver, kidneys, and erythrocytes.[2] Its uptake and retention in human cells are critically dependent on a specific transporter protein known as the Organic Cation Transporter Novel Type 1 (OCTN1), encoded by the SLC22A4 gene.[3][4] Cells lacking this transporter cannot effectively accumulate ergothioneine.[3] This unique transport mechanism and its role in mitigating oxidative damage form the basis of its investigation as a biomarker for diseases where oxidative stress is a key pathological factor.[2][5]

Ergothioneine in Neurodegenerative Diseases

A growing body of evidence links depleted ergothioneine levels to the presence and severity of several neurodegenerative disorders. Studies consistently show an inverse correlation between plasma ET concentrations and cognitive decline.

Key Findings:

  • Association with Disease Severity: Decreased plasma ET levels have been observed in patients with mild cognitive impairment, with further incremental decreases seen in those with dementia, including Alzheimer's and vascular dementia.[5][6] This suggests that low ET levels are associated with the severity of the disease.[5][6]

  • Link to Pathophysiology: Lower ET concentrations are significantly associated with established neuroimaging markers of neurodegeneration, such as reduced global cortical thickness, smaller hippocampal volumes, and a greater burden of white matter hyperintensities.[5][6][7]

  • Prognostic Potential: In elderly individuals attending memory clinics, lower baseline plasma ET was found to predict faster rates of cognitive and functional decline over a follow-up period of up to five years, particularly in non-demented individuals.[7]

  • Parkinson's Disease: Plasma levels of ET have been reported to be significantly lower in patients with Parkinson's disease compared to age-matched healthy controls, suggesting that ET deficiency may be a risk factor.[8]

Comparative Data Summary: Ergothioneine in Neurodegeneration

Disease/Condition Key Finding Associated Markers/Outcomes Reference Study Insights
Cognitive Impairment & Dementia Lower plasma ET levels are associated with diagnosis and severity. Reduced cortical thickness, reduced hippocampal volume, increased white matter hyperintensities. ET levels decrease along the clinical continuum from no cognitive impairment to dementia.[5][6]
Pre-Dementia Low plasma ET predicts the rate of future cognitive and functional decline. Faster decline in memory, executive function, attention, and language domains. The association was strongest in non-demented individuals, highlighting its potential as a prognostic biomarker.[7]
Alzheimer's Disease (Pathology) The ET metabolite ratio (HC:ET) may indicate cognitive resilience to amyloid pathology. Attenuated cognitive decline despite high plasma p-tau181 (an amyloid marker). A high HC:ET ratio was associated with a moderating effect on amyloid-related cognitive decline.[9]

| Parkinson's Disease | Significantly lower plasma ET levels in patients compared to healthy controls. | Dopaminergic neuron loss, mitochondrial dysfunction. | ET treatment showed neuroprotective effects in preclinical models of Parkinson's disease.[8] |

Ergothioneine in Cardiovascular Disease (CVD)

In contrast to neurodegeneration, higher levels of ergothioneine are associated with cardiovascular protection. Large-scale, long-term observational studies have identified ET as a strong biomarker for reduced cardiovascular risk and mortality.

Key Findings:

  • Reduced Morbidity and Mortality: In a population-based study with over 21 years of follow-up, higher plasma ET was the metabolite most significantly associated with a lower risk of developing cardiovascular disease and a lower rate of both cardiovascular and all-cause mortality.[10][11]

  • Independent Risk Marker: This protective association remained significant even after adjusting for traditional cardiovascular risk factors, including age, sex, BMI, cholesterol levels, blood pressure, and smoking status.[10]

  • Link to Healthy Diet: The same study identified ergothioneine as the top biomarker for a "health-conscious food pattern," linking its protective effects to dietary habits.[10][12] The strongest dietary correlation was with vegetable intake.[10]

Comparative Data Summary: Ergothioneine in Cardiovascular Health

Endpoint Hazard Ratio (HR) per 1 Standard Deviation Increase in Ergothioneine Statistical Significance (p-value) Study Insights
Coronary Artery Disease 0.80 - 0.85 p < 0.01 Higher ET is strongly linked to a lower risk of developing coronary disease.[10][11]
Cardiovascular Mortality 0.76 - 0.79 p < 0.002 Individuals with higher ET levels had a significantly lower risk of dying from cardiovascular causes.[10][11]

| All-Cause Mortality | 0.82 - 0.86 | p < 0.0001 | Higher ET levels were associated with a reduced risk of death from any cause over a 21-year period.[10][11] |

Experimental Protocols & Methodologies

Accurate quantification of ergothioneine is critical for its validation as a biomarker. The gold standard analytical method is Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS).[13]

Protocol: Quantification of Ergothioneine in Human Plasma

This protocol describes a typical protein precipitation method for sample preparation followed by ID-LC-MS/MS analysis.[13]

  • Sample Collection: Collect whole blood in EDTA or heparin tubes. Centrifuge to separate plasma. Store plasma at -80°C until analysis.

  • Preparation of Reagents:

    • Internal Standard (IS) Working Solution: Prepare a solution of a stable isotope-labeled standard (e.g., d3-Ergothioneine) in a suitable solvent.

    • Precipitation Solvent: Ice-cold acetonitrile.

    • Reconstitution Solvent: Mobile phase A (e.g., water with 0.1% formic acid).

  • Sample Preparation Procedure:

    • Aliquoting: Transfer 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.[13]

    • Internal Standard Spiking: Add 10 µL of the IS working solution to the plasma.[13]

    • Protein Precipitation: Add 200 µL of ice-cold acetonitrile to the sample to precipitate proteins.[13]

    • Vortexing: Vortex the mixture vigorously for 1 minute.

    • Centrifugation: Centrifuge the tube at 14,000 x g for 10 minutes at 4°C.[13]

    • Supernatant Transfer: Carefully collect the clear supernatant and transfer it to a new tube or a 96-well plate.[13]

    • Evaporation: Dry the supernatant under a gentle stream of nitrogen gas.

    • Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solvent.[13]

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reversed-phase column with a gradient elution.

      • Mobile Phase A: Water with 0.1% Formic Acid.[13]

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[13]

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) to detect the specific mass transitions for both native ergothioneine and the deuterated internal standard.

  • Quantification: Calculate the concentration of ergothioneine in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations.

Signaling Pathways and Workflows

Ergothioneine Transport and Antioxidant Action

The biological activity of ergothioneine is initiated by its transport into the cell via the OCTN1 transporter. Once inside, it can directly neutralize reactive oxygen species (ROS), thereby protecting cellular components like DNA, proteins, and lipids from oxidative damage.

cluster_extracellular Extracellular Space / Bloodstream cluster_cell Intracellular Space ET_diet Ergothioneine (from Diet) OCTN1 OCTN1 Transporter (SLC22A4) ET_diet->OCTN1 Uptake ET_cell Intracellular Ergothioneine OCTN1->ET_cell ROS Reactive Oxygen Species (ROS) ET_cell->ROS Neutralizes OxStress Oxidative Stress & Cell Damage ROS->OxStress causes Cell Cellular Components (DNA, Lipids, Proteins) OxStress->Cell

Caption: Ergothioneine transport via OCTN1 and its intracellular antioxidant role.

Experimental Workflow for Biomarker Validation

The process of validating ergothioneine as a biomarker involves several distinct stages, from cohort definition and sample collection to sophisticated analytical measurement and statistical analysis.

A 1. Cohort Selection (e.g., Disease vs. Healthy Control) B 2. Sample Collection (Blood Draw) A->B C 3. Sample Processing (Plasma/Serum Separation) B->C D 4. Sample Preparation (Protein Precipitation, IS Spiking) C->D E 5. Analytical Measurement (ID-LC-MS/MS) D->E F 6. Data Analysis (Quantification & Statistics) E->F G 7. Biomarker Validation (Correlation with Disease State/Outcome) F->G

Caption: General experimental workflow for ergothioneine biomarker validation.

References

A Comparative Analysis of Ergothioneine Levels Across Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of ergothioneine (EGT) levels across various biological species. Ergothioneine, a naturally occurring sulfur-containing amino acid derived from histidine, is a potent antioxidant and cytoprotectant.[1] Unlike plants and animals, which acquire ergothioneine through their diet, it is synthesized by a range of fungi and bacteria.[2] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on EGT distribution, quantification methodologies, and related signaling pathways.

Quantitative Analysis of Ergothioneine Levels

The concentration of ergothioneine varies significantly among different species and even between tissues within the same organism. The following tables summarize the reported levels of ergothioneine in various fungi, bacteria, plants, and animals. It is important to note that these values are influenced by factors such as the specific species or strain, growth conditions, and the analytical methods employed for quantification.

Table 1: Ergothioneine Content in Fungi

SpeciesCommon NameErgothioneine Content (mg/kg dry weight)Reference
Pleurotus ostreatusOyster Mushroom822.1 ± 20.6[3]
Lentinula edodesShiitake Mushroom2840[4]
Agaricus bisporus (brown)Portobello Mushroom9.3[4]
Agaricus bisporus (white)White Button Mushroom4.6[4]
Grifola frondosaMaitake400 - 2000[5]
Boletus edulisPorciniUp to 7270[6]
Flammulina velutipesEnoki Mushroom>2800 (in extract)[7]

Table 2: Ergothioneine Content in Bacteria and Cyanobacteria

SpeciesTypeErgothioneine ContentReference
Mycobacterium smegmatisBacterium17 pg/10⁵ cells[8]
Mycobacterium tuberculosisBacterium40 - 300 ng/10⁸ cells[8]
Scytonema sp.CyanobacteriumUp to 800 mg/kg dry weight[9]
Oscillatoria sp.CyanobacteriumUp to 800 mg/kg dry weight[9]
Methylobacterium aquaticumBacteriumUp to 7000 mg/kg dry cell weight[2]

Table 3: Ergothioneine Content in Plants and Fermented Foods

ProductCommon NameErgothioneine Content (mg/kg wet weight unless specified)Reference
Oats-~2.0[10]
Black Beans-Enriched when grown with certain fungi[11]
Asparagus-10-18[10]
TempehFermented Soybean201 (dry weight)[10]
Whole grain wheat bread-0.53[8]

Table 4: Ergothioneine Content in Animal Tissues

SpeciesTissueErgothioneine ContentReference
Mouse (C57BL6J)LiverHigh concentration[12]
Mouse (C57BL6J)KidneyHigh concentration[12]
Mouse (C57BL6J)BrainLower concentration[12]
BovineLensHigh concentration[13]
PorcineRetinaHigh concentration[13]
HumanRed Blood CellsOften exceeding 1.5 mM[12]
Tuna (Thunnus thynnus)Muscle3.5 µg/g wet mass[14]
SwordfishMuscle1.1 µg/g wet mass[14]
TroutMuscle0.07 µg/g[14]

Experimental Protocols for Ergothioneine Quantification

Accurate quantification of ergothioneine is crucial for comparative studies. The most common and reliable methods are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation

For Fungal and Plant Samples:

  • Lyophilize (freeze-dry) the sample to a constant weight.

  • Grind the dried sample into a fine powder.

  • Extract ergothioneine using a suitable solvent, such as 70% ethanol or a methanol-water mixture.[3][9]

  • Vortex or sonicate the mixture to ensure efficient extraction.

  • Centrifuge the mixture to pellet solid debris.

  • Filter the supernatant through a 0.22 µm or 0.45 µm filter before analysis.

For Animal Tissues and Plasma:

  • Homogenize tissue samples in a suitable buffer.

  • For plasma or tissue homogenates, precipitate proteins using a cold organic solvent like acetonitrile or methanol, often containing 0.1% formic acid.[15]

  • Vortex the mixture and incubate at a low temperature (e.g., -20°C) to enhance precipitation.[15]

  • Centrifuge at high speed to pellet the precipitated proteins.

  • Carefully collect the supernatant for analysis. For sensitive analyses, an evaporation and reconstitution step in the initial mobile phase may be employed.[1]

LC-MS/MS Method

This method offers high sensitivity and specificity for ergothioneine quantification.

  • Chromatographic System: A UHPLC or HPLC system.

  • Column: A C18 or HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used.[16]

  • Mobile Phase: A gradient elution is commonly employed using:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[16]

  • Flow Rate: Typically in the range of 0.2-0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • MRM Transitions: The multiple reaction monitoring (MRM) transitions for ergothioneine and its deuterated internal standard (e.g., Ergothioneine-d9) are monitored for quantification. A common transition for ergothioneine is m/z 230 -> 127.[1]

  • Quantification: A calibration curve is generated using a series of known concentrations of an ergothioneine standard. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in sample processing.[16]

Signaling Pathways and Biosynthesis

Ergothioneine Biosynthesis Pathway

Ergothioneine is synthesized from the amino acids histidine and cysteine, with S-adenosylmethionine (SAM) serving as a methyl donor. The biosynthesis can occur through both aerobic and anaerobic pathways.[13]

  • Aerobic Pathway: Found in mycobacteria and fungi, this pathway involves a series of enzymatic steps catalyzed by the Egt enzymes (EgtA, EgtB, EgtC, EgtD, EgtE in mycobacteria; Egt1 and Egt2 in fungi).[17][18]

  • Anaerobic Pathway: Observed in certain bacteria, this pathway utilizes different enzymes (EanA and EanB) to produce ergothioneine.[13]

Ergothioneine_Biosynthesis cluster_aerobic Aerobic Pathway (Fungi & Mycobacteria) cluster_anaerobic Anaerobic Pathway (Bacteria) Histidine L-Histidine Hercynine Hercynine Histidine->Hercynine EgtD / Egt1 (Methyltransferase) SAM1 S-Adenosyl- L-methionine (SAM) SAM1->Hercynine Intermediate Hercynylcysteine sulfoxide Hercynine->Intermediate EgtB / Egt1 (Sulfoxide synthase) Cysteine L-Cysteine Cysteine->Intermediate Ergothioneine1 Ergothioneine Intermediate->Ergothioneine1 EgtE / Egt2 (C-S lyase) Histidine2 L-Histidine Hercynine2 Hercynine Histidine2->Hercynine2 EanA (Methyltransferase) SAM2 S-Adenosyl- L-methionine (SAM) SAM2->Hercynine2 Ergothioneine2 Ergothioneine Hercynine2->Ergothioneine2 EanB (Sulfurtransferase) Sulfur_donor Sulfur Donor Sulfur_donor->Ergothioneine2

Fig 1. Simplified Ergothioneine Biosynthesis Pathways.

KEAP1-NRF2 Signaling Pathway and Ergothioneine

Ergothioneine is known to modulate the Keap1-Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept at low levels by Keap1-mediated ubiquitination and subsequent proteasomal degradation. In the presence of oxidative stress or inducers like ergothioneine, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of a battery of antioxidant and cytoprotective genes.

KEAP1_NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGT Ergothioneine Keap1 Keap1 EGT->Keap1 inhibition ROS Oxidative Stress (ROS) ROS->Keap1 inhibition Nrf2 Nrf2 Keap1->Nrf2 binds Ub Ubiquitin Keap1->Ub Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_stable Nrf2 (stabilized) Nrf2->Nrf2_stable dissociation Cul3 Cul3 Cul3->Keap1 Cul3->Ub Ub->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2_stable->ARE binds Nrf2_stable->ARE Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Experimental_Workflow Sample_Collection 1. Sample Collection (e.g., Tissue, Plasma, Mushroom) Sample_Prep 2. Sample Preparation (Homogenization, Protein Precipitation, Extraction) Sample_Collection->Sample_Prep IS_Spike 3. Internal Standard Spiking (e.g., Ergothioneine-d9) Sample_Prep->IS_Spike LC_Separation 4. LC Separation (C18 or HILIC column) IS_Spike->LC_Separation MS_Detection 5. MS/MS Detection (ESI+, MRM mode) LC_Separation->MS_Detection Data_Analysis 6. Data Analysis (Quantification using calibration curve) MS_Detection->Data_Analysis Results Results (Ergothioneine Concentration) Data_Analysis->Results

References

A Comparative Guide to Analytical Methods for Ergothioneine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ergothioneine, a naturally occurring amino acid with potent antioxidant properties, is a molecule of significant interest in biomedical research and drug development. Accurate and reliable quantification of ergothioneine in various biological matrices is crucial for understanding its physiological role, pharmacokinetics, and therapeutic potential. This guide provides an objective comparison of the most common analytical methods for ergothioneine quantification, supported by experimental data, to assist researchers in selecting the most appropriate method for their needs.

The primary methods for ergothioneine analysis include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with various detectors, and colorimetric assays. Each method offers a unique balance of sensitivity, specificity, throughput, and cost.

Method Comparison

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely considered the gold standard for ergothioneine quantification due to its superior sensitivity and specificity.[1][2] This technique allows for the precise detection and quantification of ergothioneine, even in complex biological matrices, by minimizing interference from other compounds.[2]

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a more accessible and cost-effective alternative to LC-MS/MS.[3] While robust, HPLC-UV is generally less sensitive and more susceptible to matrix interference.[2] To enhance sensitivity, HPLC can be paired with a fluorescence detector, which often necessitates a pre-column derivatization step to make ergothioneine fluorescent.[2] Another HPLC-based approach is Hydrophilic Interaction Liquid Chromatography (HILIC), which is particularly well-suited for retaining and separating polar compounds like ergothioneine.[4]

Colorimetric assays offer a simpler and often higher-throughput method for ergothioneine determination but typically lack the specificity and sensitivity of chromatographic techniques.[5]

Quantitative Performance Data

The following table summarizes the key performance parameters of different analytical methods for ergothioneine quantification based on published data. It is important to note that these values can vary depending on the specific instrumentation, sample matrix, and experimental conditions.

ParameterLC-MS/MSHPLC-UV / HILICHPLC-Fluorescence
Linearity Range 5 - 200 ng/mL[1][3]0.01 - 0.1 mg/mL[3][6]0.3 - 10 µmol/L[7]
Correlation Coefficient (r²) ≥ 0.999[1][3]> 0.999[3]0.999[7]
Limit of Detection (LOD) 25 - 50 µg/kg[1][3]Not specifiedNot specified
Limit of Quantification (LOQ) 50 - 100 µg/kg[1][3]21 µg/L (HILIC)[8]0.15 µmol/L[7]
Intra-day Precision (%RSD) 0.84% - 2.08%[1]< 0.5%[3]~6%[7]
Inter-day Precision (%RSD) 1.3% - 5.7%[1]1.03% (HILIC)[9]~6%[7]
Accuracy (% Recovery) 85.3% - 100.8%[1][10]96.5% - 100.3%[3][6]~96%[7]

Experimental Workflows

The general workflow for the analysis of ergothioneine using chromatographic methods involves sample preparation, chromatographic separation, and detection. The specific steps can vary depending on the chosen method and the sample matrix.

Ergothioneine Analytical Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Precipitation Protein Precipitation Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Evaporation Evaporation (Optional) Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Chromatography Chromatographic Separation (HPLC / LC) Reconstitution->Chromatography Detection Detection (UV / MS / Fluorescence) Chromatography->Detection Quantification Quantification Detection->Quantification Results Results Quantification->Results

General workflow for ergothioneine analysis.

A key decision in developing a robust analytical method is the choice of technique, which is often dictated by the required sensitivity and the complexity of the sample matrix.

Method Selection Logic Start Start: Need to quantify Ergothioneine HighSensitivity High Sensitivity & Specificity Required? Start->HighSensitivity ComplexMatrix Complex Biological Matrix? HighSensitivity->ComplexMatrix Yes Derivatization Derivatization Step Acceptable? HighSensitivity->Derivatization No LCMS LC-MS/MS ComplexMatrix->LCMS Yes HPLC_FLD HPLC-FLD ComplexMatrix->HPLC_FLD No HPLC_UV HPLC-UV Derivatization->HPLC_UV No Derivatization->HPLC_FLD Yes

Decision tree for selecting an analytical method.

Experimental Protocols

Below are detailed experimental protocols for the key analytical methods discussed.

LC-MS/MS Method

This protocol describes a robust method for the quantification of ergothioneine in biological samples using an isotope-dilution approach.[1]

1. Sample Preparation (Protein Precipitation)

  • Thaw biological samples (e.g., plasma, whole blood) on ice.[10]

  • To 100 µL of the sample, add 10 µL of an internal standard solution (e.g., Ergothioneine-d3).[1]

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[1]

  • Vortex the mixture for 30 seconds.[1]

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.[1]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]

  • Transfer the supernatant to a new microcentrifuge tube.[1]

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.[1]

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.[1]

2. LC-MS/MS System and Conditions

  • LC System: Agilent 1200 Series or equivalent.[6]

  • Column: Reverse-phase C18 column.[2]

  • Mobile Phase A: Water with 0.1% Formic Acid.[10]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[10]

  • Gradient: A typical gradient might run from 5% B to 95% B over several minutes.[10]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temperature: 40°C.[1]

  • Injection Volume: 2 µL.[1]

  • Mass Spectrometer: QTRAP 5500 or equivalent.[11]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[1]

  • MRM Transitions: Ergothioneine: m/z 230 > 127.[1]

  • Spray Voltage: 5500 V.[1]

  • Ion Source Temperature: 500°C.[1]

HPLC-UV (Aqueous Normal Phase) Method for Mushrooms

This protocol is adapted for the analysis of ergothioneine in mushroom samples.[6]

1. Sample Preparation

  • Pulverize dried mushroom samples.[3]

  • Disperse 20.0 g of the pulverized sample in 20.0 mL of ethanol.[3]

  • Sonicate the mixture for 30 minutes.[3]

  • Filter the insoluble materials using a 0.45 µm nylon membrane filter.[3]

  • The resulting filtrate is used for HPLC analysis.[3]

2. HPLC System and Conditions

  • HPLC System: Agilent 1200 Series LC system with a diode array detector (DAD) or UV-VIS detector.[6]

  • Column: Cogent Diamond Hydride column (100 x 4.6 mm).[12]

  • Mobile Phase A: Deionized water with 0.1% formic acid.[6]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]

  • Gradient: An aqueous normal phase (ANP) gradient is used.[6]

  • Flow Rate: 1 mL/min.[6]

  • Column Temperature: 30°C.[6]

  • Detection Wavelength: 254 nm.[6]

HILIC Method for Fermentation Broth

This protocol is designed for the quantification of ergothioneine in fermentation broth.[8]

1. Sample Preparation

  • Sample preparation for fermentation broth typically involves centrifugation to remove cells, followed by filtration of the supernatant through a 0.22 µm filter.

2. HILIC System and Conditions

  • Column: Venusil HILIC column (250 × 4.6 mm, 5 µm).[8]

  • Mobile Phase: Isocratic mixture of acetonitrile and 20 mmol/L ammonium acetate solution (85:15, v/v), adjusted to pH 6.0 with acetic acid.[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 40°C.[8]

  • Detection Wavelength: 254 nm.[8]

  • Injection Volume: 10 µL.[8]

Conclusion

The choice of an analytical method for ergothioneine quantification is a critical decision that depends on the specific research question, the nature of the sample, and the available resources. For studies requiring high sensitivity and specificity, particularly in complex biological matrices, LC-MS/MS is the unequivocal method of choice.[2] HPLC-UV offers a reliable and cost-effective alternative for routine analysis when ergothioneine concentrations are expected to be relatively high.[2] HILIC provides an excellent option for the analysis of the polar ergothioneine molecule, especially in samples like fermentation broths.[4] By carefully considering the performance characteristics and experimental requirements of each method, researchers can ensure the generation of accurate and reproducible data in their pursuit of understanding the roles of ergothioneine in health and disease.

References

Ergothioneine vs. Vitamin C: A Comparative Analysis of Efficacy in Preventing Lipid Peroxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of ergothioneine and vitamin C in preventing lipid peroxidation, supported by available experimental data. While direct head-to-head studies quantifying the inhibitory effects of both compounds in the same lipid peroxidation model are limited, this analysis synthesizes findings from various studies to offer a comprehensive overview for research and development professionals.

Executive Summary

Both ergothioneine and vitamin C are potent antioxidants capable of mitigating lipid peroxidation, a critical process in cellular damage implicated in numerous diseases. Evidence suggests that ergothioneine may offer advantages in specific biological contexts due to its targeted accumulation in tissues with high oxidative stress, its exceptional stability, and its distinct mechanistic actions, including the activation of the Nrf2 antioxidant response pathway. Vitamin C, a well-established water-soluble antioxidant, effectively scavenges free radicals and plays a crucial role in regenerating other antioxidants like vitamin E. However, its efficacy can be context-dependent, and it may even exhibit pro-oxidant properties in the presence of free transition metals.

Quantitative Data on Lipid Peroxidation Inhibition

The following tables summarize the available quantitative data on the inhibition of lipid peroxidation by ergothioneine and vitamin C from different studies. It is crucial to note that the experimental conditions, including the model system and the method of inducing peroxidation, vary between these studies, which precludes a direct comparison of the presented values.

Table 1: Efficacy of Ergothioneine in Inhibiting Lipid Peroxidation

ConcentrationPercent InhibitionExperimental ModelInducer of Lipid PeroxidationMethod of MeasurementReference
20 µM67%Phosphatidylcholine liposomesAlloxanNot specifiedDong et al. (as cited in multiple sources)
100 µM100%Phosphatidylcholine liposomesAlloxanNot specifiedDong et al. (as cited in multiple sources)

Table 2: Efficacy of Vitamin C in Inhibiting Lipid Peroxidation

ConcentrationEffectExperimental ModelInducer of Lipid PeroxidationMethod of MeasurementReference
50-200 µMRetarded initiation of lipid oxidation for at least 4 hoursHuman HDLCu2+ ionsTBARS and lipid dienes[1]
80 µM or lowerInduced lipid peroxidation (in the presence of 20 µM Fe)Linoleic acid micellesFe-VcConjugated diene production[2]
100 µM or higherInhibited lipid peroxidation (in the presence of 20 µM Fe)Linoleic acid micellesFe-VcConjugated diene production[2]

Note: The data for vitamin C highlights its dual role as both an antioxidant and a potential pro-oxidant depending on the concentration and the presence of metal ions.

Experimental Protocols

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Malondialdehyde (MDA)

A commonly employed method to quantify lipid peroxidation is the TBARS assay, which measures the concentration of malondialdehyde (MDA), a secondary product of lipid peroxidation.

Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored MDA-TBA adduct, which can be quantified spectrophotometrically at approximately 532 nm.

General Protocol: [3][4]

  • Sample Preparation: Biological samples (e.g., cell lysates, tissue homogenates, plasma) are prepared. To prevent further oxidation during the assay, antioxidants like butylated hydroxytoluene (BHT) may be added.

  • Acidification and TBA Reaction: An acidic reagent (e.g., trichloroacetic acid) is added to the sample to precipitate proteins and provide the necessary acidic environment. Subsequently, a TBA solution is added.

  • Incubation: The mixture is incubated at a high temperature (typically 95-100°C) for a specific duration (e.g., 60 minutes) to facilitate the reaction between MDA and TBA.

  • Cooling and Centrifugation: The reaction is stopped by cooling the samples on ice. Centrifugation is then performed to pellet any precipitate.

  • Measurement: The absorbance of the supernatant is measured at 532 nm using a spectrophotometer.

  • Quantification: The MDA concentration in the samples is determined by comparing the absorbance values to a standard curve generated using known concentrations of MDA.

Signaling Pathways and Mechanisms of Action

Ergothioneine's Antioxidant Mechanism

Ergothioneine employs a multi-faceted approach to combat lipid peroxidation:

  • Direct Radical Scavenging: Ergothioneine is a potent scavenger of various reactive oxygen species (ROS), including hydroxyl radicals and peroxynitrite.[5]

  • Metal Chelation: It can chelate metal ions like copper, preventing them from participating in the Fenton reaction, a key source of hydroxyl radicals.[6]

  • Activation of the Nrf2/ARE Pathway: Ergothioneine has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4][7][8][9] Nrf2 is a transcription factor that upregulates the expression of numerous antioxidant and detoxification enzymes, thereby enhancing the cell's overall defense against oxidative stress.

G cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Nucleus Lipid Peroxidation Lipid Peroxidation Ergothioneine Ergothioneine Keap1 Keap1 Ergothioneine->Keap1 inactivates Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to ROS ROS ROS->Lipid Peroxidation initiates Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes upregulates Antioxidant_Enzymes->Lipid Peroxidation inhibits Antioxidant_Enzymes->ROS neutralizes

Ergothioneine's activation of the Nrf2 pathway.
Vitamin C's Antioxidant Mechanism

Vitamin C's primary role in preventing lipid peroxidation involves:

  • Direct Radical Scavenging: As a water-soluble antioxidant, ascorbic acid readily donates electrons to neutralize free radicals in the aqueous phase.[10]

  • Regeneration of Other Antioxidants: Vitamin C is crucial for regenerating the lipid-soluble antioxidant α-tocopherol (vitamin E) at the membrane-water interface. Vitamin E directly breaks the chain reaction of lipid peroxidation within membranes. The resulting tocopheroxyl radical is then reduced back to its active form by vitamin C, allowing it to continue its protective role.[10][11][12]

G cluster_0 Lipid Membrane cluster_1 Aqueous Phase Lipid_Radical Lipid Radical (L•) Vitamin_E Vitamin E (α-TOH) Lipid_Radical->Vitamin_E reacts with Vitamin_E_Radical Vitamin E Radical (α-TO•) Vitamin_E->Vitamin_E_Radical forms Vitamin_C Vitamin C (Ascorbate) Vitamin_E_Radical->Vitamin_C regenerated by Vitamin_C_Radical Vitamin C Radical (Ascorbyl Radical) Vitamin_C->Vitamin_C_Radical forms

Vitamin C's role in regenerating Vitamin E.

Comparison of Effectiveness

G cluster_0 Ergothioneine cluster_1 Vitamin C E_Effectiveness Potentially More Effective in Specific Tissues VC_Effectiveness Effective Water-Soluble Antioxidant E_Mechanism Direct Scavenging Nrf2 Activation Metal Chelation VC_Mechanism Direct Scavenging Regenerates Vitamin E E_Bioavailability Specific Transporter (OCTN1) High Retention in Tissues VC_Bioavailability Readily Absorbed Excess is Excreted E_Stability Highly Stable VC_Stability Less Stable Can be Pro-oxidant Title Ergothioneine vs. Vitamin C in Preventing Lipid Peroxidation

Comparative overview of Ergothioneine and Vitamin C.

  • Targeted Action: The presence of the specific transporter OCTN1 allows for the accumulation of ergothioneine in tissues prone to high levels of oxidative stress, such as the liver, kidneys, and red blood cells.[13] This targeted delivery could result in more efficient protection where it is most needed. Vitamin C, while readily absorbed, is not actively concentrated in the same manner.

  • Stability: Ergothioneine is a highly stable molecule and is not prone to auto-oxidation.[14] In contrast, vitamin C can act as a pro-oxidant in the presence of transition metal ions, potentially initiating lipid peroxidation under certain conditions.[2]

  • Mechanism of Action: Ergothioneine's ability to activate the Nrf2 pathway provides a broader and more sustained antioxidant defense by upregulating a battery of protective enzymes. Vitamin C's primary role is as a direct scavenger and a regenerator of other antioxidants.

Conclusion

Both ergothioneine and vitamin C are valuable antioxidants for combating lipid peroxidation. While vitamin C is a well-established and effective water-soluble antioxidant, ergothioneine's unique properties, including its specific transport and accumulation in high-stress tissues, its exceptional stability, and its ability to activate endogenous antioxidant pathways, suggest it may be a more strategically effective agent for preventing lipid peroxidation in specific cellular environments. Further direct comparative studies using standardized experimental models are warranted to definitively quantify the relative efficacy of these two important micronutrients.

References

Ergothioneine's Influence on the Cellular Transcriptome: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the transcriptomic differences in cells with high versus low levels of ergothioneine (EGT), a naturally occurring amino acid with potent antioxidant and cytoprotective properties. We delve into the key signaling pathways modulated by ergothioneine and present supporting quantitative data from published studies. Detailed experimental protocols are also provided to facilitate the replication and further investigation of these findings.

Data Presentation: Quantitative Gene Expression Analysis

The following tables summarize the differential expression of key genes in response to varying concentrations of ergothioneine. The data is primarily derived from studies on human K562 erythroid cells, which provide a model for understanding the cellular response to this unique antioxidant.

Table 1: Modulation of the Keap1/Nrf2/ARE Pathway by Ergothioneine

The Keap1/Nrf2/ARE pathway is a critical cellular defense mechanism against oxidative stress. Ergothioneine has been shown to influence the expression of key components of this pathway.

GeneTreatment ConditionFold Change in mRNA ExpressionCell TypeReference
Nrf2 1 nM EGT + 100 µM H₂O₂ (Day 0)~6.5-fold increaseK562[1][2][3]
100 µM EGT + 100 µM H₂O₂ (Day 2)DecreaseK562[3]
Keap1 1 nM EGT + 100 µM H₂O₂ (Day 0)~2-fold increaseK562[1][2]
HO-1 EGT TreatmentUpregulationHaCaT
NQO-1 EGT TreatmentUpregulationHaCaT
γ-GCLC EGT TreatmentUpregulationHaCaT

Table 2: Influence of Ergothioneine on the PI3K/AKT/FoxO3 Pathway

The PI3K/AKT/FoxO3 signaling cascade plays a crucial role in cell survival, proliferation, and stress resistance. Ergothioneine treatment modulates the expression of key genes within this pathway.

GeneTreatment ConditionFold Change in mRNA ExpressionCell TypeReference
FOXO3 1 nM EGT (Day 0 and Day 2)InductionK562[3]
100 µM EGT + 100 µM H₂O₂ (Day 2)IncreaseK562[3]
MST1 100 µM EGT + 100 µM H₂O₂ (Day 2)IncreaseK562[3]
YWHAQ (14-3-3) 1 nM EGT + 100 µM H₂O₂ (Day 2 and Day 4)IncreaseK562[3]
100 µM EGT + 100 µM H₂O₂ (Day 2)DecreaseK562[3]

Table 3: Ergothioneine's Impact on Antioxidant Enzyme and Sirtuin Gene Expression

Ergothioneine treatment leads to the upregulation of various antioxidant enzymes and has been shown to influence the expression of sirtuins, a class of proteins involved in aging and cellular health.

GeneTreatment ConditionFold Change in mRNA ExpressionCell TypeReference
SOD1 Nrf2-ARE pathway activationContribution to productionK562[3]
CAT Nrf2-ARE pathway activationContribution to productionK562[3]
GPX1 1 nM EGT + 100 µM H₂O₂ (Day 0)~8-fold decreaseK562[1]
100 µM EGT + 100 µM H₂O₂ (Day 0)~4-fold increaseK562[1]
SIRT1 EGT Treatment (in high-glucose)UpregulationEndothelial Cells[4]
SIRT6 EGT Treatment (in high-glucose)UpregulationEndothelial Cells[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by ergothioneine and a general workflow for comparative transcriptomic analysis.

Ergothioneine_Signaling_Pathways cluster_nrf2 Keap1/Nrf2/ARE Pathway cluster_pi3k PI3K/AKT/FoxO3 Pathway cluster_sirt Sirtuin Pathway EGT Ergothioneine Nrf2 Nrf2 EGT->Nrf2 Activates Keap1 Keap1 Keap1->Nrf2 Nrf2->Keap1 Inhibited by ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, SOD, CAT) ARE->Antioxidant_Genes Promotes transcription of EGT2 Ergothioneine PI3K PI3K EGT2->PI3K Modulates AKT AKT PI3K->AKT Activates FoxO3 FoxO3 AKT->FoxO3 Inhibits Cell_Survival_Genes Cell Survival & Stress Resistance Genes FoxO3->Cell_Survival_Genes Promotes transcription of EGT3 Ergothioneine SIRT1 SIRT1 EGT3->SIRT1 Upregulates SIRT6 SIRT6 EGT3->SIRT6 Upregulates Cellular_Health Improved Cellular Health & Longevity SIRT1->Cellular_Health SIRT6->Cellular_Health

Caption: Key signaling pathways modulated by ergothioneine.

Transcriptomics_Workflow cluster_experiment Experimental Phase cluster_sequencing Sequencing Phase cluster_analysis Data Analysis Phase Cell_Culture 1. Cell Culture (e.g., K562) Treatment 2. Treatment Groups - Low EGT (Control) - High EGT Cell_Culture->Treatment RNA_Extraction 3. RNA Extraction Treatment->RNA_Extraction Library_Prep 4. RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing 5. High-Throughput Sequencing Library_Prep->Sequencing QC 6. Quality Control Sequencing->QC Alignment 7. Read Alignment to Reference Genome QC->Alignment Quantification 8. Gene Expression Quantification Alignment->Quantification DEA 9. Differential Expression Analysis Quantification->DEA Pathway_Analysis 10. Pathway & Functional Analysis DEA->Pathway_Analysis

Caption: General workflow for comparative transcriptomic analysis.

Experimental Protocols

This section provides an overview of the key experimental protocols utilized in the cited studies to investigate the effects of ergothioneine on gene expression.

Cell Culture and Ergothioneine Treatment
  • Cell Line Maintenance: Human K562 erythroleukemia cells are a commonly used model. They are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Ergothioneine Preparation: A stock solution of L-ergothioneine is prepared in sterile phosphate-buffered saline (PBS) or cell culture medium and filter-sterilized.

  • Treatment: Cells are seeded at a specific density (e.g., 2 x 10⁵ cells/mL) and allowed to acclimate. The culture medium is then replaced with fresh medium containing the desired final concentrations of ergothioneine (e.g., 1 nM for "low EGT" and 100 µM for "high EGT") or a vehicle control (medium without EGT).

  • Oxidative Stress Induction (Optional): To study the protective effects of ergothioneine, cells can be co-treated with an oxidizing agent like hydrogen peroxide (H₂O₂) at a final concentration of 100 µM.

  • Incubation and Harvesting: Cells are incubated for the desired time points (e.g., 0, 2, and 4 days for differentiation studies). Following incubation, cells are harvested for downstream analysis.

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
  • RNA Isolation: Total RNA is extracted from harvested cells using a commercial RNA isolation kit (e.g., TRIzol reagent or column-based kits) according to the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using spectrophotometry (e.g., NanoDrop) and gel electrophoresis.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qRT-PCR: Real-time PCR is performed using a qPCR system with a SYBR Green or probe-based detection method. Specific primers for the target genes (e.g., Nrf2, Keap1, GAPDH, ACTB) are used for amplification.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH or ACTB) used for normalization.[1]

RNA-Seq Data Analysis Workflow

For a comprehensive, unbiased view of the transcriptome, RNA sequencing (RNA-Seq) is the preferred method. A general bioinformatics workflow includes:

  • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.

  • Read Trimming: Adapters and low-quality bases are removed from the reads using tools like Trimmomatic.

  • Alignment: The trimmed reads are aligned to a reference genome (e.g., human genome hg38) using a splice-aware aligner such as STAR.

  • Quantification: The number of reads mapping to each gene is counted using tools like featureCounts or HTSeq.

  • Differential Expression Analysis: Statistical analysis is performed to identify genes that are significantly differentially expressed between the high and low ergothioneine groups using packages like DESeq2 or edgeR in R.

  • Functional Analysis: Gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) are performed on the list of differentially expressed genes to identify over-represented biological processes and pathways.

Western Blot Analysis

To validate changes in protein expression corresponding to the observed transcriptomic alterations, Western blotting is performed.

  • Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the lysate is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size on a polyacrylamide gel.

  • Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., Nrf2, p-AKT, β-actin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).[5][6][7]

References

Validating the role of the OCTN1 transporter for ergothioneine uptake

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the transport mechanisms of key compounds is paramount. This guide provides a comprehensive comparison of experimental data validating the organic cation transporter novel type 1 (OCTN1), also known as solute carrier family 22 member 4 (SLC22A4), as the primary transporter for the potent antioxidant ergothioneine.

Ergothioneine, a naturally occurring amino acid derivative, is garnering significant interest for its cytoprotective properties. As humans cannot synthesize ergothioneine, its accumulation in tissues is entirely dependent on dietary uptake and efficient transport.[1] A substantial body of evidence now points to OCTN1 as the principal transporter responsible for this process.[2][3] This guide summarizes key experimental findings, compares OCTN1-mediated transport to other potential mechanisms, and provides detailed protocols for cornerstone experiments in this field.

Comparative Analysis of Ergothioneine Transport

The following tables summarize quantitative data from key studies, offering a clear comparison of OCTN1's affinity and efficiency for ergothioneine transport against other potential substrates and transporters.

Table 1: Kinetic Parameters of Ergothioneine Transport by OCTN1

Cell Line/SystemTransporterK_m (μM) for ErgothioneineTransport Efficiency (V_max/K_m) (μl/min/mg protein)Reference
HEK293 (human)Human OCTN110195[4]
HeLa (human)Endogenous Human OCTN1Not specified, but avid uptake at 0.3 μMNot specified[5]
Rat Octn1-transfected HEK293Rat OCTN1Not specifiedNot specified, but saturable and Na+-dependent[6]

Table 2: Substrate Specificity and Inhibition of OCTN1-Mediated Ergothioneine Uptake

CompoundRoleEffect on Ergothioneine UptakeK_i (μM)Reference
ErgothioneineSubstrate--[2][4]
Tetraethylammonium (TEA)Putative SubstrateVery low transport efficiency compared to ergothioneine-[4]
L-CarnitinePutative SubstrateWeak substrate, slight inhibition of ergothioneine transport-[5][7]
AcetylcholinePutative SubstrateTransport demonstrated, but inhibited by sodium-[7]
VerapamilInhibitorPotent inhibitor11[8]
QuinidineInhibitorGeneral transport inhibitor-[5]
PyrilamineInhibitorGeneral transport inhibitor-[5]
HercynineStructural AnalogTransport efficiency 25-fold lower than ergothioneine1400[8]
MethimazoleStructural AnalogTransport efficiency 130-fold lower than ergothioneine7500[8]

Table 3: Comparison of Ergothioneine Levels in Wild-Type vs. OCTN1 Knockout Mice

Tissue/FluidErgothioneine Level in OCTN1 Knockout MiceEffect of KnockoutReference
BloodComplete deficiencyPivotal role of OCTN1 in systemic maintenance[9]
Various OrgansComplete deficiencyEssential for tissue accumulation[9]
Small IntestineMarkedly reduced absorptionCritical for intestinal uptake[9]
KidneySignificantly reduced reabsorptionImportant for renal handling[9]

Key Experimental Evidence

The validation of OCTN1 as the primary ergothioneine transporter rests on several pillars of experimental evidence:

  • High-Affinity, Sodium-Dependent Transport: Studies using human embryonic kidney (HEK293) cells engineered to express human OCTN1 demonstrated saturable, high-affinity uptake of radiolabeled ergothioneine.[4][6] This transport is critically dependent on the presence of sodium ions, a characteristic feature of OCTN1-mediated transport of ergothioneine.[4][6]

  • Substrate Specificity: While initially characterized as an organic cation transporter, subsequent research has shown that OCTN1 transports classic organic cations like tetraethylammonium and carnitine with significantly lower efficiency—over 100 times less than for ergothioneine.[1][2] Furthermore, compounds structurally similar to ergothioneine, such as hercynine, are transported much less efficiently, highlighting the high selectivity of OCTN1 for ergothioneine.[5][8]

  • Knockout Mouse Models: The most compelling evidence comes from OCTN1 knockout mouse models. These mice exhibit a complete deficiency of ergothioneine in their blood and organs, despite a normal diet.[9] This demonstrates that OCTN1 is indispensable for the absorption and retention of ergothioneine in the body.[10] These knockout mice also show increased susceptibility to conditions like intestinal inflammation, underscoring the physiological importance of the OCTN1-ergothioneine axis.[9][11]

  • Endogenous Expression and Function: Studies in cell lines that naturally express OCTN1, such as HeLa cells and macrophage-like THP-1 cells, have confirmed its role in ergothioneine uptake.[5][12] This demonstrates that the transporter's function is not an artifact of overexpression systems.

Alternative Transport Mechanisms

While OCTN1 is established as the primary ergothioneine transporter, the existence of other transport mechanisms has been considered. The carnitine transporter OCTN2 (SLC22A5) shows sequence similarity to OCTN1; however, studies have shown that rat OCTN2 does not transport ergothioneine at all.[1][2] Another transporter, SLC22A15, has been suggested to potentially transport ergothioneine in the brain, but OCTN1 remains the only well-defined and powerful transporter for ergothioneine uptake identified to date.[3][7] The virtual absence of ergothioneine in OCTN1 knockout mice further argues against the presence of a significant alternative uptake pathway.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to validate the role of OCTN1 in ergothioneine uptake.

Cellular Ergothioneine Uptake Assay

This protocol is a standard method to measure the uptake of ergothioneine into cultured cells, either those endogenously expressing OCTN1 or those transiently or stably transfected with an OCTN1 expression vector.

Materials:

  • Cultured cells (e.g., HEK293, HeLa)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution)

  • Radiolabeled [³H]ergothioneine

  • Unlabeled ergothioneine

  • Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail

  • Scintillation counter

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in multi-well plates and grow to a confluence of 70-90%.

  • Washing: Gently wash the cells twice with pre-warmed uptake buffer to remove culture medium.

  • Initiation of Uptake: Add uptake buffer containing a known concentration of [³H]ergothioneine to each well to start the uptake experiment. For inhibition studies, include the inhibitor in this solution.

  • Incubation: Incubate the plates at 37°C for a specified period (e.g., 1-60 minutes).

  • Termination of Uptake: To stop the transport, rapidly aspirate the uptake solution and wash the cells three times with ice-cold PBS.

  • Cell Lysis: Add lysis buffer to each well and incubate for at least 30 minutes to ensure complete cell lysis.

  • Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Protein Assay: Determine the protein concentration in each well to normalize the uptake data (e.g., counts per minute per milligram of protein).

OCTN1 Knockdown using siRNA

This method is used to specifically reduce the expression of OCTN1 in cells that endogenously express the transporter to confirm its role in ergothioneine uptake.

Materials:

  • Cultured cells expressing OCTN1 (e.g., P19 cells)

  • siRNA targeting OCTN1 and a non-targeting control siRNA

  • Transfection reagent suitable for siRNA

  • Opti-MEM or other serum-free medium

  • Real-time PCR reagents for quantifying mRNA levels

  • Antibodies for OCTN1 for Western blotting

Procedure:

  • Cell Seeding: Seed cells so they will be at an appropriate confluence for transfection the next day.

  • Transfection: Prepare siRNA-lipid complexes according to the transfection reagent manufacturer's protocol. Add the complexes to the cells and incubate for the recommended time (typically 24-72 hours).

  • Validation of Knockdown:

    • RT-PCR: Extract total RNA from the cells and perform real-time PCR to quantify the reduction in OCTN1 mRNA levels compared to the control siRNA-treated cells.

    • Western Blotting: Lyse the cells and perform Western blotting using an OCTN1-specific antibody to confirm a reduction in protein levels.

  • Functional Assay: Perform the cellular ergothioneine uptake assay (as described above) on the OCTN1-knockdown and control cells to determine if the reduction in OCTN1 expression leads to a decrease in ergothioneine uptake.[13]

Quantification of Ergothioneine in Biological Samples by LC-MS/MS

This protocol provides a highly sensitive and specific method for measuring ergothioneine concentrations in various biological matrices, such as blood, plasma, and tissue homogenates.

Materials:

  • Biological sample (e.g., whole blood, plasma, tissue lysate)

  • Isotope-labeled internal standard (e.g., d3-Ergothioneine)

  • Protein precipitation solvent (e.g., ice-cold acetonitrile)

  • LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer)

  • Appropriate chromatography column (e.g., C18 or HILIC)

  • Mobile phases (e.g., water and acetonitrile with 0.1% formic acid)

Procedure:

  • Sample Preparation:

    • Aliquot the biological sample into a microcentrifuge tube.

    • Spike the sample with the isotope-labeled internal standard.

    • Add ice-cold acetonitrile to precipitate proteins.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Separate ergothioneine from other matrix components using a suitable chromatographic gradient.

    • Detect and quantify ergothioneine and the internal standard using Multiple Reaction Monitoring (MRM) in positive electrospray ionization mode.

  • Data Analysis:

    • Integrate the peak areas for ergothioneine and the internal standard.

    • Calculate the peak area ratio.

    • Determine the concentration of ergothioneine in the original sample using a calibration curve prepared with known concentrations of ergothioneine.[14]

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Ergothioneine Transport via OCTN1 cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ergothioneine Ergothioneine OCTN1 OCTN1 (SLC22A4) Ergothioneine->OCTN1 Na+ dependent Intracellular Ergothioneine Intracellular Ergothioneine OCTN1->Intracellular Ergothioneine Uptake Antioxidant Defense Antioxidant Defense Intracellular Ergothioneine->Antioxidant Defense Participates in

Caption: Ergothioneine uptake is mediated by the OCTN1 transporter.

Experimental Workflow for Validating OCTN1 Function Cell Culture Cell Culture (e.g., HEK293) Transfection Transfection with OCTN1 Expression Vector Cell Culture->Transfection Selection Selection of Stably Expressing Cells Transfection->Selection Uptake Assay [3H]Ergothioneine Uptake Assay Selection->Uptake Assay Data Analysis Data Analysis (Kinetics, Inhibition) Uptake Assay->Data Analysis Conclusion Conclusion on OCTN1's In Vivo Role Data Analysis->Conclusion Knockout Model OCTN1 Knockout Mouse Model Metabolome Analysis Metabolome Analysis of Tissues/Blood Knockout Model->Metabolome Analysis Comparison Comparison with Wild-Type Mice Metabolome Analysis->Comparison Comparison->Conclusion

References

Ergothioneine vs. Synthetic Antioxidants: A Comparative Guide to Cytoprotective Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytoprotective effects of the natural antioxidant ergothioneine against common synthetic antioxidants such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Trolox. This analysis is supported by experimental data on antioxidant capacity and in vitro cytoprotection, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Executive Summary

Ergothioneine (EGT) is a naturally occurring amino acid with potent antioxidant properties. Unlike synthetic antioxidants, which primarily act as radical scavengers, ergothioneine exhibits a multi-faceted cytoprotective mechanism. This includes direct scavenging of reactive oxygen species (ROS), chelation of metal ions, and modulation of key cellular signaling pathways involved in the antioxidant response and cell survival, such as the Nrf2 and PI3K/AKT pathways.[1][2][3] Experimental data suggests that ergothioneine possesses significant antioxidant capacity, in some cases superior to synthetic counterparts like Trolox, and demonstrates cytoprotective effects against oxidative stressors at non-toxic concentrations.[1][4][5] In contrast, synthetic antioxidants like BHA and BHT, while effective radical scavengers, have been shown to exhibit cytotoxicity at higher concentrations.[6][7][8][9]

Comparative Antioxidant Capacity

The antioxidant capacity of a compound is a key indicator of its potential to mitigate oxidative stress. Two common assays to evaluate this are the Oxygen Radical Absorbance Capacity (ORAC) and the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Data Summary: Antioxidant Capacity
AntioxidantORAC Value (µmol TE/g)DPPH Radical Scavenging (IC50 in µg/mL)
Ergothioneine Data not readily available in µmol TE/g~1,250[10]
BHT Data not readily available in µmol TE/g36 - 202.35[3][11][12]
BHA Data not readily available in µmol TE/g112.05[3]
Trolox Standard (used for TE calculation)[13]3.88[14]

Note: The IC50 is the concentration of an antioxidant required to scavenge 50% of the free radicals; a lower IC50 value indicates higher antioxidant activity. Data is compiled from multiple sources and experimental conditions may vary.

In Vitro Cytoprotective Effects

The ability of an antioxidant to protect cells from damage induced by oxidative stress is a critical measure of its biological efficacy.

Data Summary: Cytoprotection and Cytotoxicity
AntioxidantCytoprotective EffectCytotoxicity
Ergothioneine Protects human chondrocytes and neuronal cells from H2O2-induced cell death at concentrations up to 1 mM.[1][2][15][16] No significant cytotoxicity observed in various cell lines at concentrations up to 5 mM.[15][17]Low to no cytotoxicity reported in multiple studies.[1][18]
BHT Protects neuroblastoma cells from ferroptotic cell death.[19] Scavenges hydroxyl radicals produced by H2O2.[20]Cytotoxic to rat hepatocytes and cultured heart cells in a concentration-dependent manner (100 to 750 µM).[6][7]
BHA Protects primary cultured mouse hepatocytes against H2O2-induced cytotoxicity.[21][22]Cytotoxic to various cell lines, including Vero cells and rat thymocytes, at concentrations as low as 100 µM.[9][23] Can induce apoptosis.[8]
Trolox Standard antioxidant used for comparison in many cytoprotection studies.Generally considered non-toxic at effective antioxidant concentrations.

Mechanisms of Action

Ergothioneine: A Multi-Modal Cytoprotectant

Ergothioneine's protective effects extend beyond simple radical scavenging. It is actively transported into cells by the specific transporter OCTN1, accumulating in tissues prone to high oxidative stress.[24] Its mechanisms include:

  • Direct Radical Scavenging: Ergothioneine directly quenches various reactive oxygen species.[17]

  • Modulation of Signaling Pathways: It activates the Keap1-Nrf2 pathway, a primary regulator of the cellular antioxidant response, leading to the upregulation of protective enzymes.[3] Ergothioneine also modulates the PI3K/AKT pathway, which is crucial for cell survival and proliferation.[10]

Ergothioneine_Signaling_Pathways cluster_nrf2 Nrf2 Pathway cluster_pi3k PI3K/AKT Pathway EGT1 Ergothioneine Keap1 Keap1 EGT1->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 sequesters ARE ARE Nrf2->ARE translocates & binds to AntioxidantEnzymes Antioxidant Enzymes (HO-1, SOD, CAT) ARE->AntioxidantEnzymes activates transcription EGT2 Ergothioneine PI3K PI3K EGT2->PI3K activates AKT AKT PI3K->AKT activates FoxO3 FoxO3 AKT->FoxO3 inhibits ProApoptoticGenes Pro-apoptotic Genes FoxO3->ProApoptoticGenes activates transcription

Ergothioneine's modulation of Nrf2 and PI3K/AKT pathways.

Synthetic Antioxidants: Primarily Radical Scavengers

Synthetic antioxidants like BHT and BHA primarily function by donating a hydrogen atom to free radicals, thus terminating the oxidative chain reaction.[6][15] However, at higher concentrations, they can disrupt cellular processes, leading to toxicity. For instance, BHT and BHA have been shown to interfere with mitochondrial function and induce apoptosis.[6][8][23]

Synthetic_Antioxidant_Mechanism cluster_mechanism Synthetic Antioxidant Mechanism SyntheticAntioxidant Synthetic Antioxidant (BHT, BHA) FreeRadical Free Radical (R•) SyntheticAntioxidant->FreeRadical donates H• CellularDamage Cellular Damage (Lipid Peroxidation, etc.) SyntheticAntioxidant->CellularDamage prevents FreeRadical->CellularDamage causes NeutralizedRadical Neutralized Radical (RH)

Primary radical scavenging mechanism of synthetic antioxidants.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (e.g., 0.1 mM in methanol), test compounds (Ergothioneine, BHT, BHA, Trolox), and a suitable solvent (e.g., methanol or ethanol).

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • Add a fixed volume of the DPPH solution to each dilution in a 96-well plate.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at approximately 517 nm.

    • Calculate the percentage of scavenging activity and determine the IC50 value.

DPPH_Assay_Workflow cluster_workflow DPPH Assay Workflow A Prepare serial dilutions of antioxidants B Add DPPH solution to each dilution A->B C Incubate in dark (30 min, RT) B->C D Measure absorbance at ~517 nm C->D E Calculate % scavenging and IC50 D->E

Workflow for the DPPH radical scavenging assay.

Cell Viability Assay (WST-1) under Oxidative Stress

This assay assesses the cytoprotective effect of an antioxidant against an oxidative insult.

  • Reagents: Cell line (e.g., human chondrocytes), cell culture medium, oxidative stressor (e.g., H2O2), test compounds, and WST-1 reagent.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Pre-incubate cells with various concentrations of the test compounds.

    • Induce oxidative stress by adding H2O2.

    • Incubate for a specified period (e.g., 24 hours).

    • Add WST-1 reagent and incubate for 1-4 hours.

    • Measure the absorbance at approximately 450 nm.

    • Calculate cell viability relative to untreated controls.

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow A Seed cells in 96-well plate B Pre-incubate with antioxidants A->B C Induce oxidative stress (e.g., H2O2) B->C D Incubate for 24h C->D E Add WST-1 reagent D->E F Incubate for 1-4h E->F G Measure absorbance at ~450 nm F->G H Calculate cell viability G->H

Workflow for assessing cytoprotection using a cell viability assay.

Conclusion

Ergothioneine demonstrates significant promise as a cytoprotective agent, operating through a sophisticated mechanism that includes not only direct antioxidant activity but also the modulation of critical cellular defense pathways. While synthetic antioxidants like BHT and BHA are effective radical scavengers, their potential for cytotoxicity at higher concentrations warrants careful consideration. The evidence suggests that ergothioneine's favorable safety profile and multi-faceted mechanism of action make it a compelling candidate for further investigation in the development of therapeutic strategies against conditions associated with oxidative stress.

References

A Comparative Analysis of Ergothioneine Content in Commercially Available Edible Mushrooms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ergothioneine (EGT) is a naturally occurring amino acid and potent antioxidant that has garnered significant interest within the scientific community for its potential therapeutic applications. Unlike most antioxidants, EGT has a specific transporter in the human body, the organic cation transporter novel type 1 (OCTN1), suggesting a unique physiological role.[1] Mushrooms are the primary dietary source of this intriguing compound.[1][2] This guide provides a comparative overview of ergothioneine content in various edible mushrooms, supported by experimental data and detailed methodologies to assist researchers in their scientific endeavors.

Quantitative Comparison of Ergothioneine Content

The concentration of ergothioneine varies significantly among different mushroom species.[1] The following table summarizes the ergothioneine content found in several common edible mushrooms, compiled from various scientific studies. All values are presented in milligrams of ergothioneine per gram of dry weight (mg/g DW) to standardize the comparison.

Mushroom SpeciesCommon NameErgothioneine Content (mg/g DW)Reference
Pleurotus ostreatusOyster Mushroom~0.4 - 3.78[3][4]
Lentinula edodesShiitake~0.4 - 2.74[3][4]
Agaricus bisporus (white)White Button Mushroom~0.4[3][4]
Agaricus bisporus (brown)Portabella/Crimini~0.4 - 2.0[3][4]
Grifola frondosaMaitake (Hen of the Woods)~0.4 - 2.0[3][5]
Pleurotus eryngiiKing Oyster Mushroom~0.4 - 2.0[3][4]
Pleurotus citrinopileatusGolden Oyster Mushroom~0.822[6][7]
Boletus edulisKing Bolete (Porcini)~0.258 - 7.27[1][5][8]
Volvariella volvaceaPaddy Straw Mushroom~0.537[8]
Flammulina velutipesEnokitakeHigh levels reported[5]
Lepista nudaWood BlewitUp to 5.54[9]

Note: Ergothioneine content can be influenced by factors such as the specific strain of the mushroom, cultivation conditions, and the substrate used for growth.[6][7]

Experimental Protocols for Ergothioneine Quantification

The accurate quantification of ergothioneine in mushroom samples is critical for comparative studies. The most common and reliable methods employed are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7][10] These techniques offer high sensitivity and selectivity, allowing for precise measurement even in complex biological matrices.[10]

A robust extraction method is paramount to ensure the complete recovery of ergothioneine from the mushroom matrix. A widely adopted protocol involves the following steps:

  • Lyophilization and Homogenization: Fresh mushroom samples are typically freeze-dried (lyophilized) to remove water content and then ground into a fine powder to increase the surface area for extraction.[3][4]

  • Solvent Extraction: The mushroom powder is suspended in an extraction solvent. While various solvents have been used, a common and effective choice is an aqueous ethanol solution (e.g., 70% ethanol).[4][11] The mixture is then agitated for a specified period to facilitate the release of ergothioneine. Some protocols recommend heating the mixture to enhance extraction efficiency.[12]

  • Centrifugation and Filtration: The resulting slurry is centrifuged to pellet the solid mushroom debris. The supernatant, containing the extracted ergothioneine, is carefully collected. The supernatant is then filtered, typically through a 0.45 µm filter, to remove any remaining particulate matter before analysis.[13]

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for quantifying ergothioneine.[10]

  • Chromatographic Separation: The filtered extract is injected into a UPLC system. A hydrophilic interaction liquid chromatography (HILIC) column is often employed for the separation of polar compounds like ergothioneine.[10] An isocratic or gradient mobile phase, commonly consisting of a mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate or formic acid), is used to elute the compounds from the column.[13]

  • Mass Spectrometric Detection: The eluent from the UPLC column is introduced into the mass spectrometer. Ergothioneine is typically ionized using electrospray ionization (ESI) in positive mode. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for ergothioneine are monitored for highly selective and sensitive quantification.

  • Quantification: The concentration of ergothioneine in the sample is determined by comparing the peak area of the analyte to a calibration curve generated using certified ergothioneine standards.[10]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the extraction and quantification of ergothioneine from edible mushrooms.

Ergothioneine_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification Mushroom Fresh Mushroom Sample FreezeDry Freeze-Drying (Lyophilization) Mushroom->FreezeDry Grind Grinding to Fine Powder FreezeDry->Grind Extract Solvent Extraction (e.g., 70% Ethanol) Grind->Extract Centrifuge Centrifugation Extract->Centrifuge Filter Filtration (0.45 µm) Centrifuge->Filter UPLC UPLC Separation (HILIC Column) Filter->UPLC Filtered Extract MS Tandem Mass Spectrometry (MRM Mode) UPLC->MS Data Data Analysis & Quantification MS->Data Result Result Data->Result Ergothioneine Concentration

Caption: Experimental workflow for ergothioneine analysis.

This guide provides a foundational understanding of the comparative ergothioneine content in various edible mushrooms and the methodologies used for its quantification. For researchers and professionals in drug development, this information can aid in the selection of mushroom species for further investigation and the development of robust analytical methods for quality control and research purposes.

References

Safety Operating Guide

Prudent Disposal of Ergostine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ergostine is an ergot alkaloid produced by the fungus Claviceps purpurea.[1][2] As with many biologically active compounds, proper handling and disposal are paramount to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a framework for the safe disposal of this compound, intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties of this compound

A summary of the known chemical and physical properties of this compound is presented below. This information is crucial for a preliminary hazard assessment.

PropertyValue
Molecular Formula C₃₄H₃₇N₅O₅
Molecular Weight 595.7 g/mol [3][4]
CAS Number 2854-38-8[3][4][5]
Physical State Solid (presumed)
Solubility No data available[2]

This compound Disposal Workflow

The following diagram outlines the recommended decision-making and operational workflow for the proper disposal of this compound waste.

A Identify this compound Waste (Pure compound, contaminated labware, solutions) B Determine Waste Category (Hazardous Chemical Waste) A->B C Segregate from other waste streams B->C D Select appropriate, chemically-compatible waste container (e.g., HDPE) E Label container with: 'Hazardous Waste', Chemical Name (this compound), Constituents, and Hazard Pictograms D->E F Transfer waste into container (Avoid creating dust) E->F G Keep container securely closed F->G H Store in designated Satellite Accumulation Area (SAA) I Maintain disposal records H->I J Arrange for pickup by certified hazardous waste contractor I->J K Final Disposal (e.g., Incineration) J->K

A logical workflow for the proper disposal of this compound waste.

Experimental Protocols

Due to the absence of specific disposal studies for this compound, a detailed experimental protocol for its disposal is not available. The following is a generalized procedure based on standard practices for chemical waste management.

Protocol for the Collection and Disposal of this compound Waste

  • Personal Protective Equipment (PPE): Before handling this compound waste, all personnel must wear appropriate PPE, including a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[6] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

  • Waste Segregation: this compound waste, including pure compound, contaminated materials (e.g., weigh boats, pipette tips, gloves), and solutions, should be segregated as hazardous chemical waste. Do not mix with non-hazardous or other types of waste.

  • Container Selection: Use a designated, leak-proof, and chemically compatible hazardous waste container with a secure lid. High-density polyethylene (HDPE) containers are generally suitable for solid chemical waste.

  • Waste Transfer:

    • Solid Waste: Carefully transfer solid this compound and contaminated disposable materials into the designated waste container. Use a spatula or scoop to avoid physical contact. Minimize the generation of dust.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Use a funnel to prevent spills.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of all constituents, including any solvents and their approximate concentrations. The date of initial waste accumulation should also be recorded.

  • Storage: Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory. This area should be away from general laboratory traffic and clearly marked.

  • Disposal: Arrange for the collection of the hazardous waste container by your institution's certified hazardous waste disposal service. The primary method for the final disposal of many pharmaceutical wastes is incineration at a permitted facility.[7][8]

Spill Management

In the event of an this compound spill, the following steps should be taken:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear appropriate PPE, including respiratory protection if the spill involves a powder.

  • Containment: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[6]

  • Cleanup: Carefully sweep or scoop the contained material into the designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste.[6]

Adherence to these general guidelines will help ensure the safe and compliant disposal of this compound waste. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.